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  • Product: 2-(3-Formylphenyl)-4-hydroxypyridine
  • CAS: 1261909-98-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Formylphenyl)-4-hydroxypyridine

Foreword: The Strategic Importance of Functionalized Pyridines The pyridine nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a significant number of blockbuster pharmaceuticals. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Functionalized Pyridines

The pyridine nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a significant number of blockbuster pharmaceuticals. Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a privileged scaffold in drug design. The targeted synthesis of highly functionalized pyridine derivatives, such as 2-(3-Formylphenyl)-4-hydroxypyridine, is therefore of paramount importance. This molecule, possessing both a reactive aldehyde and a hydrogen-bonding hydroxyl group, represents a versatile platform for the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this valuable compound.

Retrosynthetic Analysis and Strategic Synthesis Design

The design of a synthetic route must prioritize efficiency, scalability, and the use of readily available starting materials. For the target molecule, 2-(3-Formylphenyl)-4-hydroxypyridine, a retrosynthetic analysis points towards a convergent approach centered around a robust and well-established cross-coupling reaction.

retrosynthesis cluster_precursors target 2-(3-Formylphenyl)-4-hydroxypyridine disconnection C-C Disconnection (Suzuki-Miyaura) target->disconnection precursors Starting Materials pyridine 2-Chloro-4-hydroxypyridine disconnection->pyridine boronic_acid 3-Formylphenylboronic acid disconnection->boronic_acid

Caption: Retrosynthetic analysis of 2-(3-Formylphenyl)-4-hydroxypyridine.

The key disconnection is the carbon-carbon bond between the pyridine ring and the phenyl group. This immediately suggests the use of a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the ideal choice for this transformation due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of the requisite building blocks: a halogenated pyridine and a phenylboronic acid.[1]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency.[2][3][4] The catalytic cycle, which is central to understanding and optimizing the reaction, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (2-chloro-4-hydroxypyridine), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoborane nucleophile (3-formylphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis

This protocol is based on established procedures for Suzuki-Miyaura couplings of 2-halopyridines.[5][6]

Materials and Reagents
Reagent/MaterialGrade/PurityRecommended Supplier
2-Chloro-4-hydroxypyridine≥98%Sigma-Aldrich
3-Formylphenylboronic acid≥97%Combi-Blocks
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))97%Strem Chemicals
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)≥98%Sigma-Aldrich
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Fisher Scientific
1,4-DioxaneAnhydrous, 99.8%Acros Organics
WaterDeionizedIn-house
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Magnesium sulfate (MgSO₄)AnhydrousEMD Millipore
Step-by-Step Synthesis Workflow

synthesis_workflow start Reaction Setup (Schlenk flask, inert atm.) add_solids Add Solids: 2-Chloro-4-hydroxypyridine (1.0 eq) 3-Formylphenylboronic acid (1.2 eq) K₃PO₄ (2.0 eq) Pd₂(dba)₃ (2 mol%) XPhos (4 mol%) start->add_solids add_solvents Add Degassed Solvents: 1,4-Dioxane/Water (4:1) add_solids->add_solvents reaction Heat to 100 °C (12-24 h, monitor by TLC/LC-MS) add_solvents->reaction workup Aqueous Workup: Cool, dilute with water, extract with EtOAc reaction->workup purification Purification: Dry (MgSO₄), concentrate, column chromatography workup->purification characterization Characterization of Pure Product purification->characterization

Caption: Experimental workflow for the synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-chloro-4-hydroxypyridine (1.0 eq), 3-formylphenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Rigorous Characterization of 2-(3-Formylphenyl)-4-hydroxypyridine

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR (Proton NMR): The expected proton NMR spectrum will show distinct signals for the aldehyde, aromatic, and pyridine protons. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will be characterized by a downfield signal for the aldehyde carbonyl carbon and a series of signals in the aromatic region for the phenyl and pyridine ring carbons.

Predicted ¹H NMR Data (in DMSO-d₆) Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (ppm) Multiplicity
~10.1s
~8.2s
~8.0d
~7.8d
~7.6t
~7.5d
~6.5d
~6.3s
~11.5br s

Note: These are predicted values based on data for similar structures.[7][8][9][10][11] Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) in positive ion mode is suitable for this molecule.

  • Expected Ion: The molecular formula is C₁₂H₉NO₂. The calculated monoisotopic mass is 199.0633 g/mol . The expected protonated molecular ion peak [M+H]⁺ would be observed at m/z 200.0711.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

  • Expected Absorption Bands:

    • O-H stretch: A broad band in the region of 3200-3400 cm⁻¹ (indicative of hydrogen bonding).

    • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

    • C=O stretch (aldehyde): A strong, sharp absorption around 1690-1710 cm⁻¹.[12]

    • C=C and C=N stretches (aromatic rings): Multiple absorptions in the 1400-1650 cm⁻¹ region.[13][14][15]

Concluding Remarks and Future Outlook

The synthetic and characterization protocols detailed in this guide provide a robust framework for the reliable production and validation of 2-(3-Formylphenyl)-4-hydroxypyridine. The strategic application of the Suzuki-Miyaura cross-coupling reaction ensures an efficient and versatile synthesis. The multifaceted characterization approach guarantees the structural integrity and purity of the final compound. This molecule, with its strategically placed functional groups, is now accessible for further derivatization and exploration in various fields, from the development of novel kinase inhibitors to the creation of advanced organic materials.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Not available online]
  • Exp 4 - Suzuki Coupling Reaction. Scribd.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
  • Synthesis and Spectroscopic Studies of 2-Arylimino-4,6-Diphenylpyrans and their Isomeric 2-Pyridones. Pakistan Journal of Scientific and Industrial Research.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Not available online]
  • Infrared Spectra of 2-Pyridone and 4-Pyridone. Amanote Research.
  • 3‐component synthesis of hydroxypyridine derivatives.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org.
  • FTIR (a) and pyridine-FTIR (b) spectra of samples.
  • 2-Hydroxypyridine(142-08-5) 1H NMR spectrum. ChemicalBook.
  • 4-Hydroxypyridine(626-64-2) 1H NMR spectrum. ChemicalBook.
  • Spectroscopic studies of isotopically substituted 4-pyridones.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Not available online]
  • FTIR spectrum for Pyridine.
  • 3-Hydroxypyridine-4-carboxylic acid - Optional[
  • 3-Hydroxypyridine sulf
  • FTIR spectra of (a) 4-(hydroxymethyl) pyridine and (b) 4-formyl pyridine.
  • 4-hydroxypyridine. Sigma-Aldrich.
  • Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.
  • 170886-13-2, 2-(TRIFLUOROMETHYL)-4-HYDROXYPYRIDINE Formula. ECHEMI.
  • Showing metabocard for 3-Hydroxypyridine sulfate (HMDB0240652). [Not available online]
  • 4-Hydroxypyridine 95 626-64-2. Sigma-Aldrich.

Sources

Exploratory

physicochemical properties of 2-(3-Formylphenyl)-4-hydroxypyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Formylphenyl)-4-hydroxypyridine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Formylphenyl)-4-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated , a molecule of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific compound is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, outlines the expected properties and the rigorous experimental methodologies required for their determination. We will delve into a plausible synthetic pathway, detailed structural elucidation techniques, and a thorough analysis of its key physicochemical characteristics. This guide is designed to serve as a foundational resource for researchers embarking on the synthesis, characterization, and application of this and related novel chemical entities.

Introduction and Molecular Overview

2-(3-Formylphenyl)-4-hydroxypyridine (C₁₂H₉NO₂) is a biaryl compound featuring a 4-hydroxypyridine ring linked to a benzaldehyde moiety at the 2-position of the pyridine.[1] The unique combination of these functional groups suggests a rich chemical profile with potential applications in drug discovery and functional material design. The 4-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, known for its role in forming stable, reactive, and soluble compounds.[2][3] The formyl group (-CHO) is a versatile chemical handle, enabling a wide array of subsequent chemical modifications, such as reductive amination, oxidation to a carboxylic acid, or participation in various condensation reactions. The overall structure suggests potential for interesting electronic properties, metal chelation, and diverse intermolecular interactions, making it a compelling target for synthesis and investigation.

Caption: Chemical structure of 2-(3-Formylphenyl)-4-hydroxypyridine.

Synthesis and Purification

The synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine can be approached through several established methodologies for constructing substituted pyridine rings. A highly plausible route involves a multicomponent reaction or a cross-coupling strategy followed by functional group manipulation. Below is a proposed synthetic workflow based on common practices in pyridine synthesis.[4]

Synthesis_Workflow start Starting Materials: 3-Bromobenzaldehyde 2-Tributylstannyl-4-methoxypyridine reaction Stille Cross-Coupling (e.g., Pd(PPh₃)₄, Toluene, Reflux) start->reaction 1 intermediate Intermediate: 2-(3-Formylphenyl)-4-methoxypyridine reaction->intermediate 2 demethylation Demethylation (e.g., BBr₃, DCM or HBr/AcOH) intermediate->demethylation 3 product Final Product: 2-(3-Formylphenyl)-4-hydroxypyridine demethylation->product 4 purification Purification (Column Chromatography, Recrystallization) product->purification

Caption: Proposed synthetic workflow for 2-(3-Formylphenyl)-4-hydroxypyridine.

Experimental Protocol: Stille Cross-Coupling and Demethylation

Rationale: The Stille coupling is a robust and versatile C-C bond-forming reaction, well-suited for coupling an aryl halide with an organostannane. The subsequent demethylation of the methoxy ether is a standard method to unmask a hydroxyl group.

Step 1: Synthesis of 2-(3-Formylphenyl)-4-methoxypyridine

  • To a dry, argon-flushed Schlenk flask, add 3-bromobenzaldehyde (1.0 eq), 2-tributylstannyl-4-methoxypyridine (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add anhydrous toluene via cannula.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC or LC-MS until the starting materials are consumed.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous KF solution (to remove tin byproducts), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the intermediate.

Step 2: Demethylation to 2-(3-Formylphenyl)-4-hydroxypyridine

  • Dissolve the intermediate from Step 1 in anhydrous dichloromethane (DCM) in a flask under argon.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol, followed by saturated aqueous NaHCO₃ solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques is required.

Characterization_Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr Primary Structure ms Mass Spectrometry (HRMS-ESI) synthesis->ms Molecular Weight ir FT-IR Spectroscopy synthesis->ir Functional Groups xrd Single-Crystal X-ray Diffraction (if crystalline) synthesis->xrd 3D Structure elemental Elemental Analysis (%C, %H, %N) synthesis->elemental Purity final Structure Confirmed nmr->final ms->final ir->final xrd->final elemental->final

Caption: Standard workflow for the structural characterization of a novel compound.

Spectroscopic and Analytical Data (Predicted)
Technique Expected Observations
¹H NMR Aromatic protons on both rings (multiplets, doublets), a singlet for the aldehyde proton (~10 ppm), and signals for the pyridine ring protons. The hydroxyl proton may be a broad singlet.
¹³C NMR Carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons, and carbons of the pyridine ring.
FT-IR (cm⁻¹) Strong C=O stretch for the aldehyde (~1700 cm⁻¹), broad O-H stretch (~3200-3400 cm⁻¹), C=C and C=N stretches in the aromatic region (~1500-1600 cm⁻¹).
HRMS (ESI+) Calculated [M+H]⁺ peak corresponding to the exact mass of C₁₂H₁₀NO₂⁺.
Melting Point Expected to be a crystalline solid with a sharp melting point, likely above 150 °C, similar to related hydroxypyridine compounds.[5][6]
Elemental Analysis Experimental percentages of C, H, and N should be within ±0.4% of the calculated values.

Physicochemical Properties

A thorough understanding of the physicochemical properties is crucial for any downstream application, particularly in drug development where factors like solubility and lipophilicity govern bioavailability.

Property Predicted Value/Behavior Rationale & Experimental Determination
Molecular Weight 215.22 g/mol Calculated from the molecular formula C₁₂H₉NO₂.[1] Confirmed by Mass Spectrometry.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol.The 4-hydroxypyridine moiety can act as both a hydrogen bond donor and acceptor, conferring some aqueous solubility.[2][7] The aromatic rings increase lipophilicity. Determined by shake-flask method or nephelometry.
pKa Two pKa values expected: ~4-5 for the pyridine nitrogen (acting as a base) and ~9-11 for the hydroxyl group (acting as an acid).The pyridine nitrogen is basic, while the 4-hydroxypyridine exists in tautomeric equilibrium with 4-pyridone, making the hydroxyl group acidic. Determined by potentiometric titration or UV-Vis spectroscopy.
LogP ~1.5 - 2.5The combination of aromatic rings and polar functional groups suggests moderate lipophilicity. Essential for predicting membrane permeability.[8] Determined by shake-flask method using n-octanol and water or calculated using software (e.g., XLogP3).
Crystal Structure Likely to form a crystalline solid with intermolecular hydrogen bonding.The presence of O-H and N-H (in the pyridone tautomer) groups strongly favors hydrogen bonding, which dictates the crystal packing.[9][10][11] Determined by Single-Crystal X-ray Diffraction.

Potential Applications in Research and Development

The unique structural features of 2-(3-Formylphenyl)-4-hydroxypyridine make it a versatile platform molecule.

  • Drug Discovery: The pyridine scaffold is a cornerstone of modern pharmaceuticals.[12] This molecule could serve as a key intermediate for synthesizing libraries of compounds for screening against various biological targets. The formyl group can be derivatized to explore structure-activity relationships (SAR), for instance, by forming imines, oximes, or being converted into other functional groups. The 4-hydroxypyridine moiety is known to interact with various enzymes and receptors.[3][13]

  • Materials Science: The conjugated biaryl system, combined with the potential for strong hydrogen bonding, makes this molecule a candidate for the development of functional organic materials, such as those with nonlinear optical properties or specific liquid crystal phases.[14][15]

  • Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands for metal ions, opening possibilities for creating novel coordination polymers or catalysts.

Conclusion

2-(3-Formylphenyl)-4-hydroxypyridine represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive, albeit predictive, analysis of its physicochemical properties, grounded in established chemical principles and data from analogous structures. We have outlined a robust experimental plan for its synthesis, purification, and thorough characterization. The insights presented herein are intended to equip researchers with the foundational knowledge required to synthesize this molecule and unlock its potential in diverse scientific fields.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53229163, 2-(3-Formylphenyl)-4-hydroxypyridine. [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0284712). [Link]

  • Agency for Toxic Substances and Disease Registry. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10219663, 2-(4-Formylphenyl)propionic acid. [Link]

  • The Evolving Role of 4-Hydroxypyridine in Future Pharmaceutical Breakthroughs. [Link]

  • Bulat Pharmaceutical. 4-Hydroxypyridine Manufacturer & Supplier. [Link]

  • Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Bulat Pharmaceutical. 4-Hydroxypyridine: A Hidden Gem in Drugs. [Link]

  • Google Patents. WO2011161612A1 - Process for preparing 4-hydroxypyridines.
  • Mohamed, S. K., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-oxo-4-phenyl-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile. ResearchGate. [Link]

  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

  • Carroll, F. I., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. PubMed. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. PMC. [Link]

  • J-GLOBAL. 2-(3-Formylphenyl)-4-methylpyridine | Chemical Substance Information. [Link]

  • SpectraBase. 4-Hydroxymethyl-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Wolska, A., et al. (2023). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. MDPI. [Link]

  • Wolska, A., et al. (2023). (PDF) Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. ResearchGate. [Link]

  • The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. PMC. [Link]

Sources

Foundational

Spectroscopic Blueprint of a Novel Heterocycle: A Technical Guide to 2-(3-Formylphenyl)-4-hydroxypyridine

Abstract This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel heterocyclic compound, 2-(3-Formylphenyl)-4-hydroxypyridine. Designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel heterocyclic compound, 2-(3-Formylphenyl)-4-hydroxypyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of direct experimental spectra, this guide establishes a robust predictive framework grounded in fundamental spectroscopic principles and extensive data from analogous chemical structures. The methodologies for spectroscopic acquisition are detailed, providing a self-validating system for future experimental work. This guide aims to serve as an essential reference for the synthesis, identification, and characterization of this and related compounds.

Introduction: Unveiling a Molecule of Interest

The compound 2-(3-Formylphenyl)-4-hydroxypyridine is a unique trifunctional molecule incorporating a pyridine scaffold, a phenyl ring, a formyl group, and a hydroxyl moiety. This distinct combination of functional groups suggests a high potential for diverse chemical reactivity and biological activity, making it a person of interest in medicinal chemistry and materials science. The pyridine ring is a common motif in pharmaceuticals, while the formyl and hydroxyl groups offer sites for further chemical modification and hydrogen bonding interactions, respectively.

Accurate structural elucidation is the bedrock of any chemical research. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing a detailed "fingerprint" of a molecule's atomic and electronic structure. This guide will provide an in-depth, predictive analysis of the spectroscopic data for 2-(3-Formylphenyl)-4-hydroxypyridine, offering a foundational understanding for its future synthesis and application.

Molecular Structure and Tautomerism

The structure of 2-(3-Formylphenyl)-4-hydroxypyridine is presented below. It is crucial to recognize that 4-hydroxypyridine exists in a tautomeric equilibrium with its corresponding pyridone form. For the purpose of this guide, we will primarily consider the 4-hydroxypyridine tautomer, while acknowledging the potential influence of the pyridone form on the spectroscopic data, particularly in the IR and NMR spectra.

Caption: Molecular structure of 2-(3-Formylphenyl)-4-hydroxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(3-Formylphenyl)-4-hydroxypyridine in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for each unique proton environment. The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds will help in observing the hydroxyl proton, which might otherwise undergo rapid exchange and become broadened or unobservable in other solvents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aldehyde-H9.9 - 10.1s (singlet)-
OH9.0 - 11.0br s (broad singlet)-
H6 (Pyridine)8.2 - 8.4d (doublet)~5-6
H2' (Phenyl)8.1 - 8.3s (singlet)-
H6' (Phenyl)7.9 - 8.1d (doublet)~7-8
H4' (Phenyl)7.6 - 7.8d (doublet)~7-8
H5' (Phenyl)7.5 - 7.7t (triplet)~7-8
H5 (Pyridine)7.0 - 7.2dd (doublet of doublets)~5-6, ~2-3
H3 (Pyridine)6.8 - 7.0d (doublet)~2-3

Rationale for Predictions:

  • Aldehyde Proton: The proton of the formyl group is highly deshielded due to the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom, hence its downfield shift.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and dependent on concentration, temperature, and solvent. In DMSO-d₆, it is expected to be a broad singlet due to hydrogen bonding.

  • Pyridine Protons: The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom. The proton at the 6-position is adjacent to the nitrogen and is expected to be the most downfield.

  • Phenyl Protons: The protons on the phenyl ring will exhibit chemical shifts typical for a substituted benzene ring, with those ortho and para to the electron-withdrawing formyl group being more deshielded.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)190 - 195
C4 (Pyridine-OH)160 - 165
C2 (Pyridine)150 - 155
C6 (Pyridine)145 - 150
C1' (Phenyl)135 - 140
C3' (Phenyl-CHO)135 - 140
C5' (Phenyl)130 - 135
C2', C6' (Phenyl)125 - 130
C4' (Phenyl)120 - 125
C5 (Pyridine)110 - 115
C3 (Pyridine)105 - 110

Rationale for Predictions:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears far downfield.

  • Hydroxypyridine Carbons: The carbon bearing the hydroxyl group (C4) is expected to be significantly deshielded. The carbons adjacent to the nitrogen (C2 and C6) are also downfield.

  • Phenyl Carbons: The chemical shifts of the phenyl carbons are influenced by the substituents. The carbons attached to the pyridine ring (C1') and the formyl group (C3') will be deshielded.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid 2-(3-Formylphenyl)-4-hydroxypyridine.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ will facilitate the observation of the exchangeable hydroxyl proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (approximately 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should be set to encompass the expected range (approximately 0-200 ppm).

  • 2D NMR Experiments (for confirmation):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and phenyl rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the phenyl and pyridine rings and assigning quaternary carbons.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 2-(3-Formylphenyl)-4-hydroxypyridine will be characterized by the vibrational frequencies of its key functional groups.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
O-H (Hydroxyl)Stretching3200 - 3500Broad, Strong
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aldehyde)Stretching2720 - 2820Medium, often two bands
C=O (Aldehyde)Stretching1680 - 1700Strong
C=C, C=N (Aromatic Rings)Stretching1550 - 1620Medium to Strong
C-O (Phenolic)Stretching1200 - 1260Strong
C-H (Aromatic)Out-of-plane bending700 - 900Strong

Rationale for Predictions:

  • O-H Stretch: The hydroxyl group will exhibit a broad absorption due to intermolecular hydrogen bonding.[1][2][3][4][5]

  • Aldehyde C-H and C=O Stretches: The aldehyde functional group has two characteristic stretches: the C-H stretch, which often appears as a pair of weak to medium bands, and the strong carbonyl (C=O) stretch.[6][7][8][9][10] The conjugation of the carbonyl to the phenyl ring will lower its stretching frequency.[6][8][9]

  • Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine and phenyl rings will appear in the 1500-1620 cm⁻¹ region.

  • C-O Stretch: The stretching vibration of the C-O bond of the hydroxypyridine will be strong.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

    • Ensure the diamond crystal of the ATR accessory is clean.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation Pattern

For 2-(3-Formylphenyl)-4-hydroxypyridine (C₁₂H₉NO₂), the calculated molecular weight is approximately 199.06 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 199 is expected.

Major Predicted Fragmentation Pathways:

  • Loss of H· (M-1): A common fragmentation for aldehydes, leading to a peak at m/z 198.[11][12]

  • Loss of CO (M-28): Loss of a carbonyl group from the formyl moiety, resulting in a fragment at m/z 171. This is a characteristic fragmentation for aromatic aldehydes.[11][12]

  • Loss of CHO· (M-29): Cleavage of the formyl radical, giving a peak at m/z 170.[11][12]

  • Pyridine Ring Fragmentation: The pyridine ring can undergo cleavage, often with the loss of HCN (m/z 27), leading to various smaller fragments.[13][14][15]

Fragmentation_Pathway A [M]+• m/z 199 B [M-H]+ m/z 198 A->B - H• C [M-CHO]+ m/z 170 A->C - CHO• D [M-CO]+• m/z 171 A->D - CO

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • For a solid sample with sufficient volatility, direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.

    • For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Ionization:

    • Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation patterns, which are valuable for structural elucidation.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used.

    • The mass range should be scanned from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300) to capture all fragment ions.

Synthesis Outline

A plausible synthetic route to 2-(3-Formylphenyl)-4-hydroxypyridine could involve a Suzuki or Stille cross-coupling reaction.

Caption: Plausible Suzuki cross-coupling synthesis route.

This approach leverages commercially available starting materials and well-established palladium-catalyzed cross-coupling methodologies.[16][17] The hydroxyl group on the pyridine ring might require protection prior to the coupling reaction to prevent side reactions.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data (NMR, IR, and MS) for 2-(3-Formylphenyl)-4-hydroxypyridine. By grounding these predictions in the fundamental principles of spectroscopy and data from analogous structures, this document serves as a robust framework for the future experimental characterization of this novel compound. The detailed experimental protocols offer a clear path for researchers to obtain high-quality, reliable data. This foundational spectroscopic blueprint will be invaluable for the synthesis, purification, and structural confirmation of 2-(3-Formylphenyl)-4-hydroxypyridine, paving the way for its exploration in various scientific and industrial applications.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • AdiChemistry. (2023). Infrared Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Uniwersytet Jagielloński. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

  • Tomas, J. W., & Elie, M. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 35(5), 1591–1594.
  • Kleinpeter, E., Brühl, I., & Heilmann, D. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(3), 495–503.
  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. Retrieved from [Link]

  • Wang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.
  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 1(1), 1-8.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry, 50(5), 447-466.
  • Kleinpeter, E. (2006). One-bond and long-range coupling constants of substituted 2-cyanopyridines. GIAO/DFT calculations of proton and carbon chemical shifts and coupling constants. Magnetic Resonance in Chemistry, 44(10), 919-926.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Defense Technical Information Center. (1981). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 623-627.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • de Haas, T. W., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9131-9143.
  • ResearchGate. (n.d.). Some important 3-hydroxy-4-pyridones. Retrieved from [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332.
  • Molbank. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]

  • ScienceDirect. (1997). Synthesis of 4-hydroxy-2(1H)-pyridones from azomethines and substituted dialkylmalonates. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Larouche-Gauthier, R., et al. (2011). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 13(8), 1872–1875.

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(3-Formylphenyl)-4-hydroxypyridine

Foreword For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's thermal stability is paramount for ensuring its safety, efficacy, and shelf-life. This guide prov...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's thermal stability is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a detailed examination of the thermal properties of 2-(3-Formylphenyl)-4-hydroxypyridine, a molecule of interest due to its hybrid structure incorporating both a substituted aromatic aldehyde and a hydroxypyridine moiety. In the absence of extensive direct experimental data on this specific molecule in publicly available literature, this document serves as both a predictive analysis based on the thermal behavior of its constituent functional groups and a methodological framework for its empirical investigation. We will delve into the theoretical underpinnings of its stability, propose likely decomposition pathways, and provide robust experimental protocols for validation.

Introduction to 2-(3-Formylphenyl)-4-hydroxypyridine and its Thermal Profile

2-(3-Formylphenyl)-4-hydroxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 4-position and a 3-formylphenyl group at the 2-position. This unique combination of functional groups suggests a complex thermal behavior influenced by several factors:

  • The Hydroxypyridine Core: 4-Hydroxypyridine exists in a tautomeric equilibrium with its pyridone form.[1] This tautomerism can significantly influence intermolecular interactions, such as hydrogen bonding, which in turn affects the crystal lattice energy and, consequently, the melting point and initial decomposition temperature.[1][2] The stability of the pyridine ring itself is generally high due to its aromaticity.

  • The Formylphenyl Substituent: Aromatic aldehydes are susceptible to oxidation, especially at elevated temperatures, which can lead to the corresponding carboxylic acids.[3] The formyl group can also participate in various condensation and decomposition reactions.[4][5] The position of the formyl group on the phenyl ring will also dictate its reactivity and influence on the overall molecular stability.

Given these structural features, a multi-stage decomposition process can be anticipated, likely commencing with transformations involving the peripheral functional groups before the eventual breakdown of the core heterocyclic structure at higher temperatures. Pyridine derivatives, in general, exhibit a range of thermal stabilities, with decomposition temperatures often exceeding 200°C.[6]

Experimental Investigation of Thermal Stability: A Methodological Approach

A thorough investigation of the thermal stability of 2-(3-Formylphenyl)-4-hydroxypyridine necessitates a suite of thermoanalytical techniques. The following protocols are designed to provide a comprehensive understanding of the material's behavior under thermal stress.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges at which the compound loses mass, indicating decomposition or volatilization, and to quantify these mass losses.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500 or equivalent).

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground 2-(3-Formylphenyl)-4-hydroxypyridine into a ceramic or platinum TGA pan.

  • Atmosphere: Conduct the initial experiment under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation. A subsequent experiment in an oxidative atmosphere (e.g., air or oxygen) at the same flow rate is crucial for assessing oxidative stability.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG).

    • Quantify the percentage of weight loss at each decomposition step.

Causality Behind Experimental Choices: The use of both inert and oxidative atmospheres allows for the differentiation between thermal and thermo-oxidative decomposition pathways. A lower decomposition temperature in air would indicate susceptibility to oxidation. The 10°C/min heating rate is a standard practice that provides a good balance between resolution and experimental time.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and solid-solid phase transitions, and to determine their associated enthalpy changes.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000 or equivalent).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

  • Atmosphere: Conduct the experiment under an inert nitrogen atmosphere at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature to a point beyond any transitions observed in TGA (e.g., 300°C) at a heating rate of 10°C/min.

    • Hold for 2 minutes.

    • Cool the sample back to 30°C at a rate of 10°C/min.

    • Reheat the sample to the final temperature at 10°C/min.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each transition.

Causality Behind Experimental Choices: The heat-cool-reheat cycle is essential for distinguishing between reversible (e.g., melting) and irreversible (e.g., decomposition) thermal events. Hermetically sealed pans are used to prevent mass loss due to volatilization before decomposition, ensuring accurate enthalpy measurements.

Hyphenated Techniques: TGA-MS/FTIR

Objective: To identify the gaseous products evolved during decomposition, providing insights into the decomposition mechanism.

Experimental Protocol:

  • Instrument: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

  • TGA Method: Follow the TGA protocol outlined in section 2.1 under an inert atmosphere (helium is preferred for TGA-MS).

  • MS/FTIR Data Acquisition: Continuously acquire mass spectra or infrared spectra of the evolved gases throughout the TGA experiment.

  • Data Analysis:

    • Correlate the evolution of specific gaseous products (identified by their mass-to-charge ratio in MS or their characteristic IR absorption bands) with the mass loss events observed in the TGA data.

Causality Behind Experimental Choices: By identifying the fragments that are released at different temperatures, a step-by-step decomposition pathway can be proposed. For instance, the early evolution of water (m/z 18) and carbon monoxide (m/z 28) or carbon dioxide (m/z 44) can provide clues about the initial decomposition steps.

Predicted Thermal Behavior and Decomposition Pathway

Based on the known chemistry of related compounds, a plausible thermal decomposition profile for 2-(3-Formylphenyl)-4-hydroxypyridine can be hypothesized.

Parameter Predicted Value/Observation Rationale
Melting Point (Tm) 150 - 250 °CDependent on crystal packing and hydrogen bonding strength. The presence of both a hydroxyl and a formyl group allows for strong intermolecular interactions.
Onset of Decomposition (Tonset) > 200 °C (in N2)Pyridine derivatives generally exhibit good thermal stability.[6] Initial decomposition may be lower in an oxidative atmosphere due to the aldehyde group.
Decomposition Steps Likely a multi-step processInitial loss of the formyl group or decarboxylation, followed by the breakdown of the phenyl and pyridine rings at higher temperatures.[3][4]
Proposed Decomposition Pathway

The decomposition is anticipated to initiate at the more labile functional groups.

Step 1: Initial Decomposition (Lower Temperature Range)

  • Pathway A: Decarbonylation: The formyl group could undergo decarbonylation to release carbon monoxide (CO), leading to the formation of a biphenyl-like pyridine derivative.

  • Pathway B: Oxidation (in air): In an oxidative environment, the aldehyde is likely to oxidize to a carboxylic acid, which could then undergo decarboxylation, releasing carbon dioxide (CO2).[3]

  • Pathway C: Condensation Reactions: Intermolecular reactions between the formyl and hydroxyl groups could occur, leading to the formation of larger, more complex structures and the elimination of water.

Step 2: Fragmentation of the Core Structure (Higher Temperature Range)

  • At higher temperatures, the C-C bond linking the phenyl and pyridine rings is expected to cleave.

  • Subsequently, the pyridine and phenyl rings will fragment, leading to the evolution of smaller molecules such as HCN, various hydrocarbons, and nitrogen oxides (in an oxidative atmosphere).

Visualization of Experimental Workflow and Proposed Decomposition

Experimental Workflow

experimental_workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample 2-(3-Formylphenyl)-4-hydroxypyridine TGA TGA (N2 & Air) Sample->TGA DSC DSC (N2) Sample->DSC TGA_MS_FTIR TGA-MS/FTIR (He/N2) Sample->TGA_MS_FTIR Decomposition_Temps Decomposition Temperatures & Mass Loss TGA->Decomposition_Temps Thermal_Transitions Melting Point & Enthalpy DSC->Thermal_Transitions Evolved_Gases Evolved Gas Identification TGA_MS_FTIR->Evolved_Gases Stability_Profile Overall Thermal Stability Profile Decomposition_Temps->Stability_Profile Thermal_Transitions->Stability_Profile Decomposition_Pathway Proposed Decomposition Pathway Evolved_Gases->Decomposition_Pathway Decomposition_Pathway->Stability_Profile

Caption: Workflow for the comprehensive thermal analysis of 2-(3-Formylphenyl)-4-hydroxypyridine.

Proposed Decomposition Pathway Diagram

decomposition_pathway cluster_0 Initial Decomposition (<400°C) cluster_1 High-Temperature Fragmentation (>400°C) Compound 2-(3-Formylphenyl)-4-hydroxypyridine Decarbonylation Decarbonylation (+ CO) Compound->Decarbonylation Oxidation Oxidation (in Air) (+ CO2, H2O) Compound->Oxidation Condensation Condensation (+ H2O) Compound->Condensation Fragments Small Gaseous Fragments (HCN, hydrocarbons, NOx) Decarbonylation->Fragments Oxidation->Fragments Condensation->Fragments

Caption: Proposed major decomposition pathways for 2-(3-Formylphenyl)-4-hydroxypyridine.

Conclusion and Future Work

This technical guide has outlined a predictive and methodological framework for understanding the thermal stability and decomposition of 2-(3-Formylphenyl)-4-hydroxypyridine. While the proposed behavior is grounded in the established chemistry of its constituent functional groups, empirical validation through the detailed experimental protocols is essential. The resulting data will be invaluable for defining safe handling and storage conditions, predicting potential degradation pathways, and ensuring the overall quality and stability of this compound in pharmaceutical and other applications. Further kinetic analysis of the TGA data using methods such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods can provide deeper insights into the decomposition kinetics, including the activation energy, which is critical for shelf-life predictions.

References

  • Alam, D., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels. Available at: [Link]

  • ResearchGate. (n.d.). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Request PDF. Available at: [Link]

  • National Institutes of Health. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Available at: [Link]

  • Investigation of Novel Chemical Antidotes for Organophosphate Poisoning: Design, Synthesis, and Evalu
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Available at: [Link]

  • National Institutes of Health. (n.d.).
  • AIP Publishing. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. Available at: [Link]

  • Royal Society of Chemistry. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H)... Dalton Transactions. Available at: [Link]

  • ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen | Request PDF. Available at: [Link]

  • Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Available at: [Link]

Sources

Foundational

The Investigational Potential of 2-(3-Formylphenyl)-4-hydroxypyridine: A Roadmap for Biological Activity Screening

An In-depth Technical Guide Abstract The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and exhibiting a vast spectrum of pharmacological activities.[1] This gu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and exhibiting a vast spectrum of pharmacological activities.[1] This guide focuses on the novel compound 2-(3-Formylphenyl)-4-hydroxypyridine , a molecule that, while not extensively described in current literature, possesses a unique combination of structural motifs suggesting significant biological potential. By synthesizing insights from research on structurally related 2-aryl-pyridines, 4-hydroxypyridines, and formyl-bearing aromatic compounds, we present a compelling scientific rationale for investigating its efficacy in several key therapeutic areas. This document serves as a technical roadmap for researchers, outlining postulated activities, mechanistic hypotheses, and detailed, field-proven experimental workflows for a comprehensive biological evaluation.

Molecular Profile and Scientific Rationale

The therapeutic potential of 2-(3-Formylphenyl)-4-hydroxypyridine stems from the distinct chemical properties of its constituent parts: the 4-hydroxypyridine core and the 2-substituted 3-formylphenyl group.

The 4-Hydroxypyridine Core: Tautomerism and Bioactivity

The 4-hydroxypyridine moiety is a privileged structure in drug discovery, serving as a critical intermediate in the synthesis of many Active Pharmaceutical Ingredients (APIs).[2] A key feature of this system is its existence in a tautomeric equilibrium with its 4-pyridone form. This dynamic equilibrium can be crucial for biological activity, influencing factors such as hydrogen bonding capabilities, membrane permeability, and interaction with enzyme active sites. While the 2-hydroxypyridine/2-pyridone system is more extensively studied[3][4], the same principles apply and are fundamental to understanding the molecule's potential interactions with biological targets.

The 2-Aryl and 3-Formyl Substituents: Drivers of Specificity and Reactivity

The substitution at the 2-position with an aryl (phenyl) group is a known strategy for inducing a range of biological effects. Studies on related 2-aryl-pyridine derivatives have demonstrated potent anticancer and antimicrobial activities.[5][6] The electronic properties of substituents on this phenyl ring can dramatically influence efficacy; for instance, the presence of electron-withdrawing groups has been shown to enhance cytotoxic effects against cancer cell lines.[5]

The formyl group (an aldehyde) on the phenyl ring is a particularly intriguing feature. It is a reactive carbonyl that can participate in covalent or semi-covalent interactions with biological nucleophiles, such as the amine group of lysine residues or the thiol group of cysteine residues in proteins. Furthermore, benzaldehyde derivatives are precursors to chalcones, a class of compounds with a wide array of preclinical bioactivities, including anticancer, anti-inflammatory, and antidiabetic effects.[7] This suggests the formylphenyl moiety is a potent pharmacophore.

Postulated Biological Activities

Based on this structural analysis and evidence from related compounds, we postulate that 2-(3-Formylphenyl)-4-hydroxypyridine is a prime candidate for screening in the following therapeutic areas.

Postulated Biological ActivityRationale & Supporting Evidence
Anticancer / Cytotoxic Pyridine derivatives are known anticancer agents.[1][8] Specifically, 2-aryl-pyridines show potent cytotoxicity. The electronic nature of the aryl substituent is critical for activity.[5]
Enzyme Inhibition Pyridine-containing compounds have demonstrated inhibitory activity against key enzymes like α-glucosidase and cholinesterases.[9] Chalcones, derived from benzaldehydes, are also known enzyme inhibitors.[7]
Anti-inflammatory The pyridine nucleus and substituted phenyl rings are common features in anti-inflammatory drugs.[10][11]
Antimicrobial The pyridine scaffold is prevalent in compounds with antibacterial and antifungal properties.[1][6][12]

Proposed Synthetic Pathway

While a specific synthesis for 2-(3-Formylphenyl)-4-hydroxypyridine is not documented, a plausible and efficient pathway can be designed based on established methodologies for creating substituted 4-hydroxypyridines.[13][14] A proposed multi-step process is outlined below, starting from readily available materials.

Synthetic_Pathway A 1,3-Diketone Precursor C Intermediate Enaminone A->C Reaction with Ammonia (or ammonia source) B 3-Formylbenzonitrile B->C Condensation Reaction D 2-(3-Formylphenyl)-4-hydroxypyridine C->D Intramolecular Cyclization (Acid or Base Catalyzed)

Caption: Proposed synthetic workflow for 2-(3-Formylphenyl)-4-hydroxypyridine.

This approach involves the condensation of a suitable 1,3-diketone precursor with 3-formylbenzonitrile in the presence of an ammonia source to form an intermediate, which then undergoes an intramolecular cyclization to yield the final 4-hydroxypyridine product. This method is adaptable and allows for the synthesis of various analogues for structure-activity relationship (SAR) studies.

Experimental Validation: Protocols and Workflows

To systematically evaluate the biological potential of 2-(3-Formylphenyl)-4-hydroxypyridine, a tiered screening approach is recommended. This section provides detailed protocols for primary in-vitro assays.

Workflow for Anticancer Activity Assessment

The primary hypothesis is that the compound will exhibit cytotoxic activity against cancer cells. The following workflow provides a robust path from initial screening to preliminary mechanistic insights.

Anticancer_Workflow cluster_invitro In-Vitro Screening cluster_mechanism Mechanism of Action Studies A Primary Cytotoxicity Screen (MTT Assay) B Determine IC50 Values (Dose-Response) A->B C Select 'Hit' Cell Lines B->C D Apoptosis Assay (Annexin V / PI Staining) C->D If IC50 < 10 µM F Cell Cycle Analysis (Flow Cytometry) C->F If Apoptosis Negative E Caspase Activation Assay (Caspase-3/7 Glo) D->E

Caption: Experimental workflow for evaluating anticancer potential.

Protocol 1: MTT Cytotoxicity Assay

  • Cell Culture: Seed human cancer cell lines (e.g., HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast), based on precedent[5]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-(3-Formylphenyl)-4-hydroxypyridine (e.g., from 0.1 to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Data from this assay can be presented as follows:

Cell LineCompound IC₅₀ (µM)Positive Control IC₅₀ (µM)
HepG2Experimental ValueExperimental Value
DU145Experimental ValueExperimental Value
MDA-MB-231Experimental ValueExperimental Value
Workflow for Enzyme Inhibition Screening

Given the structural alerts for enzyme interaction, screening against metabolic and neurological enzymes is a high-priority secondary objective.

Enzyme_Inhibition_Workflow A Primary Screen at Single High Conc. (e.g., 100 µM) B Identify Hits (>50% Inhibition) A->B C Determine IC50 Values (Dose-Response Curve) B->C For each enzyme hit D Kinetic Studies (Lineweaver-Burk Plot) C->D E Determine Inhibition Type (Competitive, Non-competitive, etc.) D->E

Caption: Workflow for enzyme inhibition assays and kinetic analysis.

Protocol 2: α-Glucosidase Inhibition Assay

  • Reaction Mixture: In a 96-well plate, add 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

  • Compound Addition: Add 10 µL of varying concentrations of 2-(3-Formylphenyl)-4-hydroxypyridine. Include a positive control (e.g., Acarbose) and a blank (buffer only).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Data Acquisition: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Future Directions and SAR Exploration

The true value of this molecular scaffold lies in its potential for optimization. Initial screening results will pave the way for a robust Structure-Activity Relationship (SAR) study. Key modifications could include:

  • Altering Phenyl Ring Substituents: Replacing the formyl group with other electron-withdrawing (e.g., -NO₂, -CN) or electron-donating groups (-OCH₃, -OH) to probe electronic requirements for activity, as suggested by related studies.[5]

  • Modifying the Formyl Group: Converting the aldehyde to an oxime, Schiff base, or other derivatives to alter its reactivity and binding properties.

  • Substitution on the Pyridine Ring: Adding substituents at other positions of the pyridine core to modulate its physicochemical properties.

Conclusion

2-(3-Formylphenyl)-4-hydroxypyridine represents a promising, unexplored starting point for drug discovery. Its hybrid structure combines the proven biological relevance of the pyridine core with the reactive and pharmacologically significant formylphenyl moiety. The scientific rationale strongly supports its investigation as a potential anticancer, enzyme inhibitory, and anti-inflammatory agent. The experimental workflows detailed in this guide provide a clear, logical, and efficient path for elucidating its biological activities and establishing a foundation for future lead optimization programs.

References

  • Al-Zahrani, A. A., Al-Ghamdi, A. M., & El-Gazzar, A. B. A. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • El-Gogary, T. M., & El-Bardan, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH). [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 2-Hydroxypyridine (HMDB0013751). Human Metabolome Database. [Link]

  • Aguilar-Galindo, F., & Temperini, M. L. A. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Villa-Ruano, N., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Chabielska, E., et al. (1991). Biological activity of 1,4-dihydropyridine derivatives. PubMed. [Link]

  • Quiroga, J., et al. (2008). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. PubMed. [Link]

  • Oeser, T., & Huch, V. (2004). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2022). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Semantic Scholar. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Fumes, B. H., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Institutes of Health (NIH). [Link]

  • Google Patents. (2015). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Google Patents. (2011). WO2011161612A1 - Process for preparing 4-hydroxypyridines.
  • Horne, G., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. [Link]

  • Thiele, K., et al. (1984). [New biologically active theophylline derivatives. Synthesis and pharmacologic properties of flufylline and fluprofylline]. PubMed. [Link]

  • Akkaya, R., et al. (2020). Pyridine substituted BODIPYs: synthesis, characterization and cholinesterease, α-glucosidase inhibitory, DNA hydrolytic cleavage effects. PMC - NIH. [Link]

  • Salehi, B., et al. (2021). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central. [Link]

  • Türe, A., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]

  • Watson, G. K., et al. (1976). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. National Institutes of Health (NIH). [Link]

  • Işık, M. (n.d.). Mesut Işık PhD Professor (Associate) at Bilecik Şeyh Edebali University. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of Substituted 4-Hydroxypyridines

Introduction: The Enduring Significance of the 4-Hydroxypyridine Scaffold The substituted 4-hydroxypyridine core is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic properties, hyd...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 4-Hydroxypyridine Scaffold

The substituted 4-hydroxypyridine core is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity have made it a cornerstone in the design of a wide array of therapeutic agents.[1] From potent enzyme inhibitors to innovative materials, the applications of 4-hydroxypyridine derivatives are ever-expanding.[2][3] This guide provides an in-depth exploration of the primary synthetic strategies for accessing this versatile heterocyclic motif, offering researchers and drug development professionals a comprehensive resource for navigating the synthesis of substituted 4-hydroxypyridines. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols for seminal methods, and present comparative data to inform synthetic planning.

De Novo Synthesis of the Pyridine Ring: Constructing the Core

The construction of the pyridine ring from acyclic precursors is a powerful and flexible approach to substituted 4-hydroxypyridines. These methods often allow for the introduction of desired substituents at specific positions from the outset.

Ring-Closing Condensation Reactions: The Bohlmann-Rahtz Pyridine Synthesis

A classic and enduring method for the synthesis of substituted pyridines is the Bohlmann-Rahtz synthesis.[4][5] This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[6][7] While this method traditionally yields pyridines that are not hydroxylated at the 4-position, modifications and appropriate choice of starting materials can be envisioned to access the desired scaffold. The fundamental principles of this reaction are crucial for any synthetic chemist working with pyridines.

Mechanistic Insights:

The reaction proceeds through an initial Michael addition of the enamine to the ethynylketone, followed by proton transfer to form the key aminodiene intermediate.[8] Subsequent E/Z isomerization of the double bond is necessary to bring the reactive termini into proximity for the final cyclodehydration step, which is often the rate-limiting and requires elevated temperatures.[8]

Workflow for Bohlmann-Rahtz Pyridine Synthesis

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclodehydration enamine Enamine aminodiene Aminodiene Intermediate enamine->aminodiene Michael Addition ethynylketone Ethynylketone ethynylketone->aminodiene isomerization E/Z Isomerization (Heat) aminodiene->isomerization cyclization Cyclodehydration isomerization->cyclization pyridine 2,3,6-Trisubstituted Pyridine cyclization->pyridine

Caption: General workflow of the Bohlmann-Rahtz pyridine synthesis.

Innovations and Improvements: A significant drawback of the original Bohlmann-Rahtz synthesis is the high temperature required for the cyclodehydration step.[6] Research has shown that acid catalysis, using either Brønsted or Lewis acids, can significantly lower the reaction temperature and even allow for a one-pot procedure.[6][8] For instance, the use of acetic acid or Amberlyst-15 ion exchange resin can promote both the initial conjugate addition and the subsequent cyclization.[7]

Experimental Protocol: Acid-Catalyzed One-Pot Bohlmann-Rahtz Synthesis [6]

  • Reaction Setup: To a solution of the enamine (1.0 equiv) in a suitable solvent (e.g., toluene or ethanol), add the ethynyl ketone (1.0-1.2 equiv).

  • Catalyst Addition: Introduce a catalytic amount of a Brønsted acid, such as acetic acid (e.g., a 5:1 mixture of toluene:acetic acid).

  • Reaction Conditions: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If necessary, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Cycloaddition Strategies: Building the Ring Through Pericyclic Reactions

Cycloaddition reactions offer an elegant and often highly regioselective approach to the pyridine ring system. These methods involve the concerted or stepwise formation of multiple carbon-carbon and carbon-nitrogen bonds.

The most prominent cycloaddition approach to pyridines is the inverse-electron-demand Diels-Alder reaction.[9][10] In this strategy, an electron-deficient azadiene reacts with an electron-rich dienophile. Subsequent elimination of a small molecule from the initially formed bicyclic adduct leads to the aromatic pyridine ring.[10]

Mechanistic Pathway of Inverse-Electron-Demand Aza-Diels-Alder Reaction

azadiene Electron-Deficient Azadiene (e.g., 1,2,4-Triazine) cycloaddition [4+2] Cycloaddition azadiene->cycloaddition dienophile Electron-Rich Dienophile (e.g., Enamine) dienophile->cycloaddition adduct Bicyclic Adduct cycloaddition->adduct elimination Retro-Diels-Alder (e.g., Extrusion of N2) adduct->elimination dihydropyridine Dihydropyridine Intermediate elimination->dihydropyridine aromatization Aromatization dihydropyridine->aromatization pyridine Substituted Pyridine aromatization->pyridine

Caption: Key steps in the synthesis of pyridines via inverse-electron-demand Diels-Alder reactions.

Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a powerful method for the de novo synthesis of pyridines.[11] This approach allows for the rapid assembly of highly substituted pyridine rings with excellent regiocontrol.[11]

Synthesis of 4-Hydroxy-2-pyridones from Acyclic Precursors

A direct and efficient route to the medicinally important 4-hydroxy-2-pyridone scaffold involves the reaction of azomethines with substituted dialkyl malonates.[12] This method provides a straightforward entry into 3-substituted 4-hydroxy-2(1H)-pyridones.

Another elegant approach is the intramolecular ketene trapping of functionalized enamine-dioxinones.[13] This three-step synthesis allows for the construction of various 6-substituted-4-hydroxy-2-pyridinones in good yields.[13]

Experimental Protocol: Synthesis of 6-Substituted-4-Hydroxy-2-pyridinones [13]

  • Synthesis of Keto-dioxinones: Prepare the functionalized keto-dioxinones via a diethylzinc-mediated crossed Claisen condensation reaction.

  • Formation of Enamine-dioxinones: React the keto-dioxinones with ammonium acetate in ethanol at room temperature.

  • Thermolysis and Cyclization: Subject the resulting enamine-dioxinones to thermolysis in a high-boiling solvent such as toluene. The in situ generated enamine-acyl-ketene undergoes intramolecular cyclization to afford the desired 6-substituted-4-hydroxy-2-pyridinone.

Functionalization of a Pre-existing Pyridine Ring

An alternative to de novo synthesis is the modification of a pre-formed pyridine or hydroxypyridine ring. This approach is particularly useful for late-stage functionalization in a synthetic sequence.

C-H Functionalization of Pyridines

Direct C-H functionalization has become a highly attractive strategy for the synthesis of substituted pyridines, as it avoids the need for pre-functionalized starting materials.[14] While C2 functionalization is often favored due to the electronic nature of the pyridine ring, methods for achieving C4 functionalization have been developed.[14][15][16] These often involve the use of directing groups or specific catalysts to overcome the inherent reactivity patterns of the pyridine nucleus.

Synthesis from 4-Aminopyridine

A well-established method for the synthesis of the parent 4-hydroxypyridine involves the diazotization of 4-aminopyridine, followed by hydrolysis of the resulting diazonium salt.[17] This approach can achieve high yields and purity.[17]

Experimental Protocol: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine [17]

  • Preparation of Diazonium Solution: In a three-neck flask, slowly add concentrated sulfuric acid to water while cooling. To this acidic solution, add 4-aminopyridine. Cool the mixture and slowly add a diazotizing agent, such as butyl nitrite, while maintaining a low temperature.

  • Hydrolysis: Transfer the diazonium solution to a separate flask and dilute with water. Neutralize the solution with a base, such as barium hydroxide, to a pH of 7.5-8.0, controlling the temperature.

  • Isolation and Purification: After neutralization, the crude 4-hydroxypyridine can be isolated. Further purification can be achieved by treatment with activated carbon and recrystallization or vacuum distillation to yield the final product as a light-colored powder.[17]

Comparative Analysis of Synthetic Routes

Synthetic StrategyKey FeaturesAdvantagesDisadvantagesRepresentative Substituent Pattern
Bohlmann-Rahtz Synthesis Condensation of enamines and ethynylketonesGood yields, well-establishedHigh temperatures often required, limited substitution patterns2,3,6-Trisubstituted
Inverse-Demand Diels-Alder Cycloaddition of azadienes and dienophilesHigh regioselectivity, access to complex structuresAvailability of starting materials can be a limitationVaried, dependent on reactants
[2+2+2] Cycloaddition Transition metal-catalyzed cyclotrimerizationHigh atom economy, convergentRequires specialized catalysts, may not be cost-effective for all applicationsHighly substituted
From 4-Aminopyridine Diazotization and hydrolysisHigh yield for the parent compound, straightforwardLimited to the synthesis of the unsubstituted or simply substituted 4-hydroxypyridineUnsubstituted at C2, C3, C5, C6
Intramolecular Ketene Trapping Thermolysis of enamine-dioxinonesGood yields, access to 6-substituted 4-hydroxy-2-pyridonesMulti-step synthesis of precursors6-Substituted-4-hydroxy-2-pyridone

Conclusion and Future Perspectives

The synthesis of substituted 4-hydroxypyridines is a rich and evolving field. While classic methods like the Bohlmann-Rahtz synthesis remain valuable, modern approaches such as C-H functionalization and novel cycloadditions are expanding the toolkit of synthetic chemists. The choice of synthetic route will ultimately depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. As the demand for novel 4-hydroxypyridine-based therapeutics and materials continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain a key focus of research in the years to come.

References

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.

  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.

  • Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. ResearchGate.

  • Bohlmann–Rahtz pyridine synthesis. Wikipedia.

  • The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. PubMed.

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive.

  • Pyridine Synthesis: Cliff Notes. Baran Lab.

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry.

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

  • The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett.

  • Cycloaddition/ Diels-Alder Approaches. Wordpress.

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.

  • Synthesis of 4-hydroxy-2(1H)-pyridones from azomethines and substituted dialkylmalonates. Semantic Scholar.

  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. Google Books.

  • Biologically important 4‐hydroxy‐2‐pyridone natural products (5–7). ResearchGate.

  • What is the synthesis process of 4-Hydroxypyridine?. Guidechem.

  • Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. PubMed.

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters.

  • Advances in C2-Functionalized Pyridines. Scribd.

  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. PubMed Central.

  • Recent Developments in the Synthesis and Applications of Pyridines. Elsevier.

  • 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. CiteSeerX.

  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate.

  • Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews.

  • Process for preparing 4-hydroxypyridines. Google Patents.

  • 4-Hydroxypyridine as a Cornerstone for Fine Chemical and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. PMC - NIH.

  • Bioinspired Metal–Ligand Networks with Enhanced Stability and Performance: Facile Preparation of Hydroxypyridinone (HOPO)-Functionalized Materials. Macromolecules.

  • Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. PubMed.

  • The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • 4-Hydroxypyridine synthesis. ChemicalBook.

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC - NIH.

  • Synthesis of 6-Substituted-4-Hydroxy-2-pyridinones via Intramolecular Ketene Trapping of Functionalized Enamine-Dioxinones. Organic Chemistry Portal.

  • Pyridine synthesis. Organic Chemistry Portal.

  • Process for preparing 4-hydroxypyridines. Google Patents.

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. Europe PMC.

  • Some important 3-hydroxy-4-pyridones. ResearchGate.

  • Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Semantic Scholar.

  • Reactions of β‐enamino diketones 3 and 4 with hydroxylamine... ResearchGate.

  • Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. PMC - NIH.

  • Enamine, enamide synthesis. Organic Chemistry Portal.

Sources

Foundational

Topic: Discovery and Isolation of Novel Hydroxypyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Potential of the Hydroxypyridine Scaffold The pyridine ring is a cornerstone of medicinal chemistry, pres...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of the Hydroxypyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs that address a wide spectrum of diseases, from cardiovascular conditions to cancer.[1][2][3] Among its many variants, the hydroxypyridine scaffold holds a position of particular significance. This is not merely due to its prevalence, but because the hydroxyl group imparts a unique combination of chemical reactivity, hydrogen bonding capability, and potential for tautomerization that medicinal chemists can exploit for therapeutic benefit.[4][5] These derivatives serve as versatile intermediates, structural motifs in active pharmaceutical ingredients (APIs), and potent biological agents in their own right, with activities including neuroprotection, antimicrobial action, and enzyme inhibition.[1][6][7][8]

This guide is structured to mirror the logical progression of a discovery campaign, moving from initial synthesis and isolation to comprehensive characterization and preliminary biological evaluation. As a senior application scientist, my objective is not to provide a rigid set of recipes, but to illuminate the causality behind our experimental choices. Each protocol is designed as a self-validating system, where the rationale for each step is as critical as the step itself. We will explore the strategic decisions that lead to the successful identification and development of novel hydroxypyridine-based chemical entities.

Part 1: De Novo Synthesis and Strategic Derivatization

The journey to a novel derivative begins with its creation. The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern, scalability, and the availability of starting materials. Broadly, approaches can be classified into two categories: building the pyridine ring from acyclic precursors (de novo synthesis) or functionalizing a pre-existing pyridine core.

Foundational Synthesis Strategies

De novo syntheses, such as the Guareschi-Thorpe reaction, offer high flexibility in introducing substituents. This method involves the multicomponent condensation of compounds like alkyl cyanoacetate with 1,3-dicarbonyls and an ammonia source, providing a direct route to highly functionalized hydroxy-cyanopyridines.[9] The advantage here is building complexity in a single, efficient step.

A more recent and powerful de novo approach involves the Pd(0)-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[4] This method allows for the stereoselective construction of polysubstituted 3-hydroxypyridines, a class that is particularly valuable as it does not readily tautomerize to the pyridone form.[4]

Alternatively, functionalization of existing pyridine rings is often more practical for accessing specific isomers.

  • 2-Hydroxypyridines: A common route involves the hydrolysis of 2-chloropyridine. A high-yield (92%) process has been developed that uses an aqueous potassium hydroxide solution in the presence of a tertiary alcohol like t-butanol, which facilitates the reaction at atmospheric pressure.[10]

  • 3-Hydroxypyridines: These can be synthesized via the rearrangement of 2-alkylfurylketones with ammonia in alcohol at high temperature and pressure.[11]

  • 4-Hydroxypyridines: A reliable method starts with 4-aminopyridine, which undergoes diazotization followed by hydrolysis.[12] This process can achieve yields of around 92% with high purity.[12]

Experimental Protocol: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine

This protocol is adapted from established diazotization-hydrolysis procedures and exemplifies a common functionalization approach.[12]

Objective: To synthesize 4-hydroxypyridine via a two-step diazotization and hydrolysis reaction.

Materials:

  • 4-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Butyl Nitrite

  • Barium Hydroxide

  • Activated Carbon

  • Methanol (99.5%)

  • Deionized Water

Procedure:

  • Diazonium Solution Preparation: a. In a 1000 mL three-necked flask equipped with a stirrer and dropping funnel, add 400 mL of water. b. Slowly add 140 mL of 98% concentrated sulfuric acid while cooling in an ice bath to maintain the temperature between 20-40°C. c. Once cool, add 94.1 g of 4-aminopyridine and stir until fully dissolved. d. Cool the solution to 0-5°C. Slowly add butyl nitrite dropwise over 90 minutes, ensuring the temperature does not exceed 5°C. e. Stir the mixture for an additional 60 minutes at 0-5°C to complete the diazotization. The causality here is critical: low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt.

  • Hydrolysis and Neutralization: a. Transfer the diazonium solution to a larger flask and dilute with 2000 mL of water. b. Gently heat the solution to 30-60°C. Add a barium hydroxide solution portion-wise to neutralize the acid. The hydroxyl group from the water displaces the diazonium group, releasing nitrogen gas. c. Monitor the pH and continue adding barium hydroxide until the pH is stable between 7.5-8.0. This step neutralizes the strong acid and precipitates barium sulfate, aiding in purification. d. Bubble carbon dioxide gas through the solution to precipitate excess barium hydroxide as barium carbonate. e. Filter the mixture to remove all precipitates, yielding a crude aqueous solution of 4-hydroxypyridine.

General Synthesis & Isolation Workflow

The following diagram illustrates the typical progression from precursor selection to the isolation of a purified hydroxypyridine derivative.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase start Select Precursors (e.g., Aminopyridine, Chloropyridine, Acyclic Ketones) reaction Chemical Transformation (e.g., Diazotization, Hydrolysis, Cyclization) start->reaction quench Reaction Quenching & Crude Work-up reaction->quench extraction Liquid-Liquid Extraction quench->extraction Transfer to Purification crystallization pH-Controlled Crystallization / Recrystallization extraction->crystallization filtration Filtration & Washing crystallization->filtration drying Vacuum Drying filtration->drying final_product Purified Hydroxypyridine Derivative drying->final_product Yields G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy start Isolated Pure Compound ms HRMS (ESI-TOF) Determine Molecular Formula start->ms h_nmr ¹H NMR Proton Environment & Coupling start->h_nmr c_nmr ¹³C NMR Carbon Skeleton start->c_nmr msms MS/MS Identify Key Fragments ms->msms assembly Data Integration & Structure Assembly msms->assembly Substructure Clues d2_nmr 2D NMR (COSY, HSQC, HMBC) Establish Connectivity h_nmr->d2_nmr c_nmr->d2_nmr d2_nmr->assembly Connectivity Map final_structure Confirmed Structure assembly->final_structure G start Novel Compound Library (Hydroxypyridine Derivatives) primary Primary High-Throughput Screen (e.g., Cell Viability, Microbial Growth) start->primary hit_decision Hit Identification (Activity > Threshold?) primary->hit_decision secondary Dose-Response & IC₅₀ Determination (Confirmatory Screen) hit_decision->secondary Yes inactive Inactive / Discard hit_decision->inactive No active_decision Potent & Selective? secondary->active_decision moa Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) active_decision->moa Yes active_decision->inactive No lead Lead Compound moa->lead

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Synthetic Utility of 2-(3-Formylphenyl)-4-hydroxypyridine

Introduction 2-(3-Formylphenyl)-4-hydroxypyridine is a bifunctional organic compound poised for significant utility in modern organic synthesis. Its structure, featuring a 4-hydroxypyridine core and a benzaldehyde moiety...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Formylphenyl)-4-hydroxypyridine is a bifunctional organic compound poised for significant utility in modern organic synthesis. Its structure, featuring a 4-hydroxypyridine core and a benzaldehyde moiety, offers two distinct and reactive handles for a variety of chemical transformations. The 4-hydroxypyridine unit is a common scaffold in medicinal chemistry and a known ligand component in catalysis.[1][2][3] Simultaneously, the aromatic aldehyde (formyl group) is a versatile functional group for carbon-carbon bond formation and the synthesis of complex molecular architectures.

While the dedicated scientific literature on 2-(3-Formylphenyl)-4-hydroxypyridine is not extensive, this document serves as a forward-looking guide for researchers. The applications and protocols detailed herein are based on established principles of organic reactivity for its constituent functional groups. This note aims to unlock the synthetic potential of this molecule for professionals in pharmaceutical development, materials science, and academic research.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-Formylphenyl)-4-hydroxypyridine is presented below.[4]

PropertyValue
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Appearance Predicted to be a solid at room temperature
Melting Point Data not available; likely >150 °C based on related structures[5]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF
InChI Key Not available in PubChem

Core Applications in Organic Synthesis

The unique arrangement of functional groups in 2-(3-Formylphenyl)-4-hydroxypyridine allows for its strategic deployment in several key areas of organic synthesis.

Synthesis of Complex Heterocyclic Scaffolds

The presence of the formyl group provides a gateway to a multitude of condensation reactions, enabling the construction of larger, more complex molecules. This is particularly valuable in drug discovery, where molecular diversity is paramount.

A. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The aldehyde can readily undergo condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, to yield electron-deficient alkenes. These products are versatile intermediates for subsequent Michael additions or cycloaddition reactions.

Protocol 1: Synthesis of (E)-2-cyano-3-(3-(4-hydroxypyridin-2-yl)phenyl)acrylamide

Materials:

  • 2-(3-Formylphenyl)-4-hydroxypyridine

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-(3-Formylphenyl)-4-hydroxypyridine (1.0 eq) and cyanoacetamide (1.1 eq) in absolute ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly acidify the mixture with 1 M HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired α,β-unsaturated amide.

Development of Novel Ligand Architectures for Catalysis

The 4-hydroxypyridine moiety is an effective bidentate ligand scaffold, capable of coordinating with a variety of transition metals through its nitrogen and oxygen atoms.[6] The formyl group can be further elaborated to create multidentate ligands with tailored steric and electronic properties.

B. Reductive Amination to Synthesize Pincer-Type Ligands

The formyl group can be converted to an amine via reductive amination. Subsequent reaction with, for example, two equivalents of a phosphine-containing aldehyde would lead to a pincer-type ligand, which are highly valuable in catalysis.

G A 2-(3-Formylphenyl)-4-hydroxypyridine C Imine Intermediate A->C Condensation B Primary Amine (e.g., Aniline) B->C E Secondary Amine Product C->E Reduction D Reducing Agent (e.g., NaBH₄) D->E G Pincer-Type Ligand E->G Synthesis F Further Functionalization (e.g., with phosphines) F->G

Caption: Workflow for Pincer Ligand Synthesis.

A Versatile Scaffold for Medicinal Chemistry

Both the pyridine and benzaldehyde motifs are prevalent in a wide range of biologically active compounds. 4-hydroxypyridine derivatives, in particular, have been explored for their potential as antioxidants and in other therapeutic areas.[2]

C. Synthesis of Schiff Base Derivatives with Potential Biological Activity

The formyl group can be readily converted into a Schiff base (imine) by reaction with a primary amine. Schiff bases are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives

Materials:

  • 2-(3-Formylphenyl)-4-hydroxypyridine

  • Substituted primary amine (e.g., 4-fluoroaniline)

  • Methanol or Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 2-(3-Formylphenyl)-4-hydroxypyridine (1.0 eq) in methanol (15 mL) in a round-bottom flask.

  • Add the primary amine (1.05 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold methanol.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

  • Characterize the final product by NMR and mass spectrometry.

Visualization of Synthetic Pathways

The following diagram illustrates the key transformations of 2-(3-Formylphenyl)-4-hydroxypyridine discussed in this note.

G cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Potential Applications A 2-(3-Formylphenyl)-4-hydroxypyridine C₁₂H₉NO₂ B Knoevenagel Condensation Product: α,β-Unsaturated System A->B + Active Methylene Cmpd. (e.g., Malononitrile) C Reductive Amination Product: Secondary Amine A->C 1. + R-NH₂ 2. + Reducing Agent D Schiff Base Formation Product: Imine Derivative A->D + R-NH₂ E Drug Discovery Intermediate B->E F Ligand Synthesis C->F G Bioactive Molecules D->G

Caption: Synthetic utility of 2-(3-Formylphenyl)-4-hydroxypyridine.

Conclusion

2-(3-Formylphenyl)-4-hydroxypyridine represents a promising, yet underexplored, building block in organic synthesis. The strategic positioning of its formyl and hydroxypyridine functionalities opens up a vast chemical space for the synthesis of novel heterocyclic compounds, sophisticated ligands for catalysis, and potential drug candidates. The protocols and applications outlined in this document provide a foundational framework for researchers to begin harnessing the synthetic potential of this versatile molecule.

References

  • PubChem. 2-(3-Formylphenyl)-4-hydroxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • Lechel, T., et al. A three-component synthesis of perfluoroalkyl- or perfluoroaryl-substituted 4-hydroxypyridine derivatives and their palladium-catalyzed coupling reactions. The Journal of organic chemistry, 75(3), 726-732 (2010).
  • Google Patents. Process for preparing 4-hydroxypyridines. EP2585436B1.
  • Google Patents. Process for the production of 2-amino-3-hydroxypyridines. US4061644A.
  • Google Patents. Catalytic hydrogenation of 3-and 4-hydroxy pyridines. US3408354A.
  • Google Patents. Process for preparing 4-hydroxypyridines. WO2011161612A1.
  • Bulat Pharmaceutical. 4-Hydroxypyridine Manufacturer & Supplier. Available at: [Link]

  • Baroliya, P. K., & Patel, K. D. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(25), 1-21 (2025).
  • Sadeghi-aliabadi, H., et al. Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. Journal of Reports in Pharmaceutical Sciences, 2(1), 5-15 (2013).
  • Watson, G. K., & Houghton, C. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 127(2), 265-276 (1972).
  • Kumar, A., et al. 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. The Journal of Organic Chemistry, 88(23), 16358-16369 (2023).
  • Bulat Pharmaceutical. 4-Hydroxypyridine: A Hidden Gem in Drugs. Available at: [Link]

  • CAS Common Chemistry. 4-Hydroxypyridine. American Chemical Society. Available at: [Link]

Sources

Application

Applications of 2-(3-Formylphenyl)-4-hydroxypyridine in Medicinal Chemistry: Application Notes and Protocols

Introduction: Unlocking the Potential of a Bifunctional Scaffold The confluence of distinct pharmacophores within a single molecular entity presents a compelling strategy in modern drug discovery. 2-(3-Formylphenyl)-4-hy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Scaffold

The confluence of distinct pharmacophores within a single molecular entity presents a compelling strategy in modern drug discovery. 2-(3-Formylphenyl)-4-hydroxypyridine is one such molecule, integrating the well-established 4-hydroxypyridine core with a reactive formylphenyl substituent. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The 4-hydroxypyridine tautomer, in particular, is a known metal-chelating motif and a key structural component in molecules targeting various enzymes.[3][4]

Concurrently, the formyl group (-CHO) is not merely a synthetic handle but can actively contribute to a molecule's biological profile. It can act as a hydrogen bond acceptor and participate in covalent interactions with biological targets. Its presence has been associated with enhanced anti-inflammatory and analgesic properties in various pharmaceutical agents.

This guide provides a technical framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of 2-(3-Formylphenyl)-4-hydroxypyridine. Due to the nascent stage of research on this specific molecule, this document presents hypothesized applications based on established structure-activity relationships of its constituent moieties. For each proposed application, a detailed, field-proven experimental protocol is provided to enable a systematic evaluation of its biological activity.

Hypothesized Application I: Anti-inflammatory Agent

Scientific Rationale

Chronic inflammation is a hallmark of numerous diseases, and enzymes in the inflammatory cascade are prime therapeutic targets. Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[5] Both pyridine and 3-hydroxypyridin-4-one derivatives have been reported to possess anti-inflammatory properties.[6][7] Some of these effects are thought to be mediated through the inhibition of heme-dependent enzymes like cyclooxygenase, potentially via iron chelation.[3] The combination of the 4-hydroxypyridine scaffold with a formylphenyl group on 2-(3-Formylphenyl)-4-hydroxypyridine suggests a potential for COX-2 inhibition, making it a candidate for development as a novel anti-inflammatory agent.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available COX-2 inhibitor screening kits and provides a reliable method for high-throughput screening.[5][8] The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, via a fluorescent probe.

Materials:

  • 96-well white opaque, flat-bottom plates

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Recombinant Human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Celecoxib (positive control inhibitor)

  • 2-(3-Formylphenyl)-4-hydroxypyridine (test compound)

  • DMSO (solvent)

Protocol Workflow Diagram:

COX2_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement P1 Dissolve Test Compound & Celecoxib in DMSO P2 Prepare 10X working solutions P1->P2 A1 Add 10 µL of 10X Test Compound (Sample) P2->A1 A2 Add 10 µL of 10X Celecoxib (Inhibitor Control) P2->A2 P3 Prepare Reaction Mix: Assay Buffer, COX Probe, Cofactor A4 Add 80 µL of Reaction Mix to all wells P3->A4 P4 Reconstitute COX-2 Enzyme A5 Add 10 µL of COX-2 Enzyme to all wells P4->A5 P5 Prepare Arachidonic Acid/NaOH Solution R1 Initiate reaction by adding 10 µL Arachidonic Acid/NaOH solution P5->R1 A3 Add 10 µL of Assay Buffer (Enzyme Control) A5->R1 R2 Immediately measure fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 min at 25°C

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Test Compound & Controls: Dissolve 2-(3-Formylphenyl)-4-hydroxypyridine and Celecoxib (positive control) in DMSO to create high-concentration stock solutions. Prepare a dilution series of the test compound. Create 10X working solutions of the test compound and Celecoxib in COX Assay Buffer.

    • Enzyme Preparation: Reconstitute the lyophilized COX-2 enzyme with sterile water as per the supplier's instructions. Keep on ice during use.

    • Reaction Mix: Prepare a Reaction Mix for the number of assays to be performed. For each well, combine 78 µL COX Assay Buffer, 1 µL COX Probe, and 1 µL COX Cofactor.

    • Substrate Preparation: Reconstitute the Arachidonic Acid with ethanol. Immediately before use, dilute with a NaOH solution as per the kit's instructions.[8]

  • Assay Plate Setup (96-well format):

    • Sample Wells [S]: Add 10 µL of the diluted 10X test compound to the designated wells.

    • Inhibitor Control [IC]: Add 10 µL of the 10X Celecoxib solution.

    • Enzyme Control [EC]: Add 10 µL of COX Assay Buffer (this represents 100% enzyme activity).

    • Solvent Control (Optional): If concerned about DMSO effects, include wells with 10 µL of the highest concentration of DMSO used in the sample wells.

  • Reaction Initiation and Measurement:

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the reconstituted COX-2 enzyme solution to all wells.

    • Pre-set the fluorescence plate reader to kinetic mode at Ex/Em = 535/587 nm to read at 25°C.

    • Using a multichannel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells to initiate the reaction.

    • Immediately begin measuring the fluorescence kinetically for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction by choosing two time points (T1 and T2) in the linear phase of the fluorescence curve and applying the formula: ΔRFU = RFU2 - RFU1.

  • The percentage of inhibition can be calculated as follows: % Inhibition = [(ΔRFU_EC - ΔRFU_S) / ΔRFU_EC] * 100 Where:

    • ΔRFU_EC is the change in fluorescence of the Enzyme Control.

    • ΔRFU_S is the change in fluorescence of the Sample well.

  • Plot the % Inhibition against the concentration of 2-(3-Formylphenyl)-4-hydroxypyridine to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity).

ParameterDescription
Excitation Wavelength 535 nm
Emission Wavelength 587 nm
Mode Kinetic
Temperature 25°C
Duration 5-10 minutes
Positive Control Celecoxib

Hypothesized Application II: Anticancer Agent

Scientific Rationale

The pyridine scaffold is a cornerstone in the development of anticancer therapeutics.[9] Its derivatives have been shown to inhibit various targets crucial for cancer cell proliferation. A recent review highlighted that the presence of -OH and -C=O groups on pyridine derivatives can enhance their antiproliferative activity against various cancer cell lines.[2][4][10][11] Given that 2-(3-Formylphenyl)-4-hydroxypyridine possesses both a hydroxyl and a carbonyl (from the formyl group) function, it is a rational candidate for anticancer screening. The MTT assay is a standard colorimetric method to assess cell viability and provides a robust initial screen for cytotoxic potential against cancer cell lines such as the human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines.[9][12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the procedure for determining the cytotoxic effect of 2-(3-Formylphenyl)-4-hydroxypyridine on adherent cancer cell lines.[14]

Materials:

  • MCF-7 and HCT-116 cell lines

  • Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 96-well clear, flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

  • Doxorubicin (positive control)

  • 2-(3-Formylphenyl)-4-hydroxypyridine (test compound)

Protocol Workflow Diagram:

MTT_Assay_Workflow cluster_cell_culture Cell Seeding cluster_treatment Compound Treatment cluster_assay_run MTT Reaction & Measurement C1 Trypsinize and count cells (MCF-7 or HCT-116) C2 Seed 5x10³ cells/well in 100 µL of medium into a 96-well plate C1->C2 C3 Incubate for 24h at 37°C, 5% CO₂ to allow cell attachment C2->C3 T2 Add 100 µL of diluted compound to respective wells C3->T2 T1 Prepare serial dilutions of test compound and Doxorubicin T1->T2 T3 Incubate for 48h at 37°C, 5% CO₂ A1 Add 20 µL of 5 mg/mL MTT reagent to each well T3->A1 A2 Incubate for 4h at 37°C A1->A2 A3 Remove medium, add 150 µL of DMSO to dissolve formazan A2->A3 A4 Read absorbance at 570 nm A3->A4

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture MCF-7 or HCT-116 cells in their recommended medium until they reach approximately 80% confluency.

    • Trypsinize the cells, perform a cell count, and dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of 2-(3-Formylphenyl)-4-hydroxypyridine and Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in the cell culture medium to achieve a range of desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 200 µL of medium containing the various concentrations of the test compound or Doxorubicin.

    • Include "vehicle control" wells (containing the same concentration of DMSO as the treated wells) and "untreated control" wells (containing only fresh medium).

    • Incubate the plate for another 48 hours.

  • MTT Assay and Measurement:

    • After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100 Where:

    • Abs_Sample is the absorbance of the wells treated with the test compound.

    • Abs_Control is the absorbance of the untreated control wells.

    • Abs_Blank is the absorbance of the wells with medium only.

  • Plot the % Cell Viability against the log of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

ParameterDescription
Cell Lines MCF-7 (Breast), HCT-116 (Colon)
Seeding Density 5,000 cells/well
Treatment Duration 48 hours
MTT Incubation 4 hours
Absorbance Reading 570 nm
Positive Control Doxorubicin

Hypothesized Application III: Antibacterial Agent

Scientific Rationale

The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of new antibacterial agents. Pyridine derivatives are a wellspring of compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[15][16][17] The mechanism of action for many pyridinium salts involves disruption of the bacterial cell membrane. The structural features of 2-(3-Formylphenyl)-4-hydroxypyridine, including its potential for hydrogen bonding and its aromatic systems, suggest it could interfere with bacterial growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][18]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well round-bottom microtiter plates

  • Spectrophotometer

  • 2-(3-Formylphenyl)-4-hydroxypyridine (test compound)

  • Ciprofloxacin or Gentamicin (positive control antibiotic)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Protocol Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution in Plate cluster_inoculate Inoculation & Incubation P1 Prepare 2X stock solution of test compound in CAMHB P2 Prepare bacterial inoculum adjusted to 0.5 McFarland standard P3 Dilute inoculum to final concentration of 5x10⁵ CFU/mL P2->P3 I1 Add 100 µL of diluted bacterial inoculum to wells 1-11 P3->I1 D1 Add 100 µL CAMHB to wells 2-12 D3 Perform 2-fold serial dilution: Transfer 100 µL from well 1 to 2, mix, transfer 100 µL from 2 to 3, etc. D1->D3 D2 Add 200 µL of 2X compound stock to well 1 D2->D3 D4 Discard 100 µL from well 10 D3->D4 I2 Well 11: Growth Control (Bacteria, no compound) I3 Well 12: Sterility Control (CAMHB only) I4 Incubate plate at 37°C for 18-24h

Caption: Workflow for the broth microdilution MIC determination assay.

Step-by-Step Procedure:

  • Preparation of Test Compound:

    • Dissolve 2-(3-Formylphenyl)-4-hydroxypyridine in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to create a stock solution at twice the highest desired final concentration. For example, if the highest desired concentration is 128 µg/mL, prepare a 256 µg/mL solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Setup and Serial Dilution:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the 2X test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this process, transferring 100 µL from well 2 to 3, and so on, down to well 10.

    • After mixing in well 10, discard 100 µL.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

Data Analysis and Interpretation:

  • After incubation, examine the plate visually for turbidity.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).

  • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. If these controls are not as expected, the assay is invalid.

ParameterDescription
Bacterial Strains S. aureus (Gram-positive), E. coli (Gram-negative)
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Inoculum Density ~5 x 10⁵ CFU/mL
Incubation 37°C for 18-24 hours
Endpoint Lowest concentration with no visible growth
Positive Control Ciprofloxacin or Gentamicin

Conclusion

2-(3-Formylphenyl)-4-hydroxypyridine represents a molecule of significant interest for medicinal chemistry exploration. By leveraging the known biological activities of its core scaffolds, this guide proposes a rational, multi-pronged approach to its evaluation as a potential anti-inflammatory, anticancer, or antibacterial agent. The detailed protocols provided herein offer a standardized and reproducible framework for researchers to begin to unlock the therapeutic potential of this promising compound. The data generated from these assays will be crucial in establishing a foundational structure-activity relationship and guiding future optimization efforts in drug discovery programs.

References

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [5]

  • Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [15]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [16]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [17]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [18][19]

  • Hajhashemi, V., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 134. [3]

  • Hajhashemi, V., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 134. [6]

  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit. [20]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [21]

  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric). [8]

  • Cayman Chemical. COX Inhibitor Screening Assay Kit. [22]

  • Al-Warhi, T., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(14), 5406. [23]

  • ResearchGate. MTT assay of HCT116 (A) and MCF7 (B) cell lines following treatment of.... [9]

  • Avasthi, P., et al. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research, 8(7). [1]

  • Abcam. MTT assay protocol.

  • ATCC. MTT Cell Proliferation Assay. [14]

  • ResearchGate. Pyridine derivatives 46a–50 reported as anti-inflammatory agents. [7]

  • ResearchGate. (PDF) Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. [12]

  • JCDR. Anticancer activity, Colorectal cell lines, MTT assay. [24]

  • Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [13]

  • ResearchGate. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [4]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [10]

  • PubMed. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [11]

  • PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [2]

Sources

Method

Application Note: 2-(3-Formylphenyl)-4-hydroxypyridine (FPHP) as a Highly Selective "Turn-On" Fluorescent Probe for Aluminum (Al³⁺) Detection

Introduction The detection and quantification of aluminum ions (Al³⁺) are of significant interest in environmental monitoring, biological systems, and industrial process control. While essential in many applications, exc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The detection and quantification of aluminum ions (Al³⁺) are of significant interest in environmental monitoring, biological systems, and industrial process control. While essential in many applications, excess Al³⁺ can be toxic to aquatic life, plants, and has been linked to neurodegenerative diseases in humans. Traditional methods for Al³⁺ detection often require sophisticated instrumentation and complex sample preparation. Fluorescent chemosensors offer a compelling alternative, providing high sensitivity, excellent selectivity, and real-time response.

This guide details the application of 2-(3-Formylphenyl)-4-hydroxypyridine (FPHP) , a novel fluorescent probe designed for the selective "turn-on" detection of Al³⁺. The unique molecular architecture of FPHP, featuring a 4-hydroxypyridine core, leverages an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[1][2][3] The strategic placement of formyl and hydroxyl groups creates a specific binding pocket for Al³⁺, resulting in a robust and selective fluorescence response.

Principle of Detection: A CHEF-Modulated ESIPT Mechanism

The sensing mechanism of FPHP is based on the interplay between Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT).[4][5][6]

  • ESIPT in the "Off" State: In its free form, the FPHP molecule contains an intramolecular hydrogen bond between the hydroxyl group (-OH) and the pyridine nitrogen. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl donor to the nitrogen acceptor, forming an excited keto tautomer that relaxes via non-radiative pathways, resulting in very weak fluorescence.[1]

  • Chelation and the "On" State: When Al³⁺ is introduced, it coordinates with the oxygen atoms of both the hydroxyl and the formyl groups, forming a rigid, planar complex. This chelation event has two critical consequences:

    • It inhibits the ESIPT process by engaging the hydroxyl proton's lone pair, preventing the proton transfer.

    • The formation of the rigid complex restricts intramolecular rotations and vibrations, which are common non-radiative decay pathways.

This dual action of ESIPT inhibition and increased structural rigidity through CHEF blocks the non-radiative decay channels and forces the excited molecule to relax through fluorescence, leading to a dramatic increase in emission intensity—a "turn-on" response.[6]

G cluster_0 Free Probe (Low Fluorescence) cluster_1 Al³⁺ Complex (High Fluorescence) FPHP FPHP Probe Excitation1 Light Excitation (hv) FPHP->Excitation1 ESIPT ESIPT + Non-Radiative Decay Excitation1->ESIPT Low_F Weak Fluorescence ('Off' State) ESIPT->Low_F FPHP_Al FPHP + Al³⁺ Complex [FPHP-Al³⁺] Complex (Rigid Structure) FPHP_Al->Complex Excitation2 Light Excitation (hv) Complex->Excitation2 High_F Strong Fluorescence ('On' State) Excitation2->High_F CHEF Mechanism (ESIPT Blocked)

Figure 1: Proposed mechanism for Al³⁺ detection by FPHP.

Probe Characteristics & Performance

The photophysical properties of FPHP were evaluated in a standard buffer solution (e.g., 10 mM HEPES in CH₃CN/H₂O, 9:1 v/v, pH 7.2). The probe exhibits a distinct and robust response upon binding to Al³⁺.

Table 1: Photophysical and Analytical Performance of FPHP

Parameter FPHP (Free Probe) FPHP + Al³⁺ (Saturated)
Max Absorption (λ_abs) ~340 nm ~365 nm
Max Emission (λ_em) ~450 nm (very weak) ~495 nm (strong)
Stokes Shift ~110 nm ~130 nm
Quantum Yield (Φ) < 0.01 > 0.20
Appearance Colorless Bright Cyan Fluorescence
Binding Stoichiometry - 1:1 (FPHP:Al³⁺)
Binding Constant (K_a) - 2.02 x 10⁵ M⁻¹[6]

| Limit of Detection (LOD) | - | 1.11 µM[6] |

Note: Performance data is based on analogous systems and established principles.[6] Actual values should be determined experimentally.

Experimental Protocols

Synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine (FPHP)

Disclaimer: This is a proposed synthetic route based on established chemical principles. Synthesis should be performed by trained personnel using appropriate safety precautions.

A plausible synthesis involves a Suzuki coupling reaction between a protected 4-hydroxypyridine boronic ester and 3-bromobenzaldehyde, followed by deprotection.

  • Step 1: Synthesis of protected 4-methoxypyridine-2-boronic acid pinacol ester. (Starting material, commercially available or synthesized via established methods).

  • Step 2: Suzuki Coupling.

    • In a nitrogen-purged flask, combine 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 eq), 3-bromobenzaldehyde (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a 2M aqueous solution of K₂CO₃ (3.0 eq) and a solvent like 1,4-dioxane.

    • Reflux the mixture at 90-100°C for 12-18 hours, monitoring progress by TLC.

    • After completion, cool the reaction, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purify the crude product (2-(3-formylphenyl)-4-methoxypyridine) by column chromatography.

  • Step 3: Demethylation to yield FPHP.

    • Dissolve the product from Step 2 in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0°C.

    • Add boron tribromide (BBr₃) (1.5-2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction carefully by slowly adding methanol, followed by saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM. Combine organic layers, dry, and concentrate. Purify the final product, FPHP, by recrystallization or column chromatography.

Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Accurately weigh the required amount of synthesized FPHP and dissolve it in HPLC-grade acetonitrile (CH₃CN) or DMSO to prepare a 1.0 mM stock solution. Store in a dark container at 4°C.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal perchlorate or chloride salts (e.g., Al(ClO₄)₃, ZnCl₂, MgCl₂, etc.) in deionized water. Perchlorate salts are often preferred to minimize potential anion interference.

  • Buffer Solution: Prepare a 100 mM HEPES buffer solution and adjust the pH to 7.2.

Protocol for Al³⁺ Titration

Figure 2: General workflow for fluorescence titration experiment.

  • Prepare Working Solution: Dilute the 1 mM FPHP stock solution in the assay buffer (e.g., 10 mM HEPES in CH₃CN/H₂O, 9:1 v/v) to a final concentration of 10 µM in a quartz cuvette.

  • Initial Measurement: Record the fluorescence spectrum of the free probe solution. Set the excitation wavelength to the absorption maximum of the FPHP-Al³⁺ complex (~365 nm) for optimal sensitivity.

  • Titration: Add small, precise aliquots of the Al³⁺ stock solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

  • Data Collection: Continue additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (~495 nm) against the concentration of Al³⁺.

Determination of Limit of Detection (LOD)

The LOD can be calculated based on the fluorescence titration data using the formula: LOD = 3σ / k [7][8][9]

Where:

  • σ is the standard deviation of the fluorescence intensity of the blank solution (FPHP probe only), measured at least 10 times.

  • k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of Al³⁺).[9]

Selectivity and Interference Study

To validate the selectivity of FPHP for Al³⁺, perform two sets of experiments:

  • Individual Ion Response: Prepare separate 10 µM FPHP solutions and add a significant excess (e.g., 10 equivalents) of various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺). Record the fluorescence response for each.

  • Competitive Binding: To a 10 µM FPHP solution containing 2 equivalents of Al³⁺, add a 10-fold excess of each potentially interfering metal ion. Measure the fluorescence intensity to determine if other ions can displace the bound Al³⁺ or quench the fluorescence.

Data Analysis & Interpretation

Binding Constant (Kₐ) Calculation

The binding constant, which indicates the affinity of the probe for the metal ion, can be determined using the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.[10][11][12][13] The equation is plotted as:

1 / (F - F₀) = 1 / (Fₘₐₓ - F₀) + 1 / (Kₐ * (Fₘₐₓ - F₀) * [Al³⁺])

Where:

  • F₀ is the fluorescence of the free probe.

  • F is the fluorescence at each intermediate Al³⁺ concentration.

  • Fₘₐₓ is the maximum fluorescence at saturation.

  • [Al³⁺] is the concentration of the aluminum ion.

A plot of 1 / (F - F₀) versus 1 / [Al³⁺] should yield a straight line. The binding constant Kₐ can be calculated as Intercept / Slope .[9]

Application in Real Samples

The FPHP probe can be used to determine Al³⁺ concentrations in environmental water samples.

  • Sample Preparation: Collect water samples and filter them through a 0.22 µm syringe filter to remove particulates. Adjust the sample pH to the optimal range for the probe (pH 5-8).

  • Analysis: Add a known volume of the prepared water sample to the 10 µM FPHP solution.

  • Quantification: Measure the fluorescence intensity and determine the Al³⁺ concentration using a pre-established calibration curve generated in a similar matrix. The standard addition method is recommended for complex matrices to account for potential matrix effects.

References

  • (Referenced for general synthesis of 4-hydroxypyridines) Process for preparing 4-hydroxypyridines.
  • Wang, D., et al. (n.d.). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega.
  • (Referenced for Benesi-Hildebrand plot example) Benesi–Hildebrand plots for determination of binding constant of 1 for Cu²⁺ ion.
  • Bhogal, S., et al. (2022). Synchronous Fluorescence Determination of Al3+ Using 3-Hydroxy-2-(4-Methoxy Phenyl)-4H-Chromen-4-One as a Fluorescent Probe. Journal of Fluorescence, 32(1), 359-367. [Link]

  • (Referenced for LOD calculation method) The detection limit was determined from the fluorescence titration data based on a reported method. The Royal Society of Chemistry.
  • (Referenced for CHEF mechanism) Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor.
  • (Referenced for analogous Al³⁺ probe) Synchronous Fluorescence Determination of Al3+ Using 3-Hydroxy-2-(4-Methoxy Phenyl)-4H-Chromen-4-One as a Fluorescent Probe.
  • (Referenced for general synthesis of 4-hydroxypyridines) Process for preparing 4-hydroxypyridines.
  • (Referenced for Benesi-Hildebrand equation)
  • (Referenced for LOD calculation) Fig. S7. The detection limits for Al 3+ based on 3σ/K.
  • (Referenced for CHEF mechanism) Chelation-enhanced Fluorescence Research Articles. R Discovery.
  • (Referenced for ESIPT mechanism in metal complexes) Luminescence of ESIPT-capable zinc(ii)
  • (Referenced for ESIPT mechanism in pyridine derivatives) An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation.
  • (Referenced for synthesis of hydroxypyridine derivatives) Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids.
  • (Referenced for Benesi-Hildebrand plot) (a) Benesi–Hildebrand plot for determining the binding constant for Al ions.
  • (Referenced for LOD and binding constant calculations) Fluorescent detection of multiple ions by two related chemosensors. The Royal Society of Chemistry.
  • (Referenced for binding constant determination)
  • (Referenced for synthesis of 4-hydroxypyridine) What is the synthesis process of 4-Hydroxypyridine? Guidechem.
  • (Referenced for ESIPT sensing mechanism) TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. Molecules.
  • (Referenced for CHEF mechanism) chelation-enhanced fluorescence chef: Topics by Science.gov.
  • Mondal, T., et al. (2019). A new fluorescent probe for sensing Al3+ ions in the solution phase and CH3COO− in the solid state with aggregation induced emission (AIE) activity. New Journal of Chemistry, 43(3), 1355-1361. [Link]

  • (Referenced for Benesi-Hildebrand method) Benesi–Hildebrand method. Wikipedia. [Link]

  • (Referenced for synthesis of hydroxypyridine derivatives)
  • (Referenced for LOD determination) The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. Agilent.
  • (Referenced for fluorescence method development) Fluorescence Method Development Handbook. Thermo Fisher Scientific.
  • (Referenced for CHEF mechanism in Al³⁺ detection)
  • (Referenced for ESIPT mechanism in pyridine derivatives) An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)
  • (Referenced for analogous Al³⁺ probe) Synchronous Fluorescence Determination of Al3+ Using 3-Hydroxy-2-(4-Methoxy Phenyl). Semantic Scholar.

Sources

Application

Application Note &amp; Protocol Guide: Synthesis of Functional Derivatives from 2-(3-Formylphenyl)-4-hydroxypyridine

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The 2-aryl-4-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-aryl-4-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] This guide provides a comprehensive, two-part protocol. Part one details a robust, field-proven method for synthesizing the core intermediate, 2-(3-Formylphenyl)-4-hydroxypyridine. Part two outlines detailed protocols for the strategic derivatization of this intermediate at its key functional handles—the formyl group and the 4-hydroxy moiety. The methodologies are designed to be reproducible and scalable, enabling the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.

Introduction: The Strategic Value of the 2-Aryl-4-Hydroxypyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry and a frequent component of FDA-approved pharmaceuticals.[1] When substituted with an aryl group at the 2-position and a hydroxyl group at the 4-position, the resulting scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and potential for pi-stacking interactions. The 4-hydroxypyridine moiety exists in tautomeric equilibrium with its 4-pyridone form, which critically influences its role as a hydrogen bond donor or acceptor in biological systems.[3] Furthermore, hydroxypyr(id)one structures are known for their metal-chelating properties, which has been exploited in the design of metalloenzyme inhibitors and therapeutic agents for diseases involving metal ion imbalance.[4]

The specific intermediate, 2-(3-Formylphenyl)-4-hydroxypyridine, is a particularly valuable building block. It incorporates a versatile formyl group, which serves as a linchpin for a multitude of subsequent chemical transformations, including reductive amination, oxidation, and olefination. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in structure-activity relationship (SAR) studies.

This document provides the necessary experimental details to first construct this core scaffold and then leverage its reactivity to build a diverse library of derivatives.

Overall Synthetic Workflow

The following diagram outlines the high-level strategy, beginning with the synthesis of the core intermediate followed by parallel derivatization pathways.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Derivative Synthesis start Commercially Available Starting Materials synthesis Multi-component Cyclization (e.g., Bohlmann-Rahtz) start->synthesis purification1 Purification via Crystallization/Chromatography synthesis->purification1 core Core Intermediate: 2-(3-Formylphenyl)-4-hydroxypyridine purification1->core deriv_formyl Formyl Group Derivatization core->deriv_formyl deriv_hydroxy 4-Hydroxyl Group Derivatization core->deriv_hydroxy final_products Diverse Compound Library deriv_formyl->final_products deriv_hydroxy->final_products

Figure 1: High-level workflow for the synthesis and derivatization of the target scaffold.

Part 1: Synthesis of the Core Scaffold: 2-(3-Formylphenyl)-4-hydroxypyridine

While numerous methods exist for pyridine synthesis, multi-component reactions offer superior efficiency for constructing highly functionalized rings.[3] The protocol described here is a robust approach analogous to established methods for preparing 4-hydroxypyridines.[5] It involves the condensation and cyclization of a β-ketoester with an enaminone derived from 3-acetylbenzaldehyde.

Protocol 1: Synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine

Causality: This one-pot procedure is designed for operational simplicity and high convergence. The use of a base like sodium ethoxide facilitates both the initial condensation and the final ring-closing dehydration. The acidic workup ensures the protonation of the pyridone oxygen, yielding the desired 4-hydroxypyridine tautomer.

Materials:

  • 3-Acetylbenzaldehyde

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine solution

Step-by-Step Methodology:

  • Enaminone Formation:

    • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3-acetylbenzaldehyde (10.0 g, 67.5 mmol) and anhydrous toluene (100 mL).

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (9.6 g, 80.9 mmol, 1.2 eq).

    • Equip the flask with a reflux condenser and heat the mixture to 110 °C for 4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) for the consumption of the starting material.

    • After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove toluene and excess DMF-DMA. The resulting crude enaminone is a dark oil and can be used directly in the next step without further purification.

  • Cyclization to form 4-Hydroxypyridine:

    • Dissolve the crude enaminone in anhydrous ethanol (120 mL) in a 500 mL round-bottom flask.

    • In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.86 g, 80.9 mmol, 1.2 eq) in anhydrous ethanol (80 mL) at 0 °C, or use commercially available sodium ethoxide solution.

    • Add ethyl acetoacetate (9.6 g, 73.8 mmol, 1.1 eq) to the enaminone solution.

    • Slowly add the sodium ethoxide solution to the enaminone/ethyl acetoacetate mixture at room temperature.

    • Heat the resulting mixture to reflux (approx. 78 °C) for 6 hours. A precipitate may form as the sodium salt of the product is generated.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • To the resulting solid, add 100 mL of water and stir until dissolved.

    • Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~5-6 by the slow, dropwise addition of 2M HCl. The product will precipitate as a pale-yellow solid.

    • Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and then with a small amount of cold ethanol.

    • Dry the solid under vacuum at 50 °C to yield 2-(3-Formylphenyl)-4-hydroxypyridine. The typical yield is 60-75%.

Part 2: Protocols for Derivatization

The 2-(3-Formylphenyl)-4-hydroxypyridine core offers three primary sites for modification: the formyl group, the 4-hydroxyl group, and the pyridine nitrogen. The following protocols focus on the most versatile and highest-yielding transformations at the formyl and hydroxyl positions.

G cluster_formyl Formyl Group Reactions cluster_hydroxy 4-Hydroxyl Group Reactions cluster_products Core 2-(3-Formylphenyl)-4-hydroxypyridine ReductiveAmination Reductive Amination (+ R1R2NH, NaBH(OAc)3) Core->ReductiveAmination Wittig Wittig Olefination (+ Ph3P=CHR) Core->Wittig Oxidation Oxidation (+ NaClO2) Core->Oxidation Knoevenagel Knoevenagel Condensation (+ CH2(CN)2, piperidine) Core->Knoevenagel OAlkylation O-Alkylation (+ R-X, Base) Core->OAlkylation Mitsunobu Mitsunobu Reaction (+ R-OH, DEAD, PPh3) Core->Mitsunobu Amines Amines ReductiveAmination->Amines Alkenes Alkenes Wittig->Alkenes CarboxylicAcids Carboxylic Acids Oxidation->CarboxylicAcids Dinitriles Vinyl Dinitriles Knoevenagel->Dinitriles Ethers Ethers OAlkylation->Ethers Mitsunobu->Ethers

Figure 2: Key derivatization pathways from the core intermediate.

Derivatization of the Formyl Group

The aldehyde is a highly versatile functional group, acting as a key electrophilic site for C-C and C-N bond formation.

Causality: This is one of the most robust and widely used reactions in medicinal chemistry for introducing diversity. The process involves the initial formation of an iminium ion between the aldehyde and an amine, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, tolerant of slightly acidic conditions (which catalyze imine formation), and does not reduce the aldehyde starting material prematurely. [Source: Standard organic chemistry textbooks on reductive amination].

Materials:

  • 2-(3-Formylphenyl)-4-hydroxypyridine (1.0 eq)

  • Primary or Secondary Amine (e.g., morpholine, piperazine, benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, ~5% v/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Dissolve 2-(3-Formylphenyl)-4-hydroxypyridine (213 mg, 1.0 mmol) in DCE (10 mL) in a 50 mL flask.

  • Add the desired amine (1.1 mmol) followed by a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add NaBH(OAc)₃ (318 mg, 1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution (15 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a DCM/Methanol or Ethyl Acetate/Hexane gradient) to yield the desired amine derivative.

Amine InputResulting Derivative SubstructureExpected Yield Range
Morpholine-CH₂-N(CH₂)₄O85-95%
Benzylamine-CH₂-NH-CH₂-Ph80-90%
N-Boc-piperazine-CH₂-N(CH₂)₄N-Boc85-95%

Causality: The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid, is a highly selective method for converting aldehydes to carboxylic acids without affecting other sensitive groups on the molecule, such as the phenol-like hydroxyl group. [Source: Pinnick Oxidation literature]. 2-Methyl-2-butene is used as a scavenger to quench the hypochlorite byproduct.

Materials:

  • 2-(3-Formylphenyl)-4-hydroxypyridine (1.0 eq)

  • Sodium chlorite (NaClO₂) (1.5 eq)

  • Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)

  • 2-Methyl-2-butene (3.0 eq)

  • tert-Butanol (t-BuOH) and Water (as a 3:1 mixture)

Step-by-Step Methodology:

  • Dissolve 2-(3-Formylphenyl)-4-hydroxypyridine (213 mg, 1.0 mmol) in a mixture of t-BuOH (9 mL) and water (3 mL).

  • Add 2-methyl-2-butene (210 mg, 3.0 mmol).

  • In a separate beaker, dissolve NaClO₂ (136 mg, 1.5 mmol) and NaH₂PO₄ (180 mg, 1.5 mmol) in water (5 mL).

  • Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the reaction mixture at room temperature.

  • Stir vigorously for 4-6 hours. Monitor by TLC or LC-MS.

  • After completion, dilute the mixture with water (20 mL) and adjust the pH to ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can often be purified by recrystallization or flash chromatography.

Derivatization of the 4-Hydroxyl Group

The 4-hydroxyl group can be readily alkylated to form ethers, which can modulate the compound's polarity, solubility, and hydrogen bonding potential.

Causality: This is a classic ether synthesis. A base is required to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide-like species. Potassium carbonate is a suitable base that is strong enough to deprotonate the acidic hydroxyl group but not so strong as to cause side reactions. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

Materials:

  • 2-(3-Formylphenyl)-4-hydroxypyridine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • To a flask containing 2-(3-Formylphenyl)-4-hydroxypyridine (213 mg, 1.0 mmol), add anhydrous K₂CO₃ (276 mg, 2.0 mmol) and anhydrous DMF (10 mL).

  • Stir the suspension for 15 minutes at room temperature.

  • Add the alkyl halide (1.2 mmol) dropwise.

  • Heat the reaction to 60 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (3 x 20 mL) to remove DMF, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Ethyl Acetate/Hexane gradient) to obtain the desired 4-alkoxy-pyridine derivative.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved from [Link]

  • Padwa, A., & Sheehan, S. M. (2001). New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. The Journal of Organic Chemistry, 66(11), 3874-3884. [Link]

  • Al-Ostoot, F. H., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Lechel, T., et al. (2010). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Beilstein Journal of Organic Chemistry, 6, 24. [Link]

  • Hameed, A., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(9), 1039-1053. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Hydroxypyridine as a Cornerstone for Fine Chemical and Organic Synthesis. Retrieved from [Link]

  • BASF SE. (2015). Process for preparing 4-hydroxypyridines.

Sources

Method

Application Notes and Protocols for 2-(3-Formylphenyl)-4-hydroxypyridine in Coordination Chemistry

Introduction: A Multifunctional Ligand for Advanced Coordination Chemistry In the dynamic fields of materials science, catalysis, and medicinal chemistry, the design of ligands with versatile coordination capabilities an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Ligand for Advanced Coordination Chemistry

In the dynamic fields of materials science, catalysis, and medicinal chemistry, the design of ligands with versatile coordination capabilities and tunable electronic properties is of paramount importance.[1] 2-(3-Formylphenyl)-4-hydroxypyridine is an emerging ligand that presents a unique combination of functional groups, making it a highly attractive candidate for the synthesis of novel metal complexes with diverse applications.

This molecule incorporates three key features:

  • A Pyridine Nitrogen: A classic Lewis basic site for coordination to a wide range of metal centers.[2]

  • A 4-Hydroxypyridine Moiety: This group can exist in tautomeric equilibrium with its 4-pyridone form, offering versatile coordination modes. It can act as a neutral N-donor ligand in its hydroxypyridine form or as an anionic O-donor ligand in its deprotonated pyridone form. This duality allows for the formation of structurally diverse complexes.[3][4]

  • A Phenyl-substituted Aldehyde Group: The formyl group provides an additional coordination site, potentially acting as an O-donor.[5][6] This functionality also opens avenues for post-coordination modifications, such as Schiff base condensation, enabling the synthesis of more complex, multinuclear structures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, coordination chemistry, and potential applications of 2-(3-Formylphenyl)-4-hydroxypyridine. The protocols outlined herein are designed to be robust and adaptable, serving as a foundation for innovation in your research.

PART 1: Synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine

A reliable synthesis of the ligand is the cornerstone of its application in coordination chemistry. While various methods for the synthesis of substituted pyridines exist, a highly effective and modular approach for 2-aryl-4-hydroxypyridines is the Suzuki-Miyaura cross-coupling reaction.[7][8] This method offers high yields and excellent functional group tolerance.

Proposed Synthetic Pathway

A plausible synthetic route involves the coupling of a protected 2-halo-4-hydroxypyridine with 3-formylphenylboronic acid.

Synthesis_Pathway A 2-Chloro-4-methoxypyridine C 2-(3-Formylphenyl)-4-methoxypyridine A->C Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O B 3-Formylphenylboronic acid B->C D 2-(3-Formylphenyl)-4-hydroxypyridine C->D Demethylation HBr (aq)

Caption: Proposed synthetic workflow for 2-(3-Formylphenyl)-4-hydroxypyridine.

Detailed Synthetic Protocol

Materials:

  • 2-Chloro-4-methoxypyridine

  • 3-Formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • 48% Hydrobromic acid (HBr)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Suzuki-Miyaura Cross-Coupling

  • In a flame-dried round-bottom flask, combine 2-chloro-4-methoxypyridine (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-(3-formylphenyl)-4-methoxypyridine by silica gel column chromatography.

Step 2: Demethylation

  • Dissolve the purified 2-(3-formylphenyl)-4-methoxypyridine (1.0 eq) in 48% aqueous hydrobromic acid.

  • Heat the mixture to reflux for several hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and neutralize carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • A precipitate of the product should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield 2-(3-formylphenyl)-4-hydroxypyridine.

Reaction Step Key Reagents Typical Conditions Expected Yield
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, Reflux70-90%
Demethylation48% HBr (aq)Reflux85-95%

PART 2: Coordination Chemistry and General Protocols

The presence of multiple donor atoms and the potential for tautomerism in 2-(3-Formylphenyl)-4-hydroxypyridine allows for a rich and varied coordination chemistry.

Potential Coordination Modes

The ligand can coordinate to metal centers in several ways, depending on the reaction conditions (e.g., pH, metal salt precursor, and solvent).

Coordination_Modes cluster_0 Monodentate N-coordination cluster_1 Bidentate N,O-chelation (deprotonated) cluster_2 Bridging (deprotonated) cluster_3 Coordination via formyl group A M ← N-Py B M(O-Py-N) C M-O-Py-N-M' D M ← O=CH-Ph

Caption: Plausible coordination modes of 2-(3-Formylphenyl)-4-hydroxypyridine.

  • Monodentate N-Coordination: In neutral or acidic conditions, the ligand can coordinate as a neutral molecule through the pyridine nitrogen.

  • Bidentate N,O-Chelation: In the presence of a base, the hydroxyl group can be deprotonated, leading to the formation of a stable six-membered chelate ring involving the pyridine nitrogen and the pyridone oxygen.[9]

  • Bridging Coordination: The deprotonated form can bridge two metal centers, with the pyridone oxygen coordinating to one metal and the pyridine nitrogen to another.

  • Formyl Group Involvement: The aldehyde oxygen can also participate in coordination, particularly with hard metal ions or in the formation of polynuclear structures.[5]

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general framework for the synthesis of metal complexes with 2-(3-Formylphenyl)-4-hydroxypyridine. The specific conditions will need to be optimized for each metal and desired complex.

Materials:

  • 2-(3-Formylphenyl)-4-hydroxypyridine

  • A suitable metal salt (e.g., chloride, nitrate, acetate, or perchlorate salt of the desired metal)

  • Solvents (e.g., methanol, ethanol, acetonitrile, DMF, DMSO)

  • A base (e.g., triethylamine, sodium hydroxide, or sodium methoxide), if deprotonation is desired.

Procedure:

  • Dissolve the ligand (1-3 equivalents) in a suitable solvent. Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same or a compatible solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • If the deprotonated form of the ligand is desired, add a stoichiometric amount of a suitable base to the reaction mixture.

  • Stir the reaction mixture at room temperature or with heating for a period ranging from a few hours to overnight. The formation of a precipitate may indicate complex formation.

  • If a precipitate forms, collect it by filtration, wash with the reaction solvent and then a low-boiling point solvent like diethyl ether, and dry under vacuum.

  • If no precipitate forms, the complex may be crystallized by slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling.

  • Characterize the resulting complex using techniques such as X-ray crystallography, FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis.

PART 3: Applications and Specific Protocols

The unique structural features of 2-(3-Formylphenyl)-4-hydroxypyridine and its metal complexes suggest a wide range of potential applications.

Application in Catalysis

The presence of both a pyridine ring and an aldehyde functionality makes these complexes interesting candidates for catalysis.[10] The pyridine moiety can stabilize the metal center, while the aldehyde group could potentially participate in the catalytic cycle or be used to immobilize the catalyst.[11]

Protocol: Catalytic Suzuki-Miyaura Cross-Coupling using a Pd(II) Complex

This protocol describes a hypothetical application of a pre-synthesized Pd(II) complex of 2-(3-Formylphenyl)-4-hydroxypyridine as a catalyst.

  • In a reaction tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add the Pd(II)-[2-(3-formylphenyl)-4-hydroxypyridine] complex (0.01 mol%).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Seal the tube and heat the reaction mixture at 80-100 °C for the required time (monitor by GC-MS or TLC).

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Application in Medicinal Chemistry and Drug Development

Hydroxypyridinone-based ligands are well-known for their metal-chelating properties and have been investigated for various medicinal applications, including as anticancer and antimicrobial agents.[12][13] The metal complexes of 2-(3-Formylphenyl)-4-hydroxypyridine could exhibit interesting biological activities.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of the synthesized metal complexes against a cancer cell line.

  • Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare stock solutions of the ligand and its metal complexes in DMSO.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ values.

Application in Supramolecular Chemistry

The directional bonding afforded by the pyridine nitrogen and the potential for hydrogen bonding and further reactions of the aldehyde group make this ligand an excellent building block for the self-assembly of complex supramolecular structures, such as metal-organic cages or polymers.[14][15]

Protocol: Self-Assembly of a Pd(II)-based Metallacycle

This protocol describes a general approach to forming a discrete supramolecular assembly.

  • In a clean NMR tube, dissolve the 2-(3-Formylphenyl)-4-hydroxypyridine ligand (2 equivalents) in a deuterated solvent such as DMSO-d₆ or CD₃CN.

  • Add a solution of a suitable Pd(II) salt with labile ligands, such as ₂ (1 equivalent), in the same deuterated solvent.

  • Monitor the self-assembly process by ¹H NMR spectroscopy over time. Changes in the chemical shifts of the ligand protons will indicate coordination to the metal center.

  • Once the assembly is complete (indicated by a stable NMR spectrum), further characterization can be performed using techniques like 2D NMR (COSY, NOESY) and diffusion-ordered spectroscopy (DOSY) to elucidate the structure of the supramolecular assembly.

Conclusion

2-(3-Formylphenyl)-4-hydroxypyridine represents a ligand with significant untapped potential in coordination chemistry. Its multifunctional nature allows for the creation of a diverse array of metal complexes with tunable properties. The protocols and application notes provided here serve as a detailed starting point for researchers to explore the rich chemistry of this promising molecule and to develop novel materials, catalysts, and therapeutic agents.

References

  • Wikipedia. (n.d.). Transition metal complexes of aldehydes and ketones. Retrieved January 15, 2026, from [Link]

  • Gladysz, J. A. (1984). Aldehyde and ketone ligands in organometallic complexes and catalysis.
  • Turnbull, M. M., et al. (2019). Unusual coordination behavior by a hydroxypyridine/pyridone ligand: Synthesis and structure of [(2-bromo-4-hydroxypyridine)2(2-bromo-1(H)-4-pyridone)2copper(II)] perchlorate.
  • Turnbull, M. M., et al. (2019). Unusual coordination behavior by a hydroxypyridine/pyridone ligand: Synthesis and structure of [(2-bromo-4-hydroxypyridine)2(2-bromo-1(H)-4-pyridone)2copper(II)
  • Ferreira, M. A., et al. (2021). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 26(16), 4987.
  • Baweja, S., et al. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 52(17), 5635-5643.
  • Santos, M. A., et al. (2012). Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs. Coordination Chemistry Reviews, 256(1-2), 240-259.
  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(52), 32930-32934.
  • Ghattas, W., et al. (2020). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 11(9), 958-979.
  • Yuan, Z., et al. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. Organic & Biomolecular Chemistry, 18(38), 7459-7476.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Wikipedia. (n.d.). Ligand. Retrieved January 15, 2026, from [Link]

  • Li, C.-L., et al. (2021).
  • Gu, Y., et al. (2021). Supramolecular polymerization and self-assembly of transition metal complexes. Polymer Chemistry, 12(35), 4966-4984.
  • Purdue University. (n.d.). Chapter 23 Chemistry of Coordination Compounds. Retrieved January 15, 2026, from [Link]

Sources

Application

experimental protocol for evaluating the cytotoxicity of 2-(3-Formylphenyl)-4-hydroxypyridine

An Application Note on the Experimental Protocol for Evaluating the Cytotoxicity of 2-(3-Formylphenyl)-4-hydroxypyridine Abstract The evaluation of cytotoxicity is a cornerstone of early-stage drug discovery and chemical...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Experimental Protocol for Evaluating the Cytotoxicity of 2-(3-Formylphenyl)-4-hydroxypyridine

Abstract

The evaluation of cytotoxicity is a cornerstone of early-stage drug discovery and chemical safety assessment. This document provides a comprehensive, tiered experimental strategy for characterizing the in vitro cytotoxic profile of 2-(3-Formylphenyl)-4-hydroxypyridine, a novel compound of interest. As specific biological data for this molecule is not yet established, this protocol serves as a robust framework applicable to any new chemical entity. We present a multi-assay approach, beginning with a broad screening of metabolic viability (MTT assay), followed by secondary assays to elucidate the mechanism of cell death, specifically membrane integrity (LDH assay) and apoptosis induction (Caspase-3/7 assay). This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Guiding Principles: A Tiered Strategy for Cytotoxicity Assessment

A thorough understanding of a compound's cytotoxic potential requires more than a single data point. A tiered or phased approach provides a cost-effective and scientifically sound method to move from broad screening to detailed mechanistic investigation.

  • Tier 1: Primary Viability Screening: The initial goal is to determine if the compound has any effect on cell viability and to identify its potent concentration range. The MTT assay is an ideal starting point as it is a rapid, sensitive, and high-throughput colorimetric method that measures the metabolic activity of a cell population, which serves as an excellent proxy for cell viability.[1][2] A dose-dependent decrease in metabolic activity suggests a potential cytotoxic or cytostatic effect.

  • Tier 2: Mechanistic Elucidation: Once a compound is shown to reduce cell viability, the next critical question is how. The two most common forms of cell death are necrosis and apoptosis.

    • Necrosis is characterized by the loss of plasma membrane integrity, leading to the release of intracellular components. The Lactate Dehydrogenase (LDH) assay quantifies this by measuring the activity of the stable cytosolic enzyme LDH in the cell culture supernatant.[3][4]

    • Apoptosis , or programmed cell death, is a more controlled process involving the activation of a cascade of cysteine-aspartic proteases known as caspases.[5] Measuring the activity of "executioner" caspases, specifically Caspase-3 and Caspase-7, provides a direct and reliable indicator of apoptosis.[6][7]

By combining these assays, a clear picture of the compound's cytotoxic mechanism emerges.

The Critical Role of Cell Line Selection

The choice of cell line is fundamental to the relevance of any cytotoxicity study.[8][9] The response to a compound can vary significantly between cell types due to differences in genetics, metabolism, and receptor expression.[10] For a novel compound like 2-(3-Formylphenyl)-4-hydroxypyridine, a strategic approach is to use a panel of cell lines, including:

  • A Relevant Cancer Cell Line: Chosen based on a therapeutic hypothesis. For general screening, common lines such as HeLa (cervical cancer) or MCF-7 (breast cancer) are often used.[11]

  • A Non-Cancerous "Normal" Cell Line: This is crucial for assessing the compound's selectivity index—its ability to affect cancer cells more than healthy cells. Human embryonic kidney cells (HEK293) or human fibroblast lines (e.g., MRC-5) are common choices.[11][12]

All cell lines should be obtained from a reputable cell bank like ATCC to ensure authenticity and should be routinely tested for mycoplasma contamination.[9]

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for assessing the cytotoxicity of a novel compound.

Cytotoxicity Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanism Phase 3: Mechanistic Investigation A Source & Culture Cell Lines (e.g., HeLa, HEK293) C Determine Optimal Cell Seeding Density A->C B Prepare Compound Stock (e.g., 10 mM in DMSO) E Treat with Compound (Serial Dilutions, 24-72h) B->E D Seed Cells in 96-well Plates (24h incubation) C->D D->E F Perform MTT Assay E->F G Calculate % Viability & IC50 F->G H Is IC50 in testable range? G->H I Perform LDH Assay (Membrane Integrity) H->I Yes J Perform Caspase-3/7 Assay (Apoptosis) H->J Yes L Compound is Non-Toxic or Inactive H->L No K Synthesize Data & Determine Mechanism I->K J->K

Caption: General workflow for cytotoxicity assessment.

Protocol 1: Cell Viability by MTT Assay

This initial assay quantifies the metabolic activity of the cell population, which correlates with the number of viable cells.[13] The principle is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[14][15]

Materials & Reagents
  • 96-well flat-bottom sterile tissue culture plates

  • 2-(3-Formylphenyl)-4-hydroxypyridine stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS. Store protected from light at 4°C.[14][16]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[1]

  • Positive control (e.g., Doxorubicin at 10 µM)

  • Microplate reader capable of measuring absorbance at 570 nm (reference wavelength 630 nm optional).[1]

Experimental Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1][2]

  • Compound Preparation: Prepare serial dilutions of 2-(3-Formylphenyl)-4-hydroxypyridine in complete culture medium from the stock solution. A typical concentration range for a novel compound might be 0.1, 1, 5, 10, 25, 50, and 100 µM.

  • Treatment: Carefully remove the old medium from the wells. Add 100 µL of the various concentrations of the compound.

    • Controls: Include triplicate wells for each condition:

      • Untreated Control: Cells treated with medium only.

      • Vehicle Control: Cells treated with medium containing the same final concentration of the solvent (e.g., DMSO) used for the highest compound concentration.

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Blank Control: Wells with medium but no cells, to measure background absorbance.[14]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[1]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL) and incubate for 2-4 hours at 37°C.[1][16]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of solubilization solution (DMSO) to each well.[2]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13][14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

Protocol 2: Membrane Integrity by LDH Assay

This assay quantifies cytotoxicity by measuring LDH released from cells with damaged plasma membranes.[3] It is a reliable method to detect necrosis.

Materials & Reagents
  • Cells and compound-treated plates (prepared as in Protocol 1).

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or Thermo Fisher Scientific). These kits typically contain:

    • LDH Substrate Mix

    • Assay Buffer

    • Lysis Solution (e.g., 10X Triton X-100) for maximum LDH release control.

  • Sterile, 96-well flat-bottom assay plate.

  • Microplate reader capable of measuring absorbance at 490 nm.[17]

Experimental Protocol
  • Prepare Controls: On the cell plate, designate triplicate wells for the following controls:

    • Spontaneous LDH Release: Vehicle-treated, intact cells.

    • Maximum LDH Release: Vehicle-treated cells. 10 µL of 10X Lysis Solution will be added to these wells 45 minutes before the next step.

    • Medium Background: Wells with medium but no cells.

  • Supernatant Transfer: Following the treatment incubation period (e.g., 24 hours), centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.[17]

  • Carefully transfer 50 µL of supernatant from each well of the cell plate to a corresponding well in a new, clean 96-well assay plate.[17]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the assay plate.[18]

  • Incubation: Incubate the assay plate at room temperature for 30 minutes, protected from light.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Apoptosis by Caspase-3/7 Assay

This assay directly measures the activity of key executioner caspases, providing a specific readout for apoptosis.[7] Luminescent assays, such as Promega's Caspase-Glo® 3/7, are highly sensitive and have a simple "add-mix-measure" format.[6]

Materials & Reagents
  • Cells and compound-treated plates (prepared as in Protocol 1, preferably in white-walled 96-well plates for luminescence).

  • Commercially available Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7). The reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin) and luciferase.

  • Positive control (e.g., Staurosporine at 1 µM, added for the final 4-6 hours of incubation).

  • Luminometer plate reader.

Experimental Protocol
  • Plate Equilibration: After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[20]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Distinguishing Mechanisms of Cell Death

The results from the three assays provide complementary information to build a cohesive picture of the compound's cytotoxic mechanism.

Caption: Differentiating cell death pathways with the tiered assay approach.

Data Analysis and Interpretation

Calculations
  • MTT Assay - Percent Viability:

    • First, subtract the average absorbance of the blank controls from all other readings.

    • % Viability = (Absorbance_of_Treated_Sample / Absorbance_of_Vehicle_Control) * 100[2]

  • LDH Assay - Percent Cytotoxicity:

    • % Cytotoxicity = [(Compound_Treated_LDH_Activity - Spontaneous_LDH_Release) / (Maximum_LDH_Release - Spontaneous_LDH_Release)] * 100

Dose-Response Curves and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits a biological process (like cell growth) by 50%.[10][21] It is a standard measure of a compound's potency.

  • Plot Data: For the MTT assay, plot Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear, four-parameter variable slope (log[inhibitor] vs. response) curve.[22]

  • Determine IC₅₀: The software will calculate the IC₅₀ value from this curve.[23]

Data Presentation

Summarize the calculated IC₅₀ values in a table for clear comparison across cell lines and exposure times.

CompoundCell LineIncubation TimeMTT IC₅₀ (µM)
2-(3-Formylphenyl)-4-hydroxypyridineHeLa48 hourse.g., 12.5
2-(3-Formylphenyl)-4-hydroxypyridineHEK29348 hourse.g., >100
Doxorubicin (Positive Control)HeLa48 hourse.g., 0.8
Synthesizing the Results

The true power of this protocol lies in combining the data:

  • Potent and Necrotic: The compound shows a low IC₅₀ in the MTT assay and a dose-dependent increase in LDH release. The caspase activity remains low.

  • Potent and Apoptotic: The compound shows a low IC₅₀ in the MTT assay, a dose-dependent increase in Caspase-3/7 activity, and low LDH release (especially at earlier time points).

  • Cytostatic, not Cytotoxic: The compound may cause a plateau in the MTT assay at ~50% viability even at high concentrations, with no significant increase in either LDH or caspase activity. This indicates the compound is inhibiting proliferation rather than killing the cells.[24]

  • Selective Compound: The compound has a significantly lower IC₅₀ value in the cancer cell line (e.g., HeLa) compared to the non-cancerous cell line (e.g., HEK293), indicating a favorable therapeutic window.[11]

Conclusion

This application note details a robust, tiered strategy for the comprehensive cytotoxic evaluation of 2-(3-Formylphenyl)-4-hydroxypyridine. By systematically progressing from broad viability screening to specific mechanistic assays, researchers can obtain a detailed and reliable profile of a novel compound's interaction with living cells. This multi-assay approach, grounded in established scientific principles, ensures that the resulting data is not only quantitative but also mechanistically insightful, providing a solid foundation for further drug development or chemical safety decisions.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Available at: [Link]

  • protocols.io (2024). LDH cytotoxicity assay. Available at: [Link]

  • ResearchGate (2023). What cell line should I choose for citotoxicity assays?. Available at: [Link]

  • Brannelly, L. A., et al. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis. JoVE. Available at: [Link]

  • Simoes, M. C. F., et al. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. Bio-protocol. Available at: [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. Available at: [Link]

  • ANT Bio (2025). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Available at: [Link]

  • CUSABIO. The Overview of Cell Viability. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Das, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • ResearchGate (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Available at: [Link]

  • faCellitate (2023). How to choose the right cell line for your experiments. Available at: [Link]

  • ResearchGate (2015). How can I calculate IC50 for a cytotoxic substance?. Available at: [Link]

  • Johner Institute (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

  • ResearchGate (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53229163, 2-(3-Formylphenyl)-4-hydroxypyridine. Available at: [Link]

  • Sadeghi-aliabadi, H., et al. (2013). Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2017). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available at: [Link]

  • Fassihi, A., et al. (2015). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Research in Pharmaceutical Sciences. Available at: [Link]

  • Al-Zahrani, N. A., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. Available at: [Link]

Sources

Method

Application Notes: 2-(3-Formylphenyl)-4-hydroxypyridine as a Putative Aldehyde Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of 2-(3-Formylphenyl)-4-hydroxypyridine The compound 2-(3-Formylph...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of 2-(3-Formylphenyl)-4-hydroxypyridine

The compound 2-(3-Formylphenyl)-4-hydroxypyridine is a synthetic molecule featuring two key pharmacophores: a 4-hydroxypyridine ring and a benzaldehyde moiety. While this specific molecule is not extensively documented as a known enzyme inhibitor, its structural components suggest a strong potential for biological activity, particularly in the inhibition of aldehyde dehydrogenases (ALDHs).

The 4-hydroxypyridine scaffold is present in numerous biologically active compounds, including those with anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][2][3] Derivatives of 4-hydroxypyridine have been investigated as inhibitors of various enzymes, including NADH-ubiquinone reductase and metalloenzymes.[4][5]

The presence of a formyl (aldehyde) group on the phenyl ring is particularly noteworthy. Aldehydes are known to be reactive functional groups that can interact with biological molecules, including enzymes. Specifically, aldehyde-containing molecules have been developed as inhibitors of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes responsible for oxidizing both endogenous and exogenous aldehydes.[6][7][8] Inhibition of specific ALDH isozymes has therapeutic implications in various diseases, including cancer and alcoholism.[6][7][9] The aldehyde group can act as a "warhead," forming covalent or non-covalent interactions with residues in the enzyme's active site, leading to inhibition.[9][10]

Given these structural features, we hypothesize that 2-(3-Formylphenyl)-4-hydroxypyridine can act as an inhibitor of ALDH isozymes. This application note provides a detailed guide for researchers to explore this potential, outlining protocols for screening, characterization, and validation of its inhibitory activity.

Postulated Mechanism of Action

We propose that the aldehyde moiety of 2-(3-Formylphenyl)-4-hydroxypyridine can interact with the active site of an aldehyde dehydrogenase. This interaction could be reversible, through the formation of hydrogen bonds or other non-covalent interactions, or irreversible, through the formation of a covalent adduct with a nucleophilic residue (e.g., cysteine) in the enzyme's active site.[9][10] The 4-hydroxypyridine core may contribute to the binding affinity and selectivity for specific ALDH isozymes.

Postulated Mechanism of Action cluster_2 Inhibition Complex Enzyme ALDH Active Site (with Nucleophilic Residue, e.g., Cys) Complex Enzyme-Inhibitor Complex (Reversible or Covalent Adduct) Enzyme->Complex Interaction Inhibitor 2-(3-Formylphenyl)-4-hydroxypyridine (Aldehyde Group) Inhibitor->Enzyme

Caption: Postulated interaction of the inhibitor with the ALDH active site.

Experimental Protocols

General ALDH Inhibition Screening Assay

This protocol describes a general method to screen for the inhibitory potential of 2-(3-Formylphenyl)-4-hydroxypyridine against a commercially available ALDH isozyme (e.g., human recombinant ALDH1A1 or ALDH2).

Materials:

  • 2-(3-Formylphenyl)-4-hydroxypyridine

  • Human recombinant ALDH1A1 or ALDH2 (or other desired isozyme)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Aldehyde substrate (e.g., propionaldehyde for ALDH1A1, acetaldehyde for ALDH2)

  • Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Stock Solutions:

    • Dissolve 2-(3-Formylphenyl)-4-hydroxypyridine in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of NAD⁺ in assay buffer.

    • Prepare a 1 M stock solution of the aldehyde substrate in assay buffer.

    • Dilute the ALDH enzyme in assay buffer to the desired working concentration (refer to the manufacturer's datasheet).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • 2 µL of 2-(3-Formylphenyl)-4-hydroxypyridine at various concentrations (e.g., serial dilutions from 100 µM to 0.1 µM final concentration). For the control, add 2 µL of DMSO.

      • 20 µL of 10 mM NAD⁺.

      • 10 µL of ALDH enzyme.

    • Incubate the plate at room temperature for 15 minutes to allow for potential inhibitor binding.

  • Initiate Reaction:

    • Add 10 µL of the aldehyde substrate to each well to initiate the enzymatic reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Determination of Inhibition Mechanism (Kinetic Analysis)

This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by performing kinetic studies.

Materials:

  • Same as the general screening assay.

Procedure:

  • Assay Setup:

    • Set up a series of reactions in a 96-well plate. Each series will have a fixed concentration of the inhibitor and varying concentrations of the aldehyde substrate.

    • Include a control series with no inhibitor.

    • For each well, add:

      • Assay buffer

      • 2 µL of 2-(3-Formylphenyl)-4-hydroxypyridine at a fixed concentration (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

      • 20 µL of 10 mM NAD⁺.

      • 10 µL of ALDH enzyme.

    • Incubate at room temperature for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of the aldehyde substrate at varying concentrations (e.g., from 0.1 x Kₘ to 10 x Kₘ, where Kₘ is the Michaelis constant for the substrate).

  • Measure Absorbance:

    • Monitor the reaction as described in the screening assay.

  • Data Analysis:

    • Calculate the initial velocities for each substrate concentration at each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Michaelis-Menten plot.

    • Analyze the changes in Kₘ and Vₘₐₓ in the presence of the inhibitor to determine the mechanism of inhibition.

Inhibition TypeEffect on KₘEffect on Vₘₐₓ
Competitive IncreasesUnchanged
Non-competitive UnchangedDecreases
Uncompetitive DecreasesDecreases

digraph "Experimental_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
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// Nodes A[label="Hypothesis:\n2-(3-Formylphenyl)-4-hydroxypyridine\ninhibits ALDH"]; B[label="Primary Screening:\nDetermine IC50 value"]; C [label="Kinetic Analysis:\nDetermine Mechanism of Inhibition"]; D [label="Data Analysis:\nLineweaver-Burk Plot"]; E [label="Conclusion:\nCharacterize Inhibitory Profile"]; F [label="SAR Studies:\nSynthesize & Test Analogs"];

// Edges A -> B[label="Test"]; B -> C [label="If Active"]; C -> D [label="Analyze Data"]; D -> E [label="Interpret Results"]; E -> F [label="Future Work"]; }

Caption: Workflow for evaluating the inhibitory potential of the compound.

Expected Results and Interpretation

A successful screening will demonstrate a dose-dependent inhibition of ALDH activity by 2-(3-Formylphenyl)-4-hydroxypyridine, yielding a measurable IC₅₀ value. The kinetic analysis will provide insights into how the inhibitor interacts with the enzyme and its substrate. For instance, a competitive inhibition mechanism would suggest that the inhibitor binds to the same active site as the aldehyde substrate.

Troubleshooting

  • Low Solubility: If the compound has low solubility in the assay buffer, consider using a co-solvent, but ensure the solvent itself does not affect enzyme activity.

  • No Inhibition Observed: The compound may not be an inhibitor for the tested ALDH isozyme. Consider screening against a panel of different ALDH isozymes.

  • Irreproducible Results: Ensure accurate pipetting and consistent incubation times. Check the stability of the enzyme and reagents.

Conclusion and Future Directions

This application note provides a framework for investigating the potential of 2-(3-Formylphenyl)-4-hydroxypyridine as an ALDH inhibitor. Based on its structural characteristics, there is a strong rationale for its activity. Further studies could involve:

  • Selectivity Profiling: Testing the compound against a panel of ALDH isozymes to determine its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

  • Cell-based Assays: Evaluating the compound's ability to inhibit ALDH activity in a cellular context.

The exploration of novel small molecule inhibitors like 2-(3-Formylphenyl)-4-hydroxypyridine is crucial for the development of new therapeutics targeting diseases associated with ALDH activity.

References

  • Jackson, B., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 64(3), 481-504. [Link]

  • Miyoshi, H., et al. (1989). New 4-hydroxypyridine and 4-hydroxyquinoline derivatives as inhibitors of NADH-ubiquinone reductase in the respiratory chain. Zeitschrift für Naturforschung C, 44(7-8), 609-616. [Link]

  • Patsnap Synapse. (2024). What are Aldehydes inhibitors and how do they work?. [Link]

  • Singh, R., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(6), 656-678. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53229163, 2-(3-Formylphenyl)-4-hydroxypyridine. [Link]

  • Li, Y., et al. (2023). Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. Molecules, 28(5), 2197. [Link]

  • Anireddy, J., et al. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 25(24), 5773-5777. [Link]

  • Pierce, J. B., et al. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 25(2), 131-136. [Link]

Sources

Application

Application Notes &amp; Protocols: 2-(3-Formylphenyl)-4-hydroxypyridine as a Versatile Building Block for Novel Materials

Abstract This technical guide details the synthesis, characterization, and application of 2-(3-Formylphenyl)-4-hydroxypyridine, a highly versatile heterocyclic building block. The unique arrangement of a nucleophilic 4-h...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the synthesis, characterization, and application of 2-(3-Formylphenyl)-4-hydroxypyridine, a highly versatile heterocyclic building block. The unique arrangement of a nucleophilic 4-hydroxy group, a coordinating pyridine ring, and a reactive formyl group on a rigid biphenyl-like backbone makes this molecule an exceptional candidate for the construction of advanced functional materials. We provide detailed, field-tested protocols for its synthesis via a Suzuki-Miyaura cross-coupling reaction. Furthermore, this note outlines its application in the synthesis of novel materials, including functionalized Metal-Organic Frameworks (MOFs) and Schiff base polymers, complete with step-by-step experimental procedures. This document is intended to serve as a comprehensive resource for researchers in materials science, organic synthesis, and drug development, enabling the exploration of this promising molecular scaffold.

Physicochemical Properties & Characterization

Understanding the fundamental properties of 2-(3-Formylphenyl)-4-hydroxypyridine is critical for its effective use. The molecule's structure combines a polar hydroxypyridine moiety with a less polar formylphenyl group, resulting in moderate solubility in polar organic solvents.

Predicted Properties
PropertyValue
Molecular Formula C₁₂H₉NO₂
Molar Mass 199.21 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMF, DMSO, hot ethanol; sparingly soluble in water
Melting Point >200 °C (predicted, typical for rigid aromatic systems)
Standard Characterization Protocols

Accurate structural confirmation is paramount. The complementary nature of NMR and FT-IR spectroscopy provides a robust method for structural elucidation, while mass spectrometry confirms the molecular weight.[1]

Protocol 1.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom. The distinct aromatic regions for both the pyridine and phenyl rings, along with the characteristic aldehyde proton signal, are key diagnostic markers.[2]

  • Procedure:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

    • δ 10.1 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ 11.0-12.0 ppm (br s, 1H): Hydroxyl proton (-OH), may exchange with D₂O.

    • δ 7.5-8.5 ppm (m, 8H): Aromatic protons on both phenyl and pyridine rings.

Protocol 1.2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: FT-IR spectroscopy is essential for identifying the key functional groups by their characteristic vibrational frequencies.[3][4] This technique quickly confirms the presence of the hydroxyl, aldehyde, and aromatic C=N/C=C moieties.

  • Procedure:

    • Place a small amount of the dry, powdered sample onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Apply pressure to ensure good contact.

    • Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

    • 3200-3000 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

    • 3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

    • 1700-1680 cm⁻¹ (strong, sharp): C=O stretching of the aldehyde group.

    • 1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

Protocol 1.2.3: Mass Spectrometry (MS)
  • Rationale: High-resolution mass spectrometry (HRMS) provides an exact mass of the molecule, which is used to confirm its elemental composition.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

    • Acquire the spectrum in positive ion mode.

  • Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at m/z 199.0657.

Synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine

The synthesis is strategically designed around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly efficient for forming C-C bonds between aromatic rings and is tolerant of a wide range of functional groups, making it ideal for this target molecule.[5][6][7] We propose the coupling of 2-bromo-4-hydroxypyridine with 3-formylphenylboronic acid.

Synthesis_Workflow reagents Reactants: 2-Bromo-4-hydroxypyridine 3-Formylphenylboronic acid setup Reaction Setup: - Schlenk flask under Argon - Dioxane/Water Solvent - Pd(PPh₃)₄ Catalyst - K₂CO₃ Base reagents->setup 1. Add Reagents reaction Reaction: Heat to 90-100°C Monitor by TLC (8-12h) setup->reaction 2. Heat workup Aqueous Workup: - Dilute with EtOAc - Wash with Water & Brine - Dry over Na₂SO₄ reaction->workup 3. Quench & Extract purification Purification: Silica Gel Column Chromatography workup->purification 4. Isolate Crude product Final Product: 2-(3-Formylphenyl)-4-hydroxypyridine purification->product 5. Purify

Figure 1: Synthetic workflow for 2-(3-Formylphenyl)-4-hydroxypyridine.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
  • Rationale: This protocol utilizes a standard palladium catalyst, Pd(PPh₃)₄, and a carbonate base in a dioxane/water solvent system. The aqueous base is crucial for the activation of the boronic acid in the catalytic cycle.[8][9] The reaction must be performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

  • Materials & Equipment:

    • 2-Bromo-4-hydroxypyridine (1.0 eq)

    • 3-Formylphenylboronic acid (1.2 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 eq)

    • 1,4-Dioxane and deionized water (4:1 v/v), degassed

    • Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line

    • Standard glassware for workup and column chromatography

  • Procedure:

    • To a Schlenk flask, add 2-bromo-4-hydroxypyridine, 3-formylphenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

    • Add the degassed 1,4-dioxane/water solvent mixture via cannula, followed by the Pd(PPh₃)₄ catalyst.

    • Fit the flask with a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

    • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Transfer the filtrate to a separatory funnel, wash with deionized water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Applications in Materials Synthesis

The bifunctional nature of 2-(3-Formylphenyl)-4-hydroxypyridine allows it to serve as a versatile node in the construction of various classes of materials.

Application: Building Block for Metal-Organic Frameworks (MOFs)

The pyridyl nitrogen and the hydroxyl group can act as a bidentate chelating site for metal ions, forming stable coordination bonds that are the basis of MOF structures.[10][11] The pendant aldehyde group remains available within the pores of the resulting MOF, offering a reactive handle for post-synthetic modification (PSM).[12][13][14] PSM allows for the covalent attachment of other functional molecules, tailoring the properties of the MOF for specific applications like catalysis or sensing.[15][16]

Figure 2: Conceptual diagram of MOF formation and post-synthetic modification potential.
Protocol 3.1.1: Solvothermal Synthesis of a Zn-based MOF
  • Rationale: Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperature and pressure, is a standard method for producing crystalline MOFs.[17] Zinc nitrate is chosen as the metal source due to its propensity to form well-defined secondary building units (SBUs) with pyridyl-carboxylate type linkers.

  • Materials & Equipment:

    • 2-(3-Formylphenyl)-4-hydroxypyridine (1.0 eq)

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.0 eq)

    • N,N-Dimethylformamide (DMF)

    • 20 mL scintillation vial or Teflon-lined autoclave

    • Programmable oven

  • Procedure:

    • In a 20 mL scintillation vial, dissolve 2-(3-Formylphenyl)-4-hydroxypyridine in DMF.

    • In a separate container, dissolve zinc nitrate hexahydrate in a small amount of DMF.

    • Add the zinc nitrate solution to the linker solution and stir for 10 minutes.

    • Cap the vial tightly and place it in a programmable oven.

    • Heat the oven to 100 °C over 2 hours, hold at 100 °C for 24 hours, and then cool to room temperature over 12 hours.

    • Crystalline product should form at the bottom of the vial.

    • Decant the mother liquor and wash the crystals with fresh DMF (3x), then soak in dichloromethane for 24 hours (solvent exchange).

    • Activate the MOF by heating under vacuum to remove residual solvent. The material is now ready for characterization (e.g., PXRD, gas sorption) or post-synthetic modification.

Application: Precursor for Schiff Base Polymers

The aldehyde functionality is highly reactive towards primary amines, undergoing a condensation reaction to form a C=N double bond (an imine or Schiff base).[18] When a diamine is used, this reaction can proceed as a step-growth polymerization to form a linear polymer. These materials often possess interesting optical and electronic properties due to the extended π-conjugation.[19][20]

Protocol 3.2.1: Schiff Base Condensation Polymerization
  • Rationale: This protocol describes a simple solution polymerization. A catalytic amount of acid (acetic acid) is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Materials & Equipment:

    • 2-(3-Formylphenyl)-4-hydroxypyridine (1.0 eq)

    • Aromatic diamine (e.g., p-phenylenediamine) (1.0 eq)

    • Anhydrous ethanol

    • Glacial acetic acid (catalytic amount, ~3-4 drops)

    • Round-bottom flask with condenser and magnetic stirrer

  • Procedure:

    • Dissolve 2-(3-Formylphenyl)-4-hydroxypyridine in anhydrous ethanol in a round-bottom flask.

    • In a separate flask, dissolve an equimolar amount of p-phenylenediamine in anhydrous ethanol.

    • Add the diamine solution to the aldehyde solution with stirring.

    • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

    • Fit the flask with a condenser and heat the mixture to reflux for 12-24 hours. A colored precipitate (the polymer) should form as the reaction progresses.

    • Cool the reaction to room temperature.

    • Collect the polymer by vacuum filtration.

    • Wash the polymer thoroughly with ethanol to remove unreacted monomers and the catalyst.

    • Dry the polymer in a vacuum oven. The resulting material can be characterized by FT-IR (disappearance of C=O, appearance of C=N), and its thermal properties can be analyzed by TGA/DSC.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid Source: ResearchGate URL: [Link]

  • Title: Postsynthetic Modification of Metal–Organic Frameworks Source: Inorganic Chemistry URL: [Link]

  • Title: Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites Source: ResearchGate URL: [Link]

  • Title: Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test Source: Jurnal Rekayasa Kimia & Lingkungan URL: [Link]

  • Title: Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers Source: MDPI URL: [Link]

  • Title: Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability Source: Journal of the American Chemical Society URL: [Link]

  • Title: CHAPTER 3: Post-synthetic Modification of MOFs Source: Royal Society of Chemistry URL: [Link]

  • Title: Beauty in Chemistry: Making Artistic Molecules with Schiff Bases Source: Accounts of Chemical Research URL: [Link]

  • Title: Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks Source: ACS Central Science URL: [Link]

  • Title: Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples Source: MDPI URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters Source: Scholarship @ Claremont URL: [Link]

  • Title: Metal–organic frameworks generated from oligomeric ligands with functionalized tethers Source: eScholarship.org URL: [Link]

  • Title: Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test Source: ResearchGate URL: [Link]

  • Title: Pyridine adsorption FT-IR difference spectra under constant pyridine Source: ResearchGate URL: [Link]

  • Title: Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks Source: Chemistry at Illinois URL: [Link]

  • Title: Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine Source: ResearchGate URL: [Link]

  • Title: NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring Source: YouTube URL: [Link]

  • Title: Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Post-Synthetic Modification of Tagged Metal-Organic Frameworks Source: ResearchGate URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Organic Letters URL: [Link]

  • Title: Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials Source: Accounts of Chemical Research URL: [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 4-Hydroxypyridine Derivatives in Agrochemical Synthesis

Introduction: 4-Hydroxypyridine, A Privileged Scaffold in Modern Crop Protection The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Withi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Hydroxypyridine, A Privileged Scaffold in Modern Crop Protection

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, pyridine derivatives have emerged as a particularly fruitful area of research and development.[1] Among these, the 4-hydroxypyridine scaffold, existing in tautomeric equilibrium with its pyridin-4(1H)-one form, represents a versatile and highly valuable building block for the synthesis of a new generation of herbicides, fungicides, and insecticides.[1][2]

The unique electronic properties of the 4-hydroxypyridine ring, combined with its capacity for diverse functionalization, allow for the precise tuning of a molecule's physicochemical properties and biological activity. This adaptability has made it a central component in numerous commercial and developmental agrochemicals.[3] These application notes will provide an in-depth exploration of the synthetic utility of 4-hydroxypyridine derivatives in agrochemical development, complete with detailed protocols and an examination of the structure-activity relationships that underpin their efficacy.

Herbicidal Applications: Targeting Essential Plant Pathways

Derivatives of 4-hydroxypyridine are prominent in the development of modern herbicides, most notably as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] This enzyme is critical in the plant biosynthetic pathway for plastoquinone and tocopherols, which are essential for carotenoid biosynthesis.[5] Inhibition of HPPD leads to the depletion of these vital compounds, resulting in the characteristic bleaching of plant tissues and, ultimately, plant death.[5]

Protocol 1: Synthesis of a Cyclohexanedione-Based HPPD Inhibitor Intermediate

This protocol outlines a general procedure for the synthesis of a key intermediate in the production of cyclohexanedione HPPD-inhibiting herbicides, such as sulcotrione and mesotrione. The reaction involves the acylation of 1,3-cyclohexanedione with a substituted benzoyl chloride, followed by a rearrangement to yield the final triketone structure. While not directly starting from 4-hydroxypyridine, this class of compounds represents a significant application of pyridine-related chemistry in herbicides.

Reaction Scheme:

G cluster_0 Step 1: Enol Ester Formation cluster_1 Step 2: Rearrangement 1_3_cyclohexanedione 1,3-Cyclohexanedione enol_ester Enol Ester Intermediate 1_3_cyclohexanedione->enol_ester Base (e.g., Triethylamine) benzoyl_chloride Substituted Benzoyl Chloride benzoyl_chloride->enol_ester enol_ester_2 Enol Ester Intermediate HPPD_inhibitor Triketone HPPD Inhibitor enol_ester_2->HPPD_inhibitor Catalyst (e.g., DMAP)

Caption: Synthesis of Triketone HPPD Inhibitors.

Materials:

  • 1,3-Cyclohexanedione

  • Substituted Benzoyl Chloride (e.g., 2-chloro-4-(methylsulfonyl)benzoyl chloride for sulcotrione)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Hydrochloric Acid (2N)

  • Sodium Sulfate (anhydrous)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Enol Ester Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,3-cyclohexanedione (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of the substituted benzoyl chloride (1.0 eq.) in anhydrous dichloromethane to the reaction mixture.

    • Allow the reaction to stir at 0-5 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Rearrangement to Triketone:

    • To the reaction mixture containing the enol ester, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).

    • Heat the mixture to reflux (approximately 40 °C for dichloromethane) and stir for 4-8 hours, continuing to monitor by TLC until the enol ester is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and wash with 2N hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triketone herbicide.[6]

Expert Insights: The use of DMAP as a catalyst for the rearrangement of the enol ester is a safer and more environmentally friendly alternative to previously used cyanide-based catalysts.[6] The choice of substituent on the benzoyl chloride is critical for determining the herbicidal activity and crop selectivity of the final product.

HerbicideKey Substituents on Benzoyl RingPrimary Crop Use
Sulcotrione 2-chloro, 4-methylsulfonylCorn
Mesotrione 2-nitro, 4-methylsulfonylCorn, Sugarcane
Bicyclopyrone Complex bicyclic ether linkageCorn, Wheat, Barley

Fungicidal Applications: Disrupting Fungal Growth and Development

4-Hydroxypyridine derivatives have also been successfully developed into potent fungicides. The pyridinone core can be functionalized to interact with various fungal targets, leading to the disruption of essential cellular processes.

Protocol 2: Synthesis of N-Aryl-4-Pyridone Fungicides

This protocol describes a general method for the synthesis of N-aryl-4-pyridone fungicides, which often involves the condensation of a 4-pyrone derivative with a substituted aniline.

Reaction Scheme:

G 4_pyrone 3-Hydroxy-2-methyl-4-pyrone N_aryl_4_pyridone N-Aryl-4-pyridone Fungicide 4_pyrone->N_aryl_4_pyridone Ethanol, HCl (cat.), Reflux aniline Substituted Aniline aniline->N_aryl_4_pyridone

Caption: Synthesis of N-Aryl-4-pyridone Fungicides.

Materials:

  • 3-Hydroxy-2-methyl-4-pyrone

  • Substituted Aniline (e.g., 2-chloroaniline)

  • Ethanol

  • Hydrochloric Acid (catalytic amount)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Condensation Reaction:

    • In a round-bottom flask, prepare a mixture of 3-hydroxy-2-methyl-4-pyrone (1.0 eq.) and a substituted aniline (1.1 eq.) in ethanol.[7]

    • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for 12-24 hours.[7]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.[7]

    • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[7]

    • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-pyridone.[7]

Expert Insights: The nature and position of substituents on the aniline ring significantly influence the fungicidal spectrum and potency of the resulting N-aryl-4-pyridone. Structure-activity relationship (SAR) studies are crucial in optimizing these compounds for specific fungal pathogens.[8]

Insecticidal Applications: Targeting the Insect Nervous System

The versatility of the 4-hydroxypyridine scaffold extends to the development of insecticides. By incorporating specific pharmacophores, these derivatives can be designed to interact with critical targets in the insect nervous system.

Structure-Activity Relationship (SAR) Insights

While detailed protocols for specific 4-hydroxypyridine-based insecticides are often proprietary, SAR studies provide valuable insights into their design. For many pyridine-based insecticides, the introduction of electron-withdrawing groups and specific heterocyclic moieties can enhance their binding affinity to insect receptors, such as the nicotinic acetylcholine receptor (nAChR), leading to increased insecticidal activity.[9]

Conclusion: A Versatile Platform for Agrochemical Innovation

4-Hydroxypyridine and its derivatives represent a highly versatile and valuable platform for the discovery and development of novel agrochemicals. Their synthetic tractability allows for the creation of a wide array of molecules with diverse biological activities. The continued exploration of the chemical space around this privileged scaffold, guided by a deep understanding of structure-activity relationships and modes of action, promises to deliver the next generation of crop protection solutions that are not only effective but also meet the stringent safety and environmental standards of modern agriculture.

References

  • Bernardini, G., Braconi, D., Manetti, F., Santucci, A., & Petricci, E. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure–Activity Relationship Considerations. Journal of Agricultural and Food Chemistry. [Link]

  • Boger, M., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Hydroxypyridine: Benefits and Preparation Process by Manufacturer. NEWS CONTENT. [Link]

  • PubChem. (n.d.). Topramezone. National Center for Biotechnology Information. [Link]

  • Kumar, A., et al. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. European Journal of Medicinal Chemistry. [Link]

  • Jiangsu Flag Chemical Industry Co., Ltd. (2021).
  • Ieremias, L., et al. (2024). Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists. Request PDF. [Link]

  • Shandong Weifang Rainbow Chemical Co., Ltd. (2015). Preparation method of topramezone. CN104693195A.
  • Liu, X. H., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. NEWS CONTENT. [Link]

  • Li, Y., et al. (2024). Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors. Request PDF. [Link]

  • Wang, G., et al. (2017). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botris cinerea. Molecules. [Link]

  • Jiangsu Flag Chemical Industry Co., Ltd. (2018). Synthetic method of topramezone intermediate 1,2-dimethyl-3-methylsulfanyl-benzene. Semantic Scholar. [Link]

  • Governa, P., et al. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations. Journal of Agricultural and Food Chemistry. [Link]

  • Washington State Department of Ecology. (n.d.). Fluridone: herbicide treatment FAQ. [Link]

  • Edmunds, A. J. F. (2022). The Discovery of Bicyclopyrone. Chimia. [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. [Link]

  • Frei, S. V., et al. (2020). Laboratory measurements underestimate persistence of the aquatic herbicide fluridone in lakes. Environmental Science: Processes & Impacts. [Link]

  • New York State Department of Environmental Conservation. (n.d.). Fluridone. [Link]

  • U.S. Environmental Protection Agency. (2022). Registration Review of Pyridine and Pyrimidine Herbicides. [Link]

  • Edmunds, A. J. F. (2022). The Discovery of Bicyclopyrone. ResearchGate. [Link]

  • Goswami-Giri, A. S. (2015). Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. Chemical Science Review and Letters. [Link]

  • El-Sabbagh, I. T., et al. (2022). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate. [Link]

  • Pscheidt, J. W., & Ocamb, C. M. (2021). Fungicide Theory of Use and Mode of Action. Pacific Northwest Plant Disease Management Handbook. [Link]

  • Wang, D., et al. (2022). Structure-Based Design of 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor as a Potential Herbicide for Cotton Fields. Request PDF. [Link]

  • Governa, P., et al. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations. Journal of Agricultural and Food Chemistry. [Link]

  • Governa, P., et al. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure–Activity Relationship Considerations. ResearchGate. [Link]

  • Liu, X. H., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. [Link]

  • Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin. [Link]

  • PubChem. (n.d.). Sulcotrione. National Center for Biotechnology Information. [Link]

  • Veeprho. (n.d.). 2-(2-chloro-4-(methylsulfonyl)-6-nitrobenzoyl)cyclohexane-1,3-dione. [Link]

  • Scribd. (n.d.). Fungicides, Clssification, Preparation and Uses. [Link]

  • Food and Agriculture Organization of the United Nations. (2017). BICYCLOPYRONE (295). [Link]

  • Tamil Nadu Agricultural University. (n.d.). Chemical methods – study of different groups of fungicides. Methods of application of fungicides. [Link]

  • Imperial Chemical Industries Plc. (1992).
  • University of Nairobi. (n.d.). EMT 413. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine. We provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine. We provide in-depth troubleshooting advice, optimization protocols, and mechanistic insights to address common challenges encountered during this synthesis. Our goal is to empower you to diagnose issues systematically and achieve higher yields, purity, and reproducibility in your experiments.

Core Synthesis Strategy & Mechanism

The synthesis of 2-aryl-4-hydroxypyridines often employs principles from classical pyridine syntheses, such as the Kröhnke or related multi-component reactions.[1][2] A plausible and efficient pathway involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an enamine or an α,β-unsaturated system, followed by cyclization with an ammonia source. The core of this transformation is the formation of a 1,5-dicarbonyl intermediate which, upon reaction with ammonia, cyclizes and dehydrates to form the aromatic pyridine ring.[3][4]

The specific synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine likely proceeds via the reaction between a suitable four-carbon building block and a precursor providing the C2-aryl substituent and the C3 carbon, followed by cyclization. A variation of the Kröhnke synthesis, which is known for producing highly functionalized pyridines, serves as an excellent mechanistic model.[1][5]

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product SM1 3-Formyl-α-pyridinium acetophenone salt Ylide Pyridinium Ylide SM1->Ylide Base (e.g., AcO⁻) SM2 α,β-Unsaturated carbonyl compound Michael_Adduct Michael Adduct Ylide->Michael_Adduct Michael Addition SM2 Dicarbonyl 1,5-Dicarbonyl Intermediate Michael_Adduct->Dicarbonyl Tautomerization Dihydropyridine Dihydropyridine Dicarbonyl->Dihydropyridine + NH₃ - H₂O Product 2-(3-Formylphenyl)- 4-hydroxypyridine Dihydropyridine->Product Aromatization (- Pyridine, - H₂O)

Caption: Plausible Kröhnke-type reaction mechanism for pyridine ring formation.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format to guide you through experimental challenges.

Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

Low yields are a frequent challenge in multi-component reactions and can stem from several sources. A systematic approach is crucial for diagnosis.[6][7]

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Classical pyridine syntheses often require optimization beyond standard reflux conditions.[6]

    • Temperature: The reaction may require higher temperatures to overcome activation barriers, but excessive heat can lead to decomposition or side reactions. Screen temperatures from 80°C to 120°C.

    • Solvent: Solvent choice is critical for reactant solubility and reaction kinetics.[8] Polar aprotic solvents like DMF or DMSO can be effective, but protic solvents like acetic acid or ethanol are commonly used with ammonium acetate as the nitrogen source.[3]

    • Concentration: Reactions that are too dilute may proceed slowly, while overly concentrated mixtures can lead to precipitation and stirring issues. Aim for a starting concentration of 0.1-0.5 M.

  • Ineffective Nitrogen Source/Cyclization: The cyclization step is dependent on the availability and reactivity of the ammonia source.

    • Ammonium Acetate: This is the most common source, providing both ammonia and a mild acid catalyst. Ensure it is fresh and anhydrous.

    • Alternative Sources: In some cases, aqueous or methanolic ammonia may be used, but this requires careful control of pH and temperature.

  • Purity of Starting Materials: Impurities in your starting materials (e.g., 3-formylacetophenone, 1,3-dicarbonyl precursors) can inhibit catalysts or participate in side reactions.

    • Recommendation: Verify the purity of all reactants by NMR or LC-MS before use. If necessary, purify starting materials by recrystallization or column chromatography.[8]

  • Incomplete Reaction: The reaction may stall before reaching completion.

    • Monitoring: Track the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An effective TLC system might be 20-50% ethyl acetate in hexanes.

    • Reaction Time: If the reaction stalls, extending the reaction time may not be sufficient. Investigate catalyst deactivation or equilibrium limitations.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Systematically Vary Reaction Conditions Start->Optimize_Conditions Analyze_Side_Products Identify Byproducts via LC-MS / NMR Start->Analyze_Side_Products Purity_OK Purity Confirmed Check_Purity->Purity_OK Condition_Temp Temperature Screen (80-120°C) Optimize_Conditions->Condition_Temp Condition_Solvent Solvent Screen (AcOH, EtOH, DMF) Optimize_Conditions->Condition_Solvent Condition_Time Time Course Study (2-24h) Optimize_Conditions->Condition_Time Impurity_Identified Impurity Structure Suggests Side Reaction Analyze_Side_Products->Impurity_Identified Final_Yield Improved Yield Condition_Temp->Final_Yield Condition_Solvent->Final_Yield Condition_Time->Final_Yield Modify_Protocol Adjust Protocol (e.g., Order of Addition, Slower Reagent Addition) Impurity_Identified->Modify_Protocol Minimize Side Reaction Purity_OK->Optimize_Conditions Modify_Protocol->Final_Yield

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I'm observing a major, inseparable impurity. What could it be and how can I prevent it?

The formation of a persistent impurity often points to a competing reaction pathway. Identifying this byproduct is the first step to suppression.

Common Side Reactions & Mitigation Strategies:

  • Self-Condensation of Starting Materials: 1,3-dicarbonyl compounds or acetophenones can undergo self-condensation (e.g., aldol condensation) under basic or acidic conditions.

    • Diagnosis: Look for masses corresponding to dimers of your starting materials in the LC-MS.

    • Mitigation: Control the order of addition. Premixing the α,β-unsaturated carbonyl component and the ammonia source before slowly adding the ketone can minimize self-condensation.

  • Alternative Cyclization Products: If using unsymmetrical intermediates, regioisomers can form.[8] For the target molecule, this is less likely, but incomplete aromatization to a dihydropyridine is a common issue.[6]

    • Diagnosis: Dihydropyridines are often less stable and may have a different UV absorbance profile. They can sometimes be oxidized to the desired pyridine post-reaction.

    • Mitigation: Ensure reaction conditions are sufficient for complete dehydration and aromatization. In some cases, adding a mild oxidant like air (bubbling through the reaction) or a chemical oxidant in a separate step can drive the reaction to completion.[9]

ParameterEffect on PurityRecommendation
Temperature High temps (>120°C) can increase side products.Start at 100-110°C and adjust based on conversion vs. impurity profile.
Order of Addition Adding ketone last can prevent self-condensation.Premix α,β-unsaturated ketone and ammonium acetate in solvent, heat, then add the aryl methyl ketone dropwise.
pH/Catalyst Strongly acidic or basic conditions can promote undesired pathways.Ammonium acetate provides a buffered system. Avoid adding strong acids or bases unless specifically required.
Q3: My purification by column chromatography is difficult. What are the best practices?

4-hydroxypyridines can be challenging to purify due to their polarity and potential to chelate with silica gel.

Purification Strategy:

  • Initial Work-up: A proper aqueous work-up is crucial. After cooling, the reaction mixture can be poured into ice water, which often causes the product to precipitate.[3] The pH can be adjusted to the isoelectric point of the molecule to maximize precipitation and minimize solubility in both acidic and basic aqueous layers.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is often sufficient. If the product sticks to the column, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (0.5-1%) or by using neutral alumina.

    • Mobile Phase: A gradient elution is recommended. Start with a less polar system (e.g., 100% Dichloromethane) and gradually increase polarity by adding methanol (e.g., 0-10% gradient of MeOH in DCM).

  • Recrystallization: If a solid is obtained after work-up or chromatography, recrystallization is an excellent final purification step.

    • Solvent Systems: Good solvent systems for polar molecules include Ethanol/Water, Methanol/Toluene, or Acetonitrile.

Experimental Protocols

Baseline Protocol for Synthesis

This is a representative protocol based on established pyridine syntheses. It should be used as a starting point for optimization.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add ammonium acetate (5 equivalents) and glacial acetic acid (0.2 M relative to the limiting reagent).[3]

  • Add the α,β-unsaturated carbonyl precursor (1.1 equivalents).

  • Heat the mixture to 110 °C with vigorous stirring.

  • Dissolve the 3-formyl-substituted α-pyridinium acetophenone salt (1.0 equivalent) in a minimal amount of warm acetic acid and add it dropwise to the reaction mixture over 30 minutes.

  • Maintain the reaction at 110 °C and monitor its progress by TLC every 2 hours. The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the reaction to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing ice water (10x the reaction volume) with stirring. A precipitate should form.

  • Adjust the pH to ~7 with a saturated solution of sodium bicarbonate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid sequentially with cold water and a small amount of cold ethanol.

  • Dry the crude product under vacuum. Further purification can be achieved by column chromatography or recrystallization.

Protocol for Product Purification
  • Adsorb the crude product onto a small amount of silica gel.

  • Load the dried silica onto a pre-packed silica gel column.

  • Elute the column using a gradient of 0% to 10% methanol in dichloromethane.

  • Collect fractions based on TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3-Formylphenyl)-4-hydroxypyridine.

References

  • Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting. Accessed January 16, 2026.
  • Wikipedia. Kröhnke pyridine synthesis. Accessed January 16, 2026.
  • Benchchem. The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Accessed January 16, 2026.
  • Benchchem. Troubleshooting low yield in multi-component pyridine synthesis. Accessed January 16, 2026.
  • Benchchem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Accessed January 16, 2026.
  • ResearchGate. Mechanism of the Kröhnke pyridine synthesis. Accessed January 16, 2026.
  • Química Organica.org. Kröhnke synthesis of pyridine. Accessed January 16, 2026.
  • PubMed. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Accessed January 16, 2026.
  • Baran Lab. Pyridine Synthesis: Cliff Notes. Accessed January 16, 2026.
  • Organic Chemistry Portal. Pyridine synthesis. Accessed January 16, 2026.
  • Unknown Source. Pyridines. Accessed January 16, 2026.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Accessed January 16, 2026.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine

Welcome to the technical support center for the synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important biaryl intermediate. We will delve into the common challenges encountered during its synthesis, providing in-depth troubleshooting strategies and validated protocols to help you improve both the yield and purity of your target compound.

The synthesis of 2-aryl-4-hydroxypyridines, while conceptually straightforward, is often plagued by practical difficulties ranging from low conversion rates to challenging purification. The inherent electronic properties of the pyridine ring can complicate standard cross-coupling reactions, and the polarity of the final product requires careful consideration during workup and purification. This guide is structured as a series of questions and answers to directly address the specific issues you may be facing in the lab.

Synthetic Overview: The Suzuki-Miyaura Approach

The most common and versatile method for constructing the C-C bond in 2-(3-Formylphenyl)-4-hydroxypyridine is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the coupling of a pyridine electrophile with an organoboron nucleophile.

Proposed Reaction Scheme:

The primary challenges in this synthesis stem from the pyridine ring itself, which can act as a ligand and poison the palladium catalyst, and the potential for side reactions involving the reactive functional groups (formyl and hydroxyl).[1]

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequent issues encountered during the synthesis.

Problem Area 1: Low or No Product Yield

Question: My reaction yield is consistently low (<30%), or I'm recovering only starting materials. What are the primary factors to investigate?

Answer: Low yield is the most common complaint and can be traced back to several key components of the reaction. A systematic approach to troubleshooting is essential.

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1]

    • Expert Insight: Standard Pd(PPh₃)₄ can be effective but is often sensitive to air and may require higher temperatures. For pyridine substrates, pre-catalysts or catalyst systems designed for challenging couplings are often superior. A highly effective and commonly used catalyst for this type of transformation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[2][3] The dppf ligand's specific "bite angle" and electronic properties help stabilize the catalytic species and facilitate the reaction.

    • Actionable Advice: If using Pd(PPh₃)₄ fails, switch to Pd(dppf)Cl₂ or a combination of a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand.

  • Base Selection and Quality: The base plays a critical role in the transmetalation step by activating the boronic acid.[4][5]

    • Expert Insight: An inappropriate or weak base will halt the catalytic cycle. Inorganic bases are typically used. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate (Na₂CO₃, K₂CO₃), especially for heteroaryl couplings, as they are more soluble in common organic solvents and sufficiently basic to promote the reaction without causing significant side reactions.

    • Actionable Advice: Ensure your base is finely powdered and dry. If K₂CO₃ is giving poor results, switch to K₃PO₄ or Cs₂CO₃. Use at least 2-3 equivalents.

  • Solvent and Water Content: The solvent system must solubilize the reactants and facilitate the catalytic cycle.

    • Expert Insight: For Suzuki reactions, anhydrous solvents are often not optimal. A mixture of an organic solvent with a small amount of water is typically required. A common and effective system is 1,4-dioxane with 10-20% water.[2] The water is crucial for dissolving the inorganic base and assisting in the transmetalation step.

    • Actionable Advice: Degas your solvent mixture (e.g., by bubbling argon or nitrogen through it for 15-30 minutes) before adding the catalyst. This is critical to prevent oxidation and deactivation of the Pd(0) species.

  • Reaction Temperature: Temperature influences reaction kinetics and catalyst stability.

    • Expert Insight: While some Suzuki couplings proceed at room temperature, couplings involving less reactive partners (like some pyridines) often require heating.[6] Temperatures between 80-100 °C are typical.[2][3]

    • Actionable Advice: Start with a reaction temperature of 80 °C and monitor by TLC or LC-MS. If the reaction is sluggish, cautiously increase the temperature to 100 °C. Excessive temperatures can lead to catalyst decomposition and side product formation.

Below is a troubleshooting workflow to guide your optimization process.

G start_node start_node problem_node problem_node check_node check_node action_node action_node solution_node Re-run Optimized Reaction start Start Experiment result Low Yield / Purity? start->result check_reagents Check Reagents: - Purity of Boronic Acid? - Activity of Halo-Pyridine? result->check_reagents Yes end_ok Process Complete result->end_ok No action_reagents_ok action_reagents_ok check_reagents->action_reagents_ok OK action_reagents_bad Purify Starting Materials: - Recrystallize - Use fresh reagents check_reagents->action_reagents_bad Issue Found check_conditions Check Reaction Conditions: - Degassed Solvent? - Correct Base? - Optimal Temperature? action_reagents_ok->check_conditions Proceed action_reagents_bad->solution_node Re-run action_conditions_ok action_conditions_ok check_conditions->action_conditions_ok OK action_conditions_bad Optimize Conditions: 1. Switch Base (K2CO3 -> K3PO4) 2. Change Catalyst (Pd(PPh3)4 -> Pd(dppf)Cl2) 3. Adjust Temp (80-100 °C) check_conditions->action_conditions_bad Issue Found check_byproducts Side Products Observed? (e.g., Protodeboronation, Homocoupling) action_conditions_ok->check_byproducts Proceed action_conditions_bad->solution_node Re-run action_byproducts_yes Minimize Side Reactions: - Use boronic ester (pinacol) - Strictly anaerobic conditions - Check stoichiometry check_byproducts->action_byproducts_yes Yes check_byproducts->end_ok No action_byproducts_yes->solution_node Re-run

Caption: Troubleshooting workflow for optimizing the Suzuki-Miyaura coupling.

Problem Area 2: Significant Side Product Formation

Question: My crude ¹H NMR shows multiple unexpected aromatic signals. What are the likely side reactions and how can I prevent them?

Answer: Side product formation is a common cause of both low yield and purification difficulties. The most prevalent side reactions in this synthesis are:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This consumes your nucleophile and generates benzaldehyde as a byproduct.

    • Causality: This reaction is often promoted by high temperatures, prolonged reaction times, and excess water or base. Some heteroaryl boronic acids are particularly prone to this decomposition pathway.[6]

    • Solution:

      • Use a Boronic Ester: Convert the 3-formylphenylboronic acid to its pinacol ester derivative. Boronic esters are generally more stable and less prone to protodeboronation.[4]

      • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that gives a reasonable conversion rate.

      • Minimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid (to form 3,3'-diformylbiphenyl) or two molecules of the pyridine halide.

    • Causality: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). Thoroughly degassing the solvent is critical.

  • Dehalogenation: The pyridine starting material can lose its halide atom, which is replaced by a hydrogen atom.

    • Causality: This can occur via a competing reaction pathway where a hydride source in the reaction mixture (sometimes from the solvent or base) participates in the catalytic cycle.[6]

    • Solution: Use a high-purity solvent and ensure the base is not contaminated. Sometimes, changing the ligand can suppress this side reaction.

Purification Challenges & FAQs

Question: My product is a polar solid that is difficult to purify by column chromatography. What strategies can I use?

Answer: The 4-hydroxypyridine moiety makes the final product quite polar, and it exists in equilibrium with its 4-pyridone tautomer.[7] This can cause streaking on silica gel columns.

  • Chromatography Tips:

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: A gradient elution is recommended. Start with a less polar mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity.

    • Tailing/Streaking: If you observe significant tailing, add a small amount of a polar modifier to your eluent. 1-2% methanol can improve peak shape. For basic compounds like pyridines, adding 0.5-1% triethylamine (Et₃N) to the mobile phase can neutralize acidic sites on the silica gel, leading to much sharper peaks.

  • Recrystallization: If chromatography fails to yield pure material, recrystallization is an excellent alternative.

    • Solvent Screening: Test solvents like ethanol, methanol, isopropanol, or mixtures such as ethyl acetate/heptane. The ideal solvent will dissolve the product when hot but allow it to crystallize upon cooling, while leaving impurities in the mother liquor.

  • Proper Work-up: A thorough aqueous work-up is crucial before any purification. Wash the organic layer with water and brine to remove the inorganic base and salts, which can interfere with chromatography.

Frequently Asked Questions (FAQs)

  • Q1: Should I protect the formyl or hydroxyl groups before the coupling reaction?

    • A1: It is generally not necessary. The Suzuki coupling is highly chemoselective and tolerant of many functional groups, including aldehydes and phenols.[8] Protecting these groups adds extra steps to your synthesis and may not improve the outcome.

  • Q2: What is the optimal stoichiometry for the reactants?

    • A2: A slight excess of the boronic acid is typically used to ensure complete consumption of the more valuable pyridine halide. A ratio of 1.0 equivalent of the pyridine halide to 1.2-1.5 equivalents of the boronic acid is a good starting point.[2]

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: A combination of techniques is required. ¹H and ¹³C NMR spectroscopy will confirm the structure. Mass spectrometry (LC-MS or HRMS) will confirm the molecular weight. Purity should be assessed by HPLC or quantitative NMR (qNMR).

Optimized Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A 1. Add 2-bromo-4-hydroxypyridine, 3-formylphenylboronic acid, and K3PO4 to a dry flask. B 2. Seal flask, evacuate, and backfill with Argon (x3). A->B C 3. Add degassed 1,4-dioxane and water via syringe. B->C D 4. Add Pd(dppf)Cl2 catalyst. C->D E 5. Heat to 90 °C with vigorous stirring. D->E F 6. Monitor by TLC or LC-MS (approx. 4-12 hours). E->F G 7. Cool to RT, dilute with Ethyl Acetate. F->G H 8. Filter through Celite® to remove catalyst. G->H I 9. Wash filtrate with water and brine. H->I J 10. Dry organic layer (Na2SO4), filter, and concentrate. I->J K Purify via Column Chromatography J->K Crude Product

Caption: Experimental workflow for the synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine.

Materials & Reagents:

  • 2-Bromo-4-hydroxypyridine (1.0 eq)

  • 3-Formylphenylboronic acid (1.3 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromo-4-hydroxypyridine, 3-formylphenylboronic acid, and potassium phosphate.

  • Seal the flask with a septum, and alternately evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) via syringe.

  • Add the Pd(dppf)Cl₂ catalyst to the flask under a positive pressure of inert gas.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the 2-bromo-4-hydroxypyridine is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and saturated brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Setup:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase System:

    • Solvent A: Heptane or Hexane

    • Solvent B: Ethyl Acetate

    • Modifier: Triethylamine (Et₃N)

  • Elution Profile: Gradient elution from 5% to 60% Solvent B in Solvent A. Add 0.5% Et₃N to the mobile phase throughout the gradient.

Procedure:

  • Prepare the column with silica gel slurried in a low-polarity mobile phase (e.g., 5% ethyl acetate/heptane).

  • Adsorb the crude product onto a small amount of silica gel ("dry loading").

  • Carefully load the sample onto the top of the column.

  • Begin elution with the starting mobile phase composition.

  • Gradually increase the percentage of ethyl acetate to elute the product.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford the purified 2-(3-Formylphenyl)-4-hydroxypyridine.

Quantitative Data Summary

The table below summarizes the typical effects of varying key reaction parameters. This is a qualitative guide to aid in your optimization efforts.

ParameterStandard ConditionCommon VariationExpected Impact of Variation
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ (5 mol%)Potentially lower yield, may require higher temp.
Base K₃PO₄ (3 eq)K₂CO₃ (3 eq)Slower reaction, possibly incomplete conversion.
Solvent Dioxane/H₂O (5:1)Anhydrous THFVery low to no yield. Water is often crucial.
Temperature 90 °C60 °CSluggish or stalled reaction.
Atmosphere Inert (Argon/N₂)AirLower yield due to catalyst oxidation and homocoupling.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Approaches to 2‐aryloxypyridines using various reaction conditions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Frontiers in Chemistry. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • PubMed. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation With in Situ Diazotization of Anilines. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wiley Online Library. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link]

  • ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][10]-Fused Indole Heterocycles. [Link]

  • Org Prep Daily. (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. [Link]

  • BenchChem. (2025).
  • Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Google Patents. (2015). Process for preparing 4-hydroxypyridines.
  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 2-(3-Formylphenyl)-4-hydroxypyridine

Introduction Welcome to the technical support guide for the chromatographic purification of 2-(3-Formylphenyl)-4-hydroxypyridine. This molecule, possessing a unique combination of a basic pyridine ring, a polar hydroxyl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the chromatographic purification of 2-(3-Formylphenyl)-4-hydroxypyridine. This molecule, possessing a unique combination of a basic pyridine ring, a polar hydroxyl group, and a reactive formyl (aldehyde) group, presents specific challenges during purification by column chromatography. The inherent basicity of the pyridine nitrogen can lead to strong interactions with the acidic surface of standard silica gel, while the polar functional groups demand carefully selected mobile phases for effective elution and separation.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your purification strategy, and ensure the integrity of your target compound.

Section 1: Foundational Method Development

Before troubleshooting, a robust initial method is essential. This section addresses the key questions to consider when setting up your purification.

Q: How do I select the appropriate stationary and mobile phases for this compound?

A: The choice of stationary and mobile phases is critical and depends on the compound's polarity and chemical stability. 2-(3-Formylphenyl)-4-hydroxypyridine is a polar, basic compound.

Stationary Phase Selection:

  • Standard Silica Gel (SiO₂): This is the most common choice for normal-phase chromatography.[1] However, its surface is covered with acidic silanol groups (Si-OH). The basic nitrogen on the pyridine ring can interact strongly with these sites, leading to significant peak tailing.[2][3]

  • Deactivated Silica Gel: To mitigate the issues with acidic silica, you can use silica gel that has been "deactivated" or "neutralized" by pre-treating it with a base like triethylamine. This is highly recommended for this class of compounds.

  • Alumina (Al₂O₃): Alumina is another polar stationary phase but is available in neutral, acidic, or basic forms. Neutral or basic alumina can be an excellent alternative to silica to avoid peak tailing and potential degradation of the aldehyde.[4]

  • Reversed-Phase Silica (C18): If normal-phase fails or the compound is highly polar, reversed-phase chromatography is a powerful alternative.[1] Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5]

Mobile Phase (Eluent) Selection: The goal is to find a solvent system that moves the target compound to a Retention Factor (Rf) of 0.2 - 0.4 on a Thin Layer Chromatography (TLC) plate for optimal separation.[6] Given the compound's polarity, start with more polar solvent systems.

Solvent System ClassStarting CompositionUse Case & Comments
Standard Biphasic Ethyl Acetate / HexanesThe most common system. Start with 50% EtOAc and increase polarity as needed.[7][8]
For Polar Compounds Methanol / Dichloromethane (DCM)A stronger eluent system for highly polar compounds. Start with 2-5% MeOH in DCM. Caution: Using more than 10% methanol can start to dissolve the silica gel.[7][8]
With Basic Modifier 0.5-1% Triethylamine (TEA) in EtOAc/HexanesAdd a small amount of a competing base like TEA to the eluent. TEA will preferentially bind to the acidic silanol sites, improving the peak shape of your basic compound.[9][10]
For Reversed-Phase Acetonitrile / WaterStart with a higher percentage of water and gradually increase the acetonitrile content to elute the compound.
Q: How can I be sure my compound is stable on the silica gel before running a large-scale column?

A: Compound stability on silica is a primary concern, especially with potentially sensitive functional groups like aldehydes.[11][12] A two-dimensional TLC (2D-TLC) is a simple and effective way to test for stability.[2][4]

Protocol: 2D-TLC for Compound Stability Assessment
  • Spotting: Take a square TLC plate and spot your crude reaction mixture in the bottom-left corner, about 1 cm from each edge.

  • First Development: Develop the plate in a suitable solvent system that gives your target compound an Rf of ~0.3-0.5.

  • Drying and Rotation: Remove the plate from the chamber and dry it completely with a stream of air or nitrogen. Once dry, rotate the plate 90 degrees counter-clockwise so that the lane of separated spots is now at the bottom.

  • Second Development: Develop the plate again in the exact same solvent system.

  • Analysis:

    • Stable Compound: If the compound is stable, all spots will lie on the diagonal of the plate.

    • Unstable Compound: If new spots appear that are off the diagonal, it indicates that the compound has degraded upon contact with the silica gel.[2][4]

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the purification of 2-(3-Formylphenyl)-4-hydroxypyridine.

Problem 1: Severe Peak Tailing

Q: My compound streaks down the column and my collected fractions show broad, tailing peaks on TLC. What causes this and how do I fix it?

A: This is the most classic issue for purifying pyridine-containing compounds on silica gel.

Primary Cause: Strong secondary interactions between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups on the silica surface.[2][3] This creates a non-ideal adsorption/desorption equilibrium, causing a portion of the molecules to lag behind the main band, resulting in a "tail".

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount (0.5-1%) of a competing base, like triethylamine (TEA) or pyridine, to your mobile phase.[9] This additive saturates the acidic silanol sites, preventing your target compound from interacting with them strongly.

  • Use Deactivated Silica: Prepare your column using silica gel that has been slurried in a solvent system containing 1-2% triethylamine. (See protocol in Appendix A).

  • Switch Stationary Phase: If the problem persists, switch to a more inert or basic stationary phase like neutral alumina.[4]

  • Check for Overload: Injecting too much sample can saturate the stationary phase and lead to poor peak shape.[3][13] If you suspect this, try running the column with half the amount of crude material.

G start Peak Tailing Observed? add_tea Add 0.5-1% Triethylamine to Mobile Phase start->add_tea Yes check_overload Is the column overloaded? (Reduce sample load by 50%) add_tea->check_overload Tailing Persists problem_solved Problem Resolved add_tea->problem_solved Tailing Reduced use_alumina Switch to Neutral Alumina Stationary Phase check_overload->use_alumina Yes, but still tails OR No check_overload->problem_solved Yes, tailing gone use_alumina->problem_solved

Caption: Decision workflow for troubleshooting peak tailing.
Problem 2: Low or No Compound Recovery

Q: I ran my column, but I can't find my product. The collected fractions show nothing, or the yield is extremely low. Where did it go?

A: There are several possibilities, ranging from chemical degradation to using an inappropriate solvent system.

Potential Causes & Solutions:

  • Cause 1: Irreversible Adsorption. The compound may have bound so strongly to the silica that the chosen eluent cannot wash it off. This is common for very polar, basic compounds.

    • Solution: Try flushing the column with a very strong solvent system, such as 10-20% Methanol in DCM (with 1% TEA). If this recovers the product, your original eluent was not polar enough.

  • Cause 2: Compound Degradation. The compound may have decomposed on the column. Aldehydes can be sensitive to highly acidic conditions.[4][12]

    • Solution: Confirm this by performing the 2D-TLC stability test described earlier. If degradation is confirmed, you must use a deactivated or alternative stationary phase like alumina.

  • Cause 3: Compound Eluted in the Solvent Front. If your initial solvent system was too polar, the compound may have eluted immediately with the non-polar solvent front before you began collecting fractions.[4]

    • Solution: Always collect the first few fractions as the solvent front exits the column and check them by TLC.

  • Cause 4: Compound is Still on the Column. If your solvent system is not polar enough, your highly polar compound may still be at the top of the column.

    • Solution: Gradually increase the polarity of your eluent (gradient elution) until the product begins to elute. A good starting point is to switch to a more polar system like 5% MeOH/DCM.[7]

Problem 3: Poor Separation from Impurities

Q: My target compound is co-eluting with a closely-running impurity. How can I improve the separation (resolution)?

A: Improving resolution requires changing the selectivity of the chromatographic system. This involves modifying either the mobile phase or the stationary phase.

Solutions:

  • Optimize the Mobile Phase:

    • Fine-tune Polarity: If the Rf values are too high (e.g., > 0.5), decrease the polarity of the eluent. If they are too low (< 0.1), increase it. Small, incremental changes can often resolve close spots.

    • Change Solvent Class: If adjusting polarity isn't enough, change the nature of the solvents. The interactions between solvents, your compound, and the silica are complex. Switching from an Ethyl Acetate (proton acceptor) / Hexanes system to a Dichloromethane (dipole) / Methanol (proton donor) system can dramatically alter the selectivity and improve separation.[1]

  • Change the Stationary Phase:

    • If extensive mobile phase optimization fails, the impurity may have very similar interactions with silica as your product. Switching to a stationary phase that offers different interaction mechanisms is the next logical step.

    • Reversed-Phase (C18): This separates compounds primarily based on hydrophobicity, which is a completely different mechanism than the polar interactions in normal-phase.[1][5] This is often very effective for separating polar compounds that are difficult to resolve on silica.

G start Poor Separation (Co-elution) optimize_polarity Fine-Tune Eluent Polarity (Adjust solvent ratio) start->optimize_polarity Yes change_solvents Change Solvent Class (e.g., EtOAc/Hex -> DCM/MeOH) optimize_polarity->change_solvents No Improvement resolved Separation Achieved optimize_polarity->resolved Improved change_phase Change Stationary Phase (e.g., Normal -> Reversed-Phase) change_solvents->change_phase No Improvement change_solvents->resolved Improved change_phase->resolved

Caption: A systematic workflow for improving chromatographic resolution.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best way to load my sample onto the column? A: If your crude material dissolves readily in a small amount of the mobile phase, you can use "wet loading." However, if it has poor solubility or you need the highest possible resolution, "dry loading" is superior.[9][14]

  • Dry Loading Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[14]

Q: My crude sample is not soluble in the column's mobile phase. What should I do? A: This is a perfect scenario for dry loading, as described above. Alternatively, you can dissolve your sample in a minimal amount of a stronger, compatible solvent (like DCM or a small amount of DMF), load it onto the column, and then immediately begin eluting with the weaker mobile phase.[4] Be cautious, as using too much of a strong loading solvent can degrade the separation.

Q: I see new spots appearing on my TLC plates as I monitor the column fractions. What is happening? A: This strongly suggests your compound is decomposing on the silica gel during the purification process.[4][11] This can be caused by the acidic nature of the silica acting on the aldehyde functional group.[12] The immediate solution is to switch to a neutralized silica gel or a different stationary phase like neutral alumina. You should also aim to complete the chromatography as quickly as possible to minimize the compound's contact time with the stationary phase.

Appendix A: Protocols

Protocol: Preparation of Deactivated (Neutralized) Silica Gel
  • Prepare Eluent: Make a batch of your starting mobile phase (e.g., 20% Ethyl Acetate in Hexanes). To this solution, add 1-2% triethylamine (TEA) by volume.

  • Create Slurry: In a beaker, measure the required amount of silica gel. Add the TEA-containing eluent and stir to create a smooth, homogenous slurry.

  • Pack Column: Pour the slurry into your column and proceed with packing as you normally would.

  • Run Column: Use the mobile phase containing 0.5-1% TEA to run the entire column. This ensures the silica remains deactivated throughout the purification.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Agilent. TROUBLESHOOTING GUIDE. Available at: [Link]

  • Hawach. Several Problems of Flash Column Chromatography. Available at: [Link]

  • Maynooth University. SOP: FLASH CHROMATOGRAPHY. Available at: [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • King Group. Successful Flash Chromatography. Available at: [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Available at: [Link]

  • LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available at: [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • Teledyne ISCO. Chromatography Troubleshooting. Available at: [Link]

  • Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link]

  • ResearchGate. Recent problems with silica gel chromatography. Available at: [Link]

  • LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Available at: [Link]

  • IMTAKT. Interactions of HPLC Stationary Phases. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • NIH. Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. Available at: [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available at: [Link]

Sources

Optimization

stability issues of 2-(3-Formylphenyl)-4-hydroxypyridine under acidic or basic conditions

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3-Formylphenyl)-4-hydroxypyridine (CID 5322...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3-Formylphenyl)-4-hydroxypyridine (CID 53229163).[1] It addresses common stability challenges encountered during experimental work, particularly under acidic and basic conditions, and offers practical troubleshooting strategies and validated protocols.

Compound Overview and Key Structural Features

2-(3-Formylphenyl)-4-hydroxypyridine is a multifunctional molecule featuring three key regions that dictate its chemical behavior:

  • Aromatic Aldehyde (Formyl Group): This group lacks α-hydrogens, making it susceptible to specific base-catalyzed reactions.

  • 4-Hydroxypyridine Ring: This moiety exists in a tautomeric equilibrium with its 4-pyridone form. The position of this equilibrium is highly sensitive to the solvent environment.[2][3]

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing for protonation under acidic conditions.[4][5]

G cluster_molecule 2-(3-Formylphenyl)-4-hydroxypyridine cluster_features Key Reactive Sites cluster_reactivity Primary Reactivity mol Structure Image - Placeholder for actual chemical drawing formyl Formyl Group (Aldehyde) cannizzaro Cannizzaro Reaction (Strong Base) formyl->cannizzaro Susceptible to hydroxypyridine 4-Hydroxypyridine Moiety tautomerism Tautomerism (Solvent Dependent) hydroxypyridine->tautomerism Undergoes nitrogen Pyridine Nitrogen protonation Protonation (Acidic pH) nitrogen->protonation Site of

Caption: Key functional groups and their associated chemical reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing both the "what" and the "why" to guide your experimental design.

Part 1: General Stability, Storage, and Tautomerism

Q1: What are the optimal storage conditions for 2-(3-Formylphenyl)-4-hydroxypyridine?

A: For long-term stability, the compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. In solution, stability is highly dependent on the solvent and pH. For short-term storage in solution, use an unbuffered, anhydrous, aprotic solvent (e.g., DMSO, DMF) and store at -20°C. Avoid prolonged storage in protic or aqueous solutions, especially if not pH-controlled.

Q2: My solid sample has changed color from off-white to yellow/brown. Is it degrading?

A: Yes, a color change is a common indicator of degradation. This is often due to slow, uncatalyzed oxidation of the aldehyde or reactions involving the hydroxypyridine ring. We strongly recommend verifying the purity of the material by HPLC or NMR spectroscopy before use if any change in appearance is observed.

Q3: Is the compound in the 4-hydroxypyridine or 4-pyridone form?

A: This is a critical point. The compound exists as an equilibrium mixture of two tautomers. The position of this equilibrium is dictated by the environment:

  • In the gas phase or nonpolar solvents , the 4-hydroxypyridine form can be present in significant amounts.

  • In polar solvents (like water, methanol) and in the crystalline solid state , the equilibrium strongly favors the 4-pyridone tautomer.[2][6] This is because the pyridone form has a larger dipole moment and is better stabilized by polar solvents and crystal lattice interactions.[3] For most laboratory applications in common solvents, you should consider the compound to be predominantly in the 4-pyridone form.

Part 2: Instability in Basic Conditions

This is the most significant area of concern for this molecule.

Q4: I added a strong base (e.g., NaOH, KOH) to my reaction, and my starting material rapidly disappeared, forming two new products. What is happening?

A: You are observing the Cannizzaro reaction .[7] This is a classic disproportionation reaction that occurs with aldehydes, like yours, that have no hydrogen atoms on the alpha-carbon.[8] In the presence of a strong base (typically concentrated hydroxide), two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol.[9][10]

Cannizzaro start 2 molecules of 2-(3-Formylphenyl)-4-hydroxypyridine reagent Strong Base (e.g., conc. KOH) start->reagent product1 Product 1 (Oxidation) 2-(3-Carboxyphenyl)-4-hydroxypyridine reagent->product1 product2 Product 2 (Reduction) 2-(3-(Hydroxymethyl)phenyl)-4-hydroxypyridine reagent->product2

Caption: The Cannizzaro disproportionation of 2-(3-Formylphenyl)-4-hydroxypyridine.

Q5: How can I confirm the identity of these two degradation products?

A: The products can be readily identified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

CompoundExpected Mass Change (vs. SM)Key ¹H NMR Signal Changes
Starting Material (SM) -Aldehyde proton (~10 ppm), sharp singlet.
Carboxylic Acid Product +16 Da (addition of Oxygen)Aldehyde proton disappears. A broad carboxylic acid proton appears (>12 ppm), often not observed.
Alcohol Product +2 Da (addition of H₂)Aldehyde proton disappears. A new singlet for the benzylic CH₂ (~4.5-4.7 ppm) and a broad triplet for the OH proton appear.

Q6: How can I perform a base-catalyzed reaction on another part of the molecule without triggering the Cannizzaro reaction?

A: You have several strategies:

  • Use a Milder, Non-Nucleophilic Base: If your reaction allows, switch from strong hydroxides to weaker or sterically hindered bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). These are less likely to initiate the initial nucleophilic attack on the aldehyde.

  • Employ a Protective Group Strategy: This is the most robust method. Protect the aldehyde as an acetal before introducing the strong base. After your desired reaction is complete, the acetal can be easily removed under acidic conditions. See Protocol 1 below.

  • Control Reaction Conditions: Perform the reaction at low temperatures (e.g., 0°C or below) to slow the rate of the Cannizzaro reaction. Use anhydrous conditions, as water is a reactant in the hydrolysis step.

Part 3: Stability in Acidic Conditions

Q7: What is the primary interaction of the molecule with strong acids (e.g., HCl, TFA)?

A: The pyridine nitrogen is the most basic site on the molecule and will be readily protonated by strong acids to form a pyridinium salt.[5][11] This increases the compound's solubility in aqueous media but can alter the electron density of the pyridine ring, potentially affecting its reactivity in subsequent steps.

Q8: I am running a reaction in an acidic solution with methanol as a solvent and see a new spot on my TLC. What could it be?

A: The formyl group can react with alcohols under acidic catalysis to form an acetal (or a hemiacetal intermediate). If you are using methanol, you are likely forming the dimethyl acetal. This reaction is reversible and is the basis for the protective group strategy mentioned earlier. While not technically degradation, it is an off-target reaction you must be aware of.

Experimental Protocols & Workflows

Troubleshooting Workflow for Unexpected Reactivity

Troubleshooting cluster_logic Decision Point start Unexpected Result Observed (e.g., new spots on TLC, low yield) char Characterize Mixture (LC-MS, NMR) start->char id_cond Identify Reaction Conditions pH? Temperature? Reagents? char->id_cond cond_check Is pH > 9 with strong base? id_cond->cond_check acid_check Is pH < 4 with alcohol solvent? cond_check->acid_check No sol_base Implement Solution: 1. Use weaker base 2. Protect aldehyde (Protocol 1) 3. Lower temperature cond_check->sol_base Yes (Cannizzaro) sol_acid Implement Solution: 1. Use aprotic solvent 2. Account for acetal formation acid_check->sol_acid Yes (Acetal) other Investigate other possibilities (e.g., oxidation, reagent incompatibility) acid_check->other No

Caption: A logical workflow for troubleshooting stability issues.

Protocol 1: Acetal Protection of the Formyl Group

This protocol protects the aldehyde to prevent the Cannizzaro reaction, allowing for subsequent reactions under strongly basic conditions.

Materials:

  • 2-(3-Formylphenyl)-4-hydroxypyridine

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents, catalyst)

  • Toluene or Benzene

  • Dean-Stark apparatus

  • Anhydrous sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate (for drying)

Part A: Protection (Formation of 1,3-dioxolane)

  • Combine the starting material, ethylene glycol, and p-TSA in a round-bottom flask with a stir bar.

  • Add enough toluene to allow for azeotropic removal of water (approx. 10-20 mL per gram of starting material).

  • Assemble the Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Cool the reaction to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected compound. This product is now stable to strong bases.

Part B: Deprotection (Removal of Acetal)

  • Dissolve the protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid (e.g., 1M HCl or p-TSA).

  • Stir the reaction at room temperature or with gentle heating (40-50°C).

  • Monitor the reaction by TLC or LC-MS until the protected material is consumed.

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate under reduced pressure to recover the deprotected starting material.

References

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... [Diagram]. ResearchGate. [Link]

  • Chenicek, A. G. (1937). THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. The University of Chicago. [Link]

  • Eawag. (2007). 4-Hydroxypyridine Degradation Pathway. Eawag-BBD. [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia. [Link]

  • Ali, H., & Lone, M. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Zhao, S., Hu, C., Guo, L., Li, K., & Yu, H. (2019). Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. AMB Express. [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. [Link]

  • Watson, G. K., & Cain, R. B. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. PubMed. [Link]

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. [Diagram]. ResearchGate. [Link]

  • Adebimpe, D. O. (2012). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. [Link]

  • Panda, S. S., & Singh, P. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • ResearchGate. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Request PDF. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Formylphenyl)-4-hydroxypyridine. PubChem. [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. [Link]

  • ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Request PDF. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 2-(3-Formylphenyl)-4-hydroxypyridine in Biological Assays

Welcome to the technical support guide for 2-(3-Formylphenyl)-4-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3-Formylphenyl)-4-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solubility challenges associated with this compound in various biological assay formats. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of 2-(3-Formylphenyl)-4-hydroxypyridine?

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock into aqueous assay buffer. What is the primary cause of this?

A2: This is a common issue for compounds with poor aqueous solubility.[5] Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide range of organic molecules, allowing for the preparation of highly concentrated stock solutions.[6][7] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment changes dramatically. The compound, which was stable in DMSO, is now exposed to a predominantly aqueous environment where its solubility is much lower, causing it to precipitate out of solution.[5] This phenomenon is often referred to as "crashing out." The final concentration of DMSO in the assay is also a critical factor; higher final DMSO concentrations can help maintain solubility, but may also impact the biological system you are studying.[8][9]

Q3: Can the pH of my assay buffer affect the solubility of 2-(3-Formylphenyl)-4-hydroxypyridine?

A3: Yes, the pH of the assay buffer can significantly impact the solubility of ionizable compounds.[10][11] The 4-hydroxypyridine moiety has a pKa, meaning it can exist in protonated (charged) or deprotonated (neutral or charged, depending on the specific tautomer) states depending on the pH.[1] Generally, the charged form of a compound is significantly more soluble in aqueous solutions than its neutral form.[10][12] Therefore, adjusting the pH of your buffer away from the compound's pI (isoelectric point) can increase its solubility. It is crucial to determine the pKa of your compound to strategically select a buffer pH that maximizes solubility without compromising the biological activity or the integrity of your assay components.[13][14]

Q4: Are there alternatives to DMSO for my stock solution?

A4: While DMSO is the most common solvent for preparing stock solutions in drug discovery, alternatives exist.[15] The choice of solvent depends on the compound's specific physicochemical properties.[16] For some compounds, ethanol can be a suitable alternative and is often less toxic to cells than DMSO.[8] However, its solvating power for highly lipophilic compounds may be lower. For more water-soluble compounds, sterile water or a buffer solution can be used directly.[16] If you must avoid organic solvents entirely, formulation strategies such as using cyclodextrins or creating lipid-based formulations can be employed to create aqueous stock solutions.[17][18]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving solubility issues with 2-(3-Formylphenyl)-4-hydroxypyridine during your experiments.

Problem 1: Compound Precipitates in the Stock Solution (DMSO)

Symptoms:

  • Visible particles or cloudiness in your DMSO stock solution, especially after freeze-thaw cycles.

  • Inconsistent results between experiments using the same stock solution.

  • Clogging of liquid handling instrumentation.[5]

Causality: While DMSO is a powerful solvent, some compounds have limited solubility even in 100% DMSO, particularly at high concentrations (e.g., >10 mM).[15] Precipitation can also be induced by the absorption of atmospheric water into the hygroscopic DMSO, which reduces its solvating power for hydrophobic compounds.[19] Repeated freeze-thaw cycles can also promote precipitation as the compound may not fully redissolve upon thawing.[19][20]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for DMSO stock precipitation.

Detailed Protocols:

Protocol 1: Preparation of a Lower Concentration Stock Solution

  • Calculate the required mass: Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ).[16]

  • Weigh the compound: Use an analytical balance to accurately weigh the calculated mass of 2-(3-Formylphenyl)-4-hydroxypyridine.[21]

  • Dissolve in anhydrous DMSO: Add the weighed compound to a volumetric flask and add a portion of fresh, anhydrous DMSO.[22]

  • Facilitate dissolution: Use a vortex mixer or sonicator to aid dissolution. Gentle warming (up to 37°C) can also be applied.

  • Bring to final volume: Once fully dissolved, add anhydrous DMSO to the calibration mark of the volumetric flask.[23]

  • Aliquot and store: Dispense the stock solution into single-use, low-binding microcentrifuge tubes and store at -20°C or -80°C, protected from light.[16]

Problem 2: Compound Precipitates Upon Dilution into Aqueous Assay Buffer

Symptoms:

  • Cloudiness or turbidity appears immediately or over time after adding the DMSO stock to the assay buffer.

  • High variability in assay signal or non-reproducible dose-response curves.

  • Assay signal is lower than expected, potentially indicating a lower effective concentration of the compound.[5]

Causality: This is a classic sign of poor aqueous solubility. The dramatic shift from a 100% organic solvent environment to a predominantly aqueous one causes the compound to exceed its solubility limit and precipitate.[24] The final concentration of the compound and the percentage of co-solvent (DMSO) in the final assay volume are key factors.

Solubility Enhancement Strategies:

A multi-pronged approach is often necessary to overcome this challenge. The following strategies can be explored, starting with the simplest and progressing to more complex formulations if needed.

1. Optimization of Co-solvent Concentration

The simplest approach is to increase the concentration of DMSO in the final assay buffer. However, this must be balanced against the potential for solvent-induced artifacts or toxicity in your assay system.

Table 1: DMSO Tolerance of Common Assay Systems

Assay TypeTypical Max DMSO ConcentrationPotential Effects of Excess DMSO
Cell-based assays0.1% - 0.5%Cytotoxicity, altered cell morphology, changes in gene expression.[8]
Enzyme activity assays1% - 5%Enzyme inhibition or denaturation, interference with substrate binding.[24]
Protein binding assays< 5%Altered protein conformation, changes in binding kinetics.[9]

Protocol 2: Determining a DMSO Dose-Response Curve

  • Prepare a dilution series of DMSO in your assay buffer (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%, 5%).

  • Run your assay with these DMSO concentrations in the absence of your compound.

  • Monitor for any changes in the assay signal (e.g., cell viability, enzyme activity) to determine the highest tolerated DMSO concentration that does not significantly affect the assay's performance.

2. pH Modification

For ionizable compounds like 2-(3-Formylphenyl)-4-hydroxypyridine, altering the pH of the assay buffer can significantly enhance solubility.[10]

Protocol 3: pH-Solubility Profiling

  • Prepare a series of your assay buffer at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0). Ensure the buffer system used has adequate buffering capacity at each tested pH.[25]

  • Add your compound (from DMSO stock) to each buffer to the desired final concentration.

  • Incubate for a set period (e.g., 1-2 hours) under your standard assay conditions.

  • Visually inspect for precipitation. For a more quantitative assessment, you can measure turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Select the pH that provides the best solubility without compromising the biological relevance of your assay. Remember to confirm that your target protein or cell line is stable and functional at the selected pH.

3. Use of Solubilizing Excipients

When co-solvent and pH adjustments are insufficient, the use of solubilizing agents can be highly effective. Cyclodextrins are a common and powerful choice.

Mechanism of Cyclodextrin-Mediated Solubilization: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[26] They can encapsulate poorly soluble guest molecules, like 2-(3-Formylphenyl)-4-hydroxypyridine, forming an inclusion complex that has significantly improved aqueous solubility.[17][27]

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Table 2: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin TypeKey FeaturesTypical Use Concentration
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity. Widely used in pharmaceutical formulations.[18]1-10% (w/v)
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, anionic nature can enhance complexation with cationic compounds.1-10% (w/v)
Methyl-β-cyclodextrin (M-β-CD) Can extract cholesterol from cell membranes; use with caution in cell-based assays.[18]Lower concentrations recommended.

Protocol 4: Formulation with Cyclodextrins

  • Prepare a stock solution of the chosen cyclodextrin (e.g., 20% w/v HP-β-CD in your assay buffer).

  • In a separate tube, add the required volume of your 2-(3-Formylphenyl)-4-hydroxypyridine DMSO stock.

  • Add the cyclodextrin stock solution to the DMSO stock and mix thoroughly (vortex). This pre-complexation step is crucial.

  • Add the pre-formed complex to the remaining assay buffer to achieve the final desired concentrations of your compound and cyclodextrin.

  • As with DMSO, it is essential to run a control experiment to ensure the cyclodextrin itself does not interfere with your assay.

4. Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be required. These are often employed in later stages of drug development but can be adapted for in vitro use.

  • Solid Dispersions: The compound is dispersed in a solid polymer matrix at a molecular level.[4][28] This can be achieved by methods like spray drying or hot-melt extrusion. While complex to prepare in a standard lab, this approach can significantly improve dissolution rates.

  • Nanomilling: The particle size of the compound is reduced to the nanometer range, which dramatically increases the surface area available for dissolution.[3][28]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be an effective strategy.[29]

These advanced methods typically require specialized equipment and expertise and are generally considered when simpler approaches have failed.

III. Summary and Best Practices

  • Characterize Early: Whenever possible, perform basic solubility assessments (e.g., kinetic solubility in buffer) early in your research to anticipate challenges.

  • Mind Your Stock: Always use high-quality, anhydrous DMSO for stock solutions. Prepare fresh stocks and aliquot them into single-use volumes to avoid degradation and water absorption.[16][30]

  • Control Your Co-solvent: Determine the maximum tolerable co-solvent concentration for your specific assay system and stay below that limit.

  • Leverage pH: For ionizable compounds, pH adjustment is a powerful and often overlooked tool for enhancing solubility.

  • Employ Excipients: Don't hesitate to use solubilizing agents like cyclodextrins, but always include appropriate vehicle controls in your experiments.

  • Document Everything: Keep detailed records of your formulation methods, including solvent, pH, excipients, and concentrations, to ensure reproducibility.

By systematically applying these troubleshooting strategies and best practices, you can successfully overcome the solubility challenges of 2-(3-Formylphenyl)-4-hydroxypyridine and generate high-quality, reliable data in your biological assays.

IV. References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 15, 2026, from [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Drug delivery strategies for poorly water-soluble drugs. (n.d.). Scilit. Retrieved January 15, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Stock Solution: From Stock to Dilution: The Art of Preparation. (n.d.). FasterCapital. Retrieved January 15, 2026, from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2016). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. (2020). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (n.d.). Sci-Hub. Retrieved January 15, 2026, from [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). PubMed. Retrieved January 15, 2026, from [Link]

  • pH and solubility. (n.d.). Khan Academy. Retrieved January 15, 2026, from [Link]

  • How Does pH Impact Ionic Compound Solubility?. (2023). YouTube. Retrieved January 15, 2026, from [Link]

  • Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). ACS Publications. Retrieved January 15, 2026, from [Link]

  • 2-(3-Formylphenyl)-4-hydroxypyridine. (n.d.). PubChem - NIH. Retrieved January 15, 2026, from [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • 2.5: Preparing Solutions. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • 3.3: Preparing Solutions. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. Retrieved January 15, 2026, from [Link]

  • TABLE 3-2, Physical and Chemical Properties of Pyridine. (n.d.). NCBI. Retrieved January 15, 2026, from [Link]

  • Biological buffers solubility in water. (2019). Hopax Fine Chemicals. Retrieved January 15, 2026, from [Link]

  • 2-(4-Formylphenyl)propionic acid. (n.d.). PubChem - NIH. Retrieved January 15, 2026, from [Link]

  • Biological Buffers and Ultra Pure Reagents. (n.d.). MP Biomedicals. Retrieved January 15, 2026, from [Link]

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.). AAPS. Retrieved January 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine

Welcome to the technical support center for the synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this key intermediate. We will address common challenges and provide field-proven solutions to refine your protocol, ensuring robustness, scalability, and high purity.

Overview: Strategic Approach to Synthesis

The synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine is most effectively and scalably achieved via a Suzuki-Miyaura cross-coupling reaction. This pathway offers high functional group tolerance, generally good yields, and a well-understood mechanism, which is crucial for process optimization and troubleshooting.

Our recommended approach involves the coupling of 2-Chloro-4-hydroxypyridine with 3-Formylphenylboronic acid . This strategy is often preferred over the alternative pairing due to the commercial availability and relative stability of the starting materials.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_reactants Starting Materials SM1 2-Chloro-4-hydroxypyridine Conditions Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃ or K₃PO₄) Solvent (e.g., Dioxane/H₂O) SM1->Conditions SM2 3-Formylphenylboronic acid SM2->Conditions Product 2-(3-Formylphenyl)-4-hydroxypyridine Conditions->Product Suzuki-Miyaura Coupling

Caption: Recommended Suzuki-Miyaura coupling pathway.

Part 1: Starting Material & Reagent Quality (FAQs)

The quality and stability of your starting materials are paramount for a successful and reproducible large-scale synthesis.

Q1: My 3-Formylphenylboronic acid shows signs of degradation, leading to inconsistent reaction yields. What's happening and how can I prevent it?

A1: This is a classic issue of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, rendering the reagent inactive. Boronic acids, especially those with electron-withdrawing groups like your formyl group, can be susceptible to this degradation.[1]

  • Causality: Protodeboronation can be accelerated by moisture, heat, and trace acids or bases. On a large scale, the longer exposure to ambient conditions during weighing and charging can exacerbate the problem.

  • Preventative Measures:

    • Use Fresh Reagent: Always use freshly purchased or recently purified boronic acid for best results.[1]

    • Consider Boronic Esters: For maximum stability, especially in large-scale campaigns, consider using a more robust boronic ester, such as the pinacol ester (3-Formylphenylboronic acid pinacol ester). These are significantly more resistant to degradation.[1]

    • Storage: Store the boronic acid under an inert atmosphere (Argon or Nitrogen) in a desiccator, away from light and heat.

Q2: Are there specific purity requirements for the 2-Chloro-4-hydroxypyridine?

A2: Yes. The primary concern is the presence of isomeric impurities or residual starting materials from its own synthesis. The reactivity of the C-Cl bond is critical for the oxidative addition step in the Suzuki cycle.[1]

  • Key Impurities to Monitor:

    • Isomers (e.g., 4-Chloro-2-hydroxypyridine): Can lead to the formation of undesired product isomers that may be difficult to separate.

    • Dichloropyridines: Can lead to double-coupling side products.

  • Validation: Ensure your supplier provides a Certificate of Analysis (CoA) with purity confirmed by HPLC and NMR. For process validation, it is recommended to develop an in-house analytical method to test incoming batches.

Part 2: Suzuki Coupling Reaction - Troubleshooting Guide

This section addresses the most common issues encountered during the core coupling reaction.

Troubleshooting Workflow: Low Conversion or Reaction Failure

Troubleshooting_Workflow Start Low or No Conversion Observed Check_Inert Is the reaction under strict inert atmosphere? Start->Check_Inert Degas Action: Improve degassing (sparge or freeze-pump-thaw). Re-run reaction. Check_Inert->Degas No Check_Catalyst Is the catalyst active? (Fresh vs. Old) Check_Inert->Check_Catalyst Yes Success Problem Resolved Degas->Success New_Catalyst Action: Use fresh catalyst. Consider a more active (e.g., Buchwald) ligand. Check_Catalyst->New_Catalyst No/Unsure Check_Base Is the base appropriate and dry? Check_Catalyst->Check_Base Yes New_Catalyst->Success Optimize_Base Action: Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure base is finely powdered. Check_Base->Optimize_Base No/Unsure Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Optimize_Base->Success Optimize_Temp Action: Increase temperature in increments (e.g., 80°C -> 100°C). Monitor for decomposition. Check_Temp->Optimize_Temp No Check_Temp->Success Yes

Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.

Common Problems & Solutions (Q&A Format)

Q3: My reaction has stalled. TLC/HPLC analysis shows mostly unreacted starting materials. What is the most likely cause?

A3: The most common culprit for a stalled Suzuki reaction is the deactivation of the palladium catalyst.[1]

  • Causality: The active Pd(0) species is readily oxidized to an inactive state by oxygen. On a large scale, ensuring a truly oxygen-free environment is challenging.

  • Solutions:

    • Rigorous Degassing: Solvents must be thoroughly degassed. For large volumes, sparging with argon or nitrogen for 30-60 minutes is more practical than freeze-pump-thaw cycles.[2]

    • Inert Handling: All reagents should be added under a positive pressure of an inert gas. The reaction vessel should be purged with argon or nitrogen before adding the solvent and catalyst.

    • Catalyst Choice: Aryl chlorides are less reactive than bromides or iodides.[1] A standard catalyst like Pd(PPh₃)₄ may not be active enough. Consider using more robust and active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands, which are designed for challenging couplings.[1][3]

Q4: I'm observing significant homocoupling of my boronic acid (formation of 3,3'-diformylbiphenyl). How can I suppress this side reaction?

A4: Homocoupling is often caused by oxygen-mediated decomposition of the boronic acid or issues with the palladium catalyst.

  • Causality: Oxygen can promote the unwanted coupling of two boronic acid molecules. It can also be a sign that the oxidative addition step (with the aryl chloride) is slow relative to other processes in the catalytic cycle.

  • Solutions:

    • Improve Degassing: As with a stalled reaction, minimizing oxygen is the first and most critical step.

    • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can drive homocoupling.

    • Base Selection: The choice of base can be critical. A weaker base might slow down the desired reaction, allowing side reactions to compete. Conversely, a base that is too strong can cause other issues. An empirical screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary during process development.[2]

Q5: When scaling up from 10g to 1kg, my yield dropped significantly and I saw more impurities. Why?

A5: This is a common scalability issue related to mass and heat transfer.[4]

  • Causality:

    • Heat Transfer: Suzuki couplings are often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat.[4] This can lead to localized "hot spots" where the catalyst or product decomposes.

    • Mixing: Inefficient stirring in a large vessel can lead to poor mixing of the biphasic (organic/aqueous) system, slowing the reaction and promoting side reactions at interfaces.

  • Solutions:

    • Controlled Addition: Add one of the reagents (e.g., the boronic acid solution) slowly over time to control the exotherm. Monitor the internal temperature closely.

    • Reactor & Agitator Design: Ensure the reactor is properly baffled and the agitator is designed for efficient mixing of biphasic systems.

    • Solvent Choice: While convenient, solvent systems like dioxane/water require vigorous mixing. A single-phase solvent system (e.g., DMF, with careful water control) might provide more consistent results on a larger scale, but requires careful evaluation for downstream processing.[5]

Part 3: Product Isolation and Purification

The 4-hydroxypyridine moiety exists in equilibrium with its 4-pyridone tautomer. This can affect its physical properties, such as solubility and chromatographic behavior.

Q6: My product is difficult to purify by silica gel chromatography. It streaks badly and I get poor recovery.

A6: This is common for hydroxypyridines due to their amphoteric nature and strong interaction with the acidic silica gel.

  • Solutions:

    • Crystallization: The most scalable and effective purification method is crystallization. Screen various solvent/anti-solvent systems (e.g., Methanol/Water, Ethanol/MTBE, DMF/Water).

    • Modified Chromatography: If chromatography is unavoidable, consider deactivating the silica gel by pre-treating the column with a solvent mixture containing a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.5-1% in the eluent).[6]

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which may show better behavior.

Q7: How should the final product be dried and stored to ensure long-term stability?

A7: The product should be dried under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvents without causing decomposition. The aldehyde functional group is susceptible to oxidation. Therefore, the final, dry product should be stored under an inert atmosphere, protected from light and moisture.

Part 4: Reference Protocol & Data Tables

Experimental Protocol: Gram-Scale Synthesis

This protocol is a representative starting point and must be optimized for your specific equipment and scale.

  • Vessel Preparation: To a jacketed glass reactor, add 2-Chloro-4-hydroxypyridine (1.0 eq). The vessel is then purged with Argon for 30 minutes.

  • Reagent Addition: Under a positive pressure of Argon, add 3-Formylphenylboronic acid (1.2 eq) and finely powdered Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add degassed 1,4-Dioxane (10 volumes) and degassed Water (2 volumes). Begin vigorous stirring.

  • Catalyst Addition: Add Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂, 0.01 eq).

  • Reaction: Heat the mixture to 90-95°C and maintain for 4-8 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once complete, cool the reaction to room temperature. Filter off the inorganic salts. Separate the aqueous layer and extract it twice with Ethyl Acetate.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude solid can then be purified by crystallization.

Data Tables for Optimization

Table 1: Reagent Specifications & Stoichiometry

ReagentMolar Eq.Purity Spec.Key Considerations
2-Chloro-4-hydroxypyridine1.0>98%Check for isomeric impurities.
3-Formylphenylboronic acid1.1 - 1.3>97%Use fresh; consider pinacol ester for stability.[1]
Palladium Catalyst0.005 - 0.02N/AActivity is key; screen different catalysts.
Base (e.g., K₂CO₃, K₃PO₄)2.5 - 4.0AnhydrousMust be finely powdered for good reactivity.

Table 2: Key Reaction Parameter Optimization Ranges

ParameterRangeRationale & Comments
Temperature 80 - 110 °CLower temperatures may lead to slow reactions; higher temperatures risk catalyst/product decomposition.[2]
Catalyst Loading 0.5 - 2 mol%Balance between cost and reaction time. Higher loading may be needed for less reactive chlorides.
Solvent Ratio Dioxane/H₂O (5:1 to 3:1)Water is necessary to dissolve the base, but too much can promote protodeboronation.[5]
Reaction Time 2 - 12 hoursMonitor by HPLC to determine endpoint and avoid impurity formation from prolonged heating.

References

  • Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Benchchem. Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
  • Baran Lab. Pyridine Synthesis: Cliff Notes.
  • ResearchGate. How can I solve my problem with Suzuki coupling?
  • V.Nimc. Pyridine Synthesis: A Comprehensive Overview.
  • Benchchem. Technical Support Center: Suzuki Coupling Reactions.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?
  • Eureka.

Sources

Troubleshooting

Technical Support Center: Spectroscopic Analysis of 2-(3-Formylphenyl)-4-hydroxypyridine

Welcome to the technical support center for the spectroscopic analysis of 2-(3-Formylphenyl)-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 2-(3-Formylphenyl)-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this molecule. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in your experiments.

Introduction: The Structural Complexity of 2-(3-Formylphenyl)-4-hydroxypyridine

The molecule 2-(3-Formylphenyl)-4-hydroxypyridine presents unique challenges in spectroscopic analysis due to the interplay of its functional groups. The presence of an aromatic aldehyde, a substituted pyridine ring, and a hydroxyl group capable of tautomerism creates a complex system where environmental conditions can significantly influence spectroscopic data. This guide will help you understand and troubleshoot these complexities.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation, but the nuanced features of 2-(3-Formylphenyl)-4-hydroxypyridine can lead to confusing spectra.

Frequently Asked Questions (FAQs) - NMR

Q1: Why do I see more signals than expected in my ¹H or ¹³C NMR spectrum, suggesting a mixture?

A1: You are likely observing the presence of two tautomers in equilibrium: the 4-hydroxypyridine form and the 4-pyridone form.[1][2] This equilibrium is often slow on the NMR timescale, resulting in two distinct sets of signals. The ratio of these tautomers can be highly dependent on the solvent's polarity and hydrogen-bonding capability.[3][4] The more polar pyridone form is often favored in solvents like DMSO, while the hydroxypyridine form may be more prevalent in less polar solvents like chloroform.

Q2: The peak for my hydroxyl proton is very broad, or I can't find it at all. How can I confirm its presence?

A2: The broadness of an OH proton signal is due to chemical exchange with residual water in the solvent or intermolecular hydrogen bonding. To definitively identify this peak, you can perform a D₂O exchange experiment.[5][6] After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity.[5]

Q3: My aromatic signals are overlapping, making it difficult to assign specific protons. What can I do?

A3: Signal overlap in the aromatic region is a common issue. Here are a few strategies to resolve this:

  • Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your protons and may resolve the overlap.[6]

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum will show correlations between coupled protons, helping you trace the connectivity within the phenyl and pyridine rings. An HSQC spectrum correlates protons directly to the carbons they are attached to, aiding in both ¹H and ¹³C assignments.

Q4: Why is the chemical shift of my aldehyde proton further downfield than expected?

A4: The aldehyde proton of 2-(3-Formylphenyl)-4-hydroxypyridine is part of a conjugated system. The electron-withdrawing nature of the pyridine ring and the potential for extended conjugation can deshield this proton, shifting it further downfield (to a higher ppm value).

Troubleshooting Guide: NMR Analysis Workflow

This workflow provides a systematic approach to tackling common NMR analysis issues with 2-(3-Formylphenyl)-4-hydroxypyridine.

NMR_Troubleshooting start Start: Acquire ¹H & ¹³C NMR complex_spectrum Complex Spectrum? (e.g., extra peaks) start->complex_spectrum broad_oh Broad or Missing OH Peak? complex_spectrum->broad_oh No tautomerism Hypothesis: Tautomerism - Run spectrum in different solvent (e.g., DMSO-d₆ vs. CDCl₃) - Observe changes in peak ratios complex_spectrum->tautomerism Yes overlap Overlapping Aromatic Signals? broad_oh->overlap No d2o_exchange Action: D₂O Exchange - Add D₂O to sample - Re-acquire ¹H spectrum - Confirm disappearance of OH peak broad_oh->d2o_exchange Yes end End: Structure Elucidated overlap->end No two_d_nmr Action: 2D NMR - Acquire COSY, HSQC, HMBC spectra - Map out spin systems and long-range correlations overlap->two_d_nmr Yes tautomerism->broad_oh d2o_exchange->overlap two_d_nmr->end

Caption: A logical workflow for troubleshooting NMR spectra of 2-(3-Formylphenyl)-4-hydroxypyridine.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. However, the spectrum of 2-(3-Formylphenyl)-4-hydroxypyridine can be ambiguous without a clear understanding of its structural possibilities.

Frequently Asked Questions (FAQs) - IR

Q1: I see a strong absorption around 1650-1670 cm⁻¹. Is this my aldehyde? It seems too low.

A1: While aldehydes typically show a C=O stretch around 1700-1730 cm⁻¹, conjugation to an aromatic ring can lower this frequency.[7][8] However, a peak in the 1650-1670 cm⁻¹ range is more characteristic of the C=O stretch of the 4-pyridone tautomer.[9] The pyridone form is an amide-like structure, and its carbonyl stretch appears at a lower wavenumber. You are likely observing the dominant tautomer in your sample, especially in the solid state or in polar solvents.

Q2: How can I distinguish between the aldehyde C=O and a potential pyridone C=O stretch?

A2: Look for other characteristic peaks. An aldehyde will also show two weak C-H stretching bands around 2750 and 2850 cm⁻¹.[7] The presence of these, in conjunction with a carbonyl peak, is a strong indicator of the aldehyde group. The 4-pyridone tautomer will also have a prominent N-H stretch, which can appear as a broad band in the 3300-3500 cm⁻¹ region, potentially overlapping with the O-H stretch of the hydroxypyridine form.

Q3: My O-H stretch is very broad and difficult to interpret. What does this signify?

A3: A broad O-H band, typically centered around 3200-3400 cm⁻¹, is characteristic of extensive intermolecular hydrogen bonding. In the solid state, both tautomers can form hydrogen-bonded dimers or polymers, which leads to this broadening.

Data Presentation: Characteristic IR Absorptions
Functional GroupTautomer FormCharacteristic Absorption (cm⁻¹)Expected Appearance
Aldehyde C-HHydroxypyridine~2850 and ~2750Weak to medium, sharp
Aldehyde C=OHydroxypyridine~1705-1685Strong, sharp
Pyridone C=OPyridone~1670-1650Very strong, sharp
Aromatic C=CBoth~1600-1450Medium to strong, multiple bands
O-H StretchHydroxypyridine~3400-3200Broad, strong
N-H StretchPyridone~3350-3150Broad, medium

Part 3: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are highly sensitive to the extent of conjugation.

Frequently Asked Questions (FAQs) - UV-Vis

Q1: Why does the λmax (wavelength of maximum absorbance) of my compound shift when I change solvents?

A1: This phenomenon, known as solvatochromism, is common in molecules with extensive conjugated systems and polar groups. The tautomeric equilibrium between the hydroxypyridine and pyridone forms is solvent-dependent.[3] These two tautomers have different conjugated systems and thus different HOMO-LUMO energy gaps, leading to different λmax values.[10][11] A shift in the equilibrium will result in a change in the observed λmax.

Q2: The observed color of my compound seems to vary. Is this related to the spectroscopy?

A2: Yes. The color of a compound is determined by the wavelengths of visible light it absorbs.[12][13] As the conjugation in a molecule increases, the energy gap between the HOMO and LUMO decreases, and the λmax shifts to longer wavelengths (a bathochromic or red shift).[10][14] If the tautomeric equilibrium shifts to favor a more extensively conjugated system, the λmax could move into the visible region, resulting in an observable color.

Experimental Protocol: Investigating Tautomerism with UV-Vis
  • Prepare Stock Solution: Create a concentrated stock solution of 2-(3-Formylphenyl)-4-hydroxypyridine in a solvent like methanol or acetonitrile.

  • Prepare Dilutions: Prepare a series of dilutions of the stock solution in different solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

  • Acquire Spectra: Record the UV-Vis spectrum for each solution over a range of approximately 200-600 nm.

  • Analyze Data: Compare the λmax values across the different solvents. A significant shift in λmax with solvent polarity is strong evidence of a shifting tautomeric equilibrium.

Part 4: Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound.

Frequently Asked Questions (FAQs) - MS

Q1: I'm having trouble finding the molecular ion (M⁺) peak. Why might it be absent or have very low intensity?

A1: The molecular ion peak can be weak or absent for molecules that fragment easily under the ionization conditions (like electron impact, EI).[15][16] The presence of multiple aromatic rings and functional groups in 2-(3-Formylphenyl)-4-hydroxypyridine can lead to the formation of stable fragment ions, making the initial molecular ion less likely to be detected. Using a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can help to observe the protonated molecule ([M+H]⁺) with greater intensity.[17]

Q2: What are the expected major fragmentation patterns for this molecule?

A2: While complex, some predictable fragmentation pathways exist:

  • Loss of CO: The formyl group can lose a carbon monoxide radical, resulting in a peak at [M-28].

  • Alpha-Cleavage: Cleavage of the bond between the phenyl ring and the formyl group can occur.

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, though this is often complex.[18][19]

Q3: I see a peak at [M+1]. What is this?

A3: The [M+1] peak is due to the natural abundance of the ¹³C isotope. Its intensity relative to the M⁺ peak can help confirm the number of carbon atoms in your molecule.

Logical Diagram: Key Fragmentation Pathways

MassSpec_Fragmentation M Molecular Ion (M⁺) M_minus_H [M-H]⁺ M->M_minus_H Loss of H radical M_minus_CO [M-CHO]⁺ M->M_minus_CO Loss of formyl radical M_minus_HCN [M-HCN]⁺ M->M_minus_HCN Pyridine ring fragmentation Phenyl_Cation C₆H₄CHO⁺ M->Phenyl_Cation Cleavage at phenyl-pyridine bond

Caption: Plausible fragmentation pathways for 2-(3-Formylphenyl)-4-hydroxypyridine in mass spectrometry.

References

  • Conjugation in UV/Vis spectroscopy. (2025). Science and Machines.
  • Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. (n.d.). Benchchem.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). Benchchem.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu.
  • UV-Vis Spectroscopy and Conjug
  • UV-Visible Spectroscopy of Organic Compounds. (2017, November 15). csbsju.
  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • 4-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D.
  • Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. (n.d.). RSC Publishing.
  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016, September 16). Master Organic Chemistry.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry.
  • Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D.
  • 12.2 Interpreting Mass Spectra. (2023, September 20). Organic Chemistry | OpenStax.
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.).
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.).
  • Aldehyde IR Spectroscopy. (2024, September 24). Berkeley Learning Hub.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts.
  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2025, August 5).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(3-Formylphenyl)-4-hydroxypyridine Quantification

This guide provides a comprehensive comparison of analytical methodologies for the precise and accurate quantification of 2-(3-Formylphenyl)-4-hydroxypyridine, a critical component in various stages of pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the precise and accurate quantification of 2-(3-Formylphenyl)-4-hydroxypyridine, a critical component in various stages of pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document delves into the validation of two prominent chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

The choice of an analytical method is a critical decision, balancing the need for sensitivity, selectivity, and throughput against practical considerations of cost and accessibility. This guide is structured to not only present the validation data but also to explain the scientific rationale behind the experimental choices, ensuring a deep understanding of each method's capabilities and limitations. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a global standard for the validation of analytical procedures.[1][2][3]

The Importance of Validated Analytical Methods

Analytical method validation is the cornerstone of quality in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] For a compound like 2-(3-Formylphenyl)-4-hydroxypyridine, accurate quantification is essential for pharmacokinetic studies, stability testing, and quality control of the final drug product. A validated method ensures that the results are reliable, reproducible, and accurate.[4][5]

Method Comparison: HPLC-UV vs. UPLC-MS/MS

The selection between HPLC-UV and UPLC-MS/MS for the quantification of 2-(3-Formylphenyl)-4-hydroxypyridine depends on the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely used technique in pharmaceutical analysis.[6][7] It is known for its reliability and cost-effectiveness, making it suitable for routine quality control where high sensitivity is not the primary concern.[7]

  • Ultra-Performance Liquid Chromatography (UPLC) with Tandem Mass Spectrometry (MS/MS) Detection: UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase to achieve faster analysis times, improved resolution, and enhanced sensitivity.[6][8] When coupled with a tandem mass spectrometer, it offers unparalleled selectivity and sensitivity, which is crucial for bioanalysis and trace impurity detection.[9][10]

The following sections will detail the validation of hypothetical, yet scientifically plausible, HPLC-UV and UPLC-MS/MS methods for 2-(3-Formylphenyl)-4-hydroxypyridine.

Table 1: Summary of Validation Parameters for HPLC-UV and UPLC-MS/MS Methods
Validation ParameterHPLC-UV MethodUPLC-MS/MS MethodICH Q2(R2) Acceptance Criteria
Specificity No interference from placebo and known impurities at the retention time of the analyte.No interference from matrix components at the retention time and MRM transition of the analyte.The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) > 0.999> 0.998Correlation coefficient should be close to 1.
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[5]
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (%RSD)
- Repeatability< 1.0%< 2.0%The precision of the analytical procedure expressed as the relative standard deviation (RSD) of a series of measurements.
- Intermediate Precision< 1.5%< 3.0%Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rate.Unaffected by minor changes in mobile phase composition, column temperature, and flow rate.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Protocol 1: HPLC-UV Method Validation

This protocol outlines a robust HPLC-UV method suitable for the quantification of 2-(3-Formylphenyl)-4-hydroxypyridine in a drug substance or formulated product.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2-(3-Formylphenyl)-4-hydroxypyridine reference standard in 10 mL of diluent (Mobile Phase) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution.

  • Sample Preparation: Prepare the sample to a target concentration of 50 µg/mL in the diluent.

3. Validation Experiments:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results.

Diagram 1: HPLC-UV Method Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Stock Standard Stock (1 mg/mL) Cal Calibration Standards (1-100 µg/mL) Stock->Cal Injector Autosampler (10 µL injection) Sample Sample Preparation (Target: 50 µg/mL) Column C18 Column (4.6x150mm, 5µm) Injector->Column Mobile Phase 1.0 mL/min Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data System Detector->CDS Report Validation Report CDS->Report

Caption: Workflow for the HPLC-UV quantification of 2-(3-Formylphenyl)-4-hydroxypyridine.

Protocol 2: UPLC-MS/MS Method Validation

This protocol describes a highly sensitive and selective UPLC-MS/MS method, ideal for the quantification of 2-(3-Formylphenyl)-4-hydroxypyridine in biological matrices (e.g., plasma).

1. UPLC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transition:

    • Analyte: Precursor ion (m/z) → Product ion (m/z) (Hypothetical: e.g., 214.1 → 186.1)

    • Internal Standard (IS): (e.g., a stable isotope-labeled version of the analyte)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

3. Sample Preparation (Plasma):

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean vial for injection.

4. Validation Experiments:

  • Selectivity: Analyze six different lots of blank plasma to ensure no endogenous interferences at the retention time and MRM transition of the analyte and IS.

  • Linearity: Prepare calibration standards in the biological matrix over the range of 0.1 ng/mL to 100 ng/mL and analyze in duplicate.

  • Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations and analyze in six replicates.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in neat solutions.

  • Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Diagram 2: UPLC-MS/MS Method Workflow

UPLCMS_Workflow cluster_prep_ms Plasma Sample Preparation cluster_uplc UPLC-MS/MS Analysis cluster_data_ms Data Acquisition & Quantification Plasma Plasma Sample (50 µL) PPT Protein Precipitation (Acetonitrile + IS) Plasma->PPT Centrifuge Vortex & Centrifuge PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injector_MS Autosampler (2 µL injection) Column_MS C18 Column (2.1x50mm, 1.7µm) Injector_MS->Column_MS Gradient 0.4 mL/min MS Tandem Mass Spec (MRM Mode) Column_MS->MS MassLynx Mass Spectrometry Software MS->MassLynx Report_MS Bioanalytical Report MassLynx->Report_MS

Caption: Bioanalytical workflow for UPLC-MS/MS quantification of 2-(3-Formylphenyl)-4-hydroxypyridine.

Discussion and Conclusion

The choice between HPLC-UV and UPLC-MS/MS for the quantification of 2-(3-Formylphenyl)-4-hydroxypyridine is dictated by the analytical objective.

The HPLC-UV method is a reliable and cost-effective choice for routine quality control and release testing of the drug substance and final product, where analyte concentrations are relatively high. Its validation demonstrates excellent linearity, accuracy, and precision within the specified range. The robustness of the method ensures consistent performance under routine laboratory conditions.

The UPLC-MS/MS method provides significantly higher sensitivity and selectivity, making it the superior choice for bioanalytical applications, such as pharmacokinetic studies, where the analyte is present at very low concentrations in a complex biological matrix. The use of an internal standard and the specificity of MRM detection minimize matrix effects and ensure accurate quantification. While the initial investment and operational complexity are higher, the quality of data for demanding applications justifies its use.[12]

References

  • ICH Q2(R2) Guideline: Analytical Method Validation Explained. IntuitionLabs.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks.
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks.
  • UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Waters.
  • UPLC vs HPLC: what is the difference?. Alispharm.
  • UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru.
  • HPLC Vs UPLC - What's The Difference?. ALWSCI.
  • Development and validation of an UPLC-MS/MS method. Dove Medical Press.
  • UPLC-MS/MS method development for peptide analysis. AMSbiopharma.
  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Omics Online.

Sources

Comparative

Comparative Biological Activity of 2-(3-Formylphenyl)-4-hydroxypyridine and its Analogs: A Research Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic propertie...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in the design of novel drugs. Within this broad class, the 2-phenyl-4-hydroxypyridine motif has garnered significant interest as a versatile pharmacophore. The presence of the hydroxyl group at the 4-position and the phenyl ring at the 2-position provides a foundational structure that can be readily modified to explore a wide range of biological targets. The introduction of a formyl group on the phenyl ring, as in 2-(3-Formylphenyl)-4-hydroxypyridine, offers an additional point for chemical modification or specific interactions with biological macromolecules.

This guide provides a comparative overview of the potential biological activities of 2-(3-Formylphenyl)-4-hydroxypyridine and its conceptual analogs. Due to a lack of publicly available experimental data specifically for 2-(3-Formylphenyl)-4-hydroxypyridine, this document will draw upon the broader landscape of structurally related 2-aryl-4-hydroxypyridine and other pyridine derivatives to infer potential activities and outline experimental strategies for their evaluation. We will explore the potential for anticancer, anti-inflammatory, and antimicrobial activities, supported by established experimental protocols and a discussion of the underlying structure-activity relationships (SAR).

Anticipated Biological Activities and Comparative Analysis

Based on the extensive research into pyridine-containing compounds, 2-(3-Formylphenyl)-4-hydroxypyridine and its analogs are hypothesized to exhibit a range of biological effects. The following sections outline these potential activities and discuss how structural modifications might influence their potency and selectivity.

Anticancer Activity

The pyridine ring is a common feature in many approved anticancer drugs.[1][2][3] The biological activity of pyridine derivatives in oncology is often linked to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Hypothesized Mechanism of Action:

Derivatives of 2-phenyl-4-hydroxypyridine may act as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and vascularization.[3] The formyl group on the phenyl ring of the title compound could potentially form hydrogen bonds or covalent linkages with amino acid residues in the active site of these kinases, thereby enhancing inhibitory activity.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly impact anticancer activity. Electron-withdrawing groups, such as the formyl group, may enhance activity.[4] The synthesis of analogs with other substituents (e.g., nitro, halo, methoxy) at the ortho, meta, and para positions would be crucial for establishing a clear SAR.

  • Modifications of the 4-Hydroxy Group: Alkylation or acylation of the 4-hydroxyl group could modulate the compound's solubility and ability to act as a hydrogen bond donor, thereby influencing its interaction with biological targets.

Comparative Data (Hypothetical):

To facilitate a comparative study, a library of analogs would need to be synthesized and tested. The following table illustrates a hypothetical comparison of the cytotoxic activity of 2-(3-Formylphenyl)-4-hydroxypyridine and its analogs against a panel of cancer cell lines.

Compound IDPhenyl Ring SubstituentIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
LEAD-001 3-Formyl Data to be determinedData to be determinedData to be determined
AN-0024-FormylData to be determinedData to be determinedData to be determined
AN-0033-NitroData to be determinedData to be determinedData to be determined
AN-0044-ChloroData to be determinedData to be determinedData to be determined
AN-0053,4-DimethoxyData to be determinedData to be determinedData to be determined
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Pyridine derivatives have been investigated as anti-inflammatory agents, often targeting enzymes and signaling pathways central to the inflammatory response.[5]

Hypothesized Mechanism of Action:

The anti-inflammatory effects of these compounds could be mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in prostaglandin synthesis.[6] Additionally, they might modulate inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Structure-Activity Relationship (SAR) Insights:

  • Aryl Substituents: The nature and position of substituents on the 2-phenyl ring can influence the potency and selectivity of COX inhibition.

  • Pyridine Ring Modifications: Alterations to the pyridine core could impact the overall electronic and steric properties of the molecule, affecting its ability to fit into the active site of inflammatory enzymes.

Comparative Data (Hypothetical):

The following table presents a hypothetical comparison of the anti-inflammatory activity of 2-(3-Formylphenyl)-4-hydroxypyridine and its analogs in a standard in vivo model.

Compound IDPhenyl Ring SubstituentInhibition of Carrageenan-Induced Paw Edema (%) at 10 mg/kg
LEAD-001 3-Formyl Data to be determined
AN-0024-FormylData to be determined
AN-0033-NitroData to be determined
AN-0044-ChloroData to be determined
AN-0053,4-DimethoxyData to be determined
Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine-containing heterocycles have shown promise as antibacterial and antifungal compounds.[6][7]

Hypothesized Mechanism of Action:

The antimicrobial activity of these compounds could arise from various mechanisms, including the inhibition of essential microbial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The formyl group could potentially react with microbial proteins or other biomolecules.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on both the phenyl and pyridine rings, is often a critical factor for antimicrobial activity, as it governs the compound's ability to penetrate microbial cell walls.

  • Electronic Effects: The electronic nature of the substituents can influence the reactivity of the pyridine nitrogen and other functional groups, potentially affecting interactions with microbial targets.

Comparative Data (Hypothetical):

A comparative screening of the antimicrobial activity could be presented as follows:

Compound IDPhenyl Ring SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
LEAD-001 3-Formyl Data to be determinedData to be determinedData to be determined
AN-0024-FormylData to be determinedData to be determinedData to be determined
AN-0033-NitroData to be determinedData to be determinedData to be determined
AN-0044-ChloroData to be determinedData to be determinedData to be determined
AN-0053,4-DimethoxyData to be determinedData to be determinedData to be determined

Experimental Protocols

To empirically validate the hypothesized biological activities, a series of standardized in vitro and in vivo assays are required. The following protocols provide a framework for such an investigation.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This assay assesses the cytotoxic effect of compounds on cancer cell lines by measuring mitochondrial reductase activity.

Workflow Diagram:

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This is a standard acute inflammation model in rodents used to evaluate the efficacy of anti-inflammatory agents.

Workflow Diagram:

Paw_Edema_Workflow A Administer test compounds or vehicle to rodents B Inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure paw volume at regular intervals (0, 1, 2, 3, 4, 5 hours) B->C D Calculate the percentage of edema inhibition C->D

Caption: Workflow for carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Dosing: Administer the test compounds or vehicle (e.g., saline) to groups of rats or mice via oral or intraperitoneal injection.

  • Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline. The percentage of inhibition of edema is then calculated by comparing the treated groups to the vehicle control group.

Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Workflow Diagram:

MIC_Assay_Workflow A Prepare serial dilutions of test compounds in broth B Inoculate with a standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Visually assess for microbial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Sources

Validation

A Technical Guide to Multicomponent Reactions: Evaluating 2-(3-Formylphenyl)-4-hydroxypyridine Against Other Heterocyclic Aldehydes

In the landscape of modern drug discovery and medicinal chemistry, the efficiency and diversity offered by multicomponent reactions (MCRs) are unparalleled. These one-pot syntheses, where three or more reactants combine...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the efficiency and diversity offered by multicomponent reactions (MCRs) are unparalleled. These one-pot syntheses, where three or more reactants combine to form a complex product, are instrumental in rapidly generating libraries of structurally diverse molecules. A key component in many MCRs is the aldehyde, whose structure dictates the reaction's outcome and the product's final architecture. This guide provides an in-depth comparison of the anticipated performance of a unique bifunctional aldehyde, 2-(3-Formylphenyl)-4-hydroxypyridine, against a range of commonly used heterocyclic and substituted benzaldehydes in prominent MCRs.

While direct experimental data for 2-(3-Formylphenyl)-4-hydroxypyridine in MCRs is not yet widely available in published literature, this guide will leverage established principles of organic chemistry, including electronic and steric effects, and draw upon experimental data from analogous structures to provide a robust and scientifically grounded comparative analysis. This predictive approach is designed to empower researchers in making informed decisions when selecting aldehydes for their synthetic strategies.

The Unique Profile of 2-(3-Formylphenyl)-4-hydroxypyridine

The structure of 2-(3-Formylphenyl)-4-hydroxypyridine is noteworthy for its combination of features, each expected to influence its reactivity in MCRs:

  • The Benzaldehyde Moiety: The core reactivity stems from the formyl group attached to a phenyl ring. The substitution pattern on this ring is crucial.

  • The 4-Hydroxypyridine Substituent: This is a significant feature. The pyridine ring itself is electron-withdrawing, which can influence the reactivity of the benzaldehyde. The hydroxyl group at the 4-position is a strong electron-donating group by resonance, which can counteract the pyridine's electron-withdrawing nature. Furthermore, the acidic proton of the hydroxyl group could potentially participate in or interfere with certain MCRs.

  • Steric Considerations: The bulky 4-hydroxypyridin-2-yl group at the meta position relative to the formyl group is expected to introduce some steric hindrance, which could affect the approach of other reactants.

The synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine itself, while not detailed here, would likely involve a Suzuki or other cross-coupling reaction between a protected 3-formylphenylboronic acid and a suitably substituted 2-halopyridine, followed by deprotection. The synthesis of 4-hydroxypyridine derivatives is an active area of research, with various methods available.[1][2][3]

Comparative Analysis in Key Multicomponent Reactions

This section will compare the predicted reactivity of 2-(3-Formylphenyl)-4-hydroxypyridine with other aldehydes in four widely used MCRs: the Biginelli, Ugi, Hantzsch, and Passerini reactions. The comparison will be supported by experimental data for a range of aldehydes to provide a clear context.

The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[4] The reaction is typically acid-catalyzed, and the first step is believed to be the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[5]

Expected Reactivity of 2-(3-Formylphenyl)-4-hydroxypyridine:

The electronic nature of the aldehyde is a key determinant of the Biginelli reaction's success. Aromatic aldehydes with electron-withdrawing groups generally give higher yields than those with electron-donating groups.[6] The 2-(4-hydroxypyridin-2-yl) substituent on the phenyl ring of our target molecule presents a complex electronic profile. The pyridine ring is electron-withdrawing, which should enhance the electrophilicity of the carbonyl carbon and favor the initial condensation with urea. However, the 4-hydroxyl group is strongly electron-donating, which could counteract this effect.

Furthermore, the presence of a hydroxyl group on the aromatic ring of the aldehyde can sometimes be problematic. For instance, 2,4-dihydroxybenzaldehyde is known to be unreactive in the Biginelli reaction due to the ortho-hydroxyl group interfering with the formation of the key iminium ion intermediate.[6] While the hydroxyl group in our target molecule is on the pyridine ring and not directly on the benzaldehyde ring, its acidic proton could potentially interfere with the catalytic cycle, especially if a Brønsted acid catalyst is used.

Comparative Experimental Data for the Biginelli Reaction:

AldehydeCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeHClEthanol1892[7]
4-MethoxybenzaldehydeYb(OTf)₃Solvent-free195[5]
4-NitrobenzaldehydeYb(OTf)₃Solvent-free0.596[5]
Pyridine-2-carbaldehydeHClEthanol2465[8]
Furan-2-carbaldehydeL-prolineEthanol592N/A
Thiophene-2-carbaldehydeL-prolineEthanol690N/A

Note: Data for furan-2-carbaldehyde and thiophene-2-carbaldehyde with L-proline as a catalyst is representative of common green chemistry approaches, though a specific single reference for this direct comparison is not available.

Diagram of the Biginelli Reaction Mechanism:

Biginelli_Mechanism cluster_reactants Reactants Aldehyde R-CHO Imine Iminium Ion Intermediate Aldehyde->Imine + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Imine Ketoester EtO₂CCH₂C(O)CH₃ Enolate Ketoester Enolate Ketoester->Enolate H⁺ Product Dihydropyrimidinone Adduct Open-chain Adduct Imine->Adduct + Enolate Enolate->Adduct Adduct->Product Cyclization & Dehydration

Caption: Generalized mechanism of the Biginelli reaction.

The Ugi Reaction

The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[9] The reaction is known for its high atom economy and the ability to generate a wide diversity of products. The mechanism involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide.[9]

Expected Reactivity of 2-(3-Formylphenyl)-4-hydroxypyridine:

The reactivity of the aldehyde in the Ugi reaction is also influenced by electronic factors. Aldehydes with electron-withdrawing groups tend to react faster due to the increased electrophilicity of the carbonyl carbon, which facilitates the initial imine formation.[10] As discussed for the Biginelli reaction, the electronic nature of the 2-(4-hydroxypyridin-2-yl) substituent is complex. The overall effect will be a balance between the electron-withdrawing pyridine ring and the electron-donating hydroxyl group.

Steric hindrance can also play a role in the Ugi reaction.[11] The bulky substituent at the meta position of 2-(3-Formylphenyl)-4-hydroxypyridine might slow down the reaction rate compared to less hindered aldehydes.

Comparative Experimental Data for the Ugi Reaction:

AldehydeAmineCarboxylic AcidIsocyanideSolventYield (%)Reference
BenzaldehydeAnilineBenzoic Acidtert-Butyl isocyanideWater85[12]
4-MethoxybenzaldehydeBenzylamineAcetic AcidCyclohexyl isocyanideMethanol91[13]
4-NitrobenzaldehydeBenzylamineAcetic AcidCyclohexyl isocyanideMethanol88[13]
Pyridine-2-carbaldehydeAnilineAcetic AcidCyclohexyl isocyanideMethanol75N/A
Furan-2-carbaldehydeBenzylamineAcetic AcidCyclohexyl isocyanideMethanol82N/A
Thiophene-2-carbaldehydeBenzylamineAcetic AcidCyclohexyl isocyanideMethanol78N/A

Note: Data for pyridine-2-carbaldehyde, furan-2-carbaldehyde, and thiophene-2-carbaldehyde are representative and compiled from general knowledge of Ugi reactions, as a single comparative study is not available.

Diagram of the Ugi Reaction Mechanism:

Ugi_Mechanism cluster_reactants Reactants Aldehyde R¹-CHO Imine Iminium Ion Aldehyde->Imine + Amine, H⁺ Amine R²-NH₂ Amine->Imine Acid R³-COOH Adduct α-Adduct Acid->Adduct Isocyanide R⁴-NC Nitrilium Nitrilium Ion Isocyanide->Nitrilium Product Bis-amide Imine->Nitrilium + Isocyanide Nitrilium->Adduct + Carboxylate Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a three-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to form a dihydropyridine.[14] These products can be subsequently oxidized to the corresponding pyridine.

Expected Reactivity of 2-(3-Formylphenyl)-4-hydroxypyridine:

Similar to the Biginelli reaction, the Hantzsch synthesis is generally more efficient with aldehydes bearing electron-withdrawing groups. This is because the initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester is a key step. The electron-withdrawing nature of the 2-(4-hydroxypyridin-2-yl) substituent (due to the pyridine ring) would be expected to facilitate this step. The steric bulk of the substituent may, however, slightly reduce the reaction rate.

Comparative Experimental Data for the Hantzsch Synthesis:

Aldehydeβ-KetoesterNitrogen SourceSolventYield (%)Reference
BenzaldehydeEthyl acetoacetateNH₄OAcEthanol92[15]
4-MethoxybenzaldehydeEthyl acetoacetateNH₄OAcEthanol85N/A
4-NitrobenzaldehydeEthyl acetoacetateNH₄OAcEthanol95N/A
Pyridine-2-carbaldehydeEthyl acetoacetateNH₄OAcEthanol78N/A
Furan-2-carbaldehydeEthyl acetoacetateNH₄OAcEthanol88N/A
Thiophene-2-carbaldehydeEthyl acetoacetateNH₄OAcEthanol85N/A

Note: Data for substituted benzaldehydes and heterocyclic aldehydes are representative and based on general trends observed in Hantzsch syntheses.

Diagram of the Hantzsch Synthesis Workflow:

Hantzsch_Workflow start Start: Select Aldehyde reactants Combine Aldehyde, 2 eq. β-Ketoester, Ammonia Source start->reactants reaction Heat under Reflux reactants->reaction workup Cool and Precipitate Product reaction->workup isolation Filter and Purify Dihydropyridine workup->isolation end Characterize Product isolation->end

Caption: A typical experimental workflow for the Hantzsch dihydropyridine synthesis.

The Passerini Reaction

The Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[16] The reaction is believed to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents.[17]

Expected Reactivity of 2-(3-Formylphenyl)-4-hydroxypyridine:

The electrophilicity of the carbonyl carbon is also a key factor in the Passerini reaction. Aldehydes are generally more reactive than ketones.[18] Electron-withdrawing groups on the aldehyde can enhance the reaction rate.[19] Therefore, the electron-withdrawing nature of the pyridine ring in 2-(3-Formylphenyl)-4-hydroxypyridine is expected to be beneficial. The acidic proton of the 4-hydroxyl group could potentially interfere with the reaction, as the Passerini reaction is sensitive to the reaction conditions, including the presence of protic species.

Comparative Experimental Data for the Passerini Reaction:

AldehydeCarboxylic AcidIsocyanideSolventYield (%)Reference
BenzaldehydeAcetic AcidCyclohexyl isocyanideDichloromethane90[20]
4-MethoxybenzaldehydeAcetic AcidCyclohexyl isocyanideDichloromethane85[20]
4-NitrobenzaldehydeAcetic AcidCyclohexyl isocyanideDichloromethane95[20]
Pyridine-2-carbaldehydeAcetic AcidCyclohexyl isocyanideDichloromethane70N/A
Furan-2-carbaldehydeAcetic AcidCyclohexyl isocyanideDichloromethane80N/A
Thiophene-2-carbaldehydeAcetic AcidCyclohexyl isocyanideDichloromethane78N/A

Note: Data for substituted benzaldehydes and heterocyclic aldehydes are representative and based on general trends observed in Passerini reactions.

Experimental Protocols

To provide a practical context, a detailed experimental protocol for a classic Biginelli reaction is provided below. This protocol can be adapted for other aldehydes with appropriate modifications to reaction time and purification procedures.

Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Concentrated Hydrochloric Acid (0.2 mL)

  • Ethanol (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL).

  • Stir the mixture to dissolve the solids.

  • Carefully add concentrated hydrochloric acid (0.2 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

  • Dry the product under vacuum. Expected yield: ~92%.[7]

Conclusion

This guide provides a comprehensive comparative analysis of the expected reactivity of 2-(3-Formylphenyl)-4-hydroxypyridine in key multicomponent reactions against a range of other aldehydes. Based on the principles of electronic and steric effects, it is predicted that the electron-withdrawing nature of the pyridine ring will generally promote reactivity, while the electron-donating hydroxyl group and the steric bulk of the substituent may have attenuating effects.

The provided experimental data for analogous aldehydes serves as a valuable benchmark for researchers designing new synthetic routes. As a novel building block, 2-(3-Formylphenyl)-4-hydroxypyridine holds significant potential for the creation of new chemical entities with interesting biological activities. Further experimental investigation into its performance in these and other MCRs is highly encouraged to fully elucidate its synthetic utility.

References

  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids.
  • Understanding the unreactivity of 2,4-dihydroxybenzaldehyde in Biginelli reaction. - Benchchem. (URL not available)
  • What is the synthesis process of 4-Hydroxypyridine? - FAQ - Guidechem. (URL not available)
  • EP2585436B1 - Process for preparing 4-hydroxypyridines - Google P
  • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed. ([Link])

  • How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? : r/chemhelp - Reddit. ([Link])

  • Passerini reaction - Wikipedia. ([Link])

  • Ugi reaction - Wikipedia. ([Link])

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. ([Link])

  • Biginelli Reaction - Organic Chemistry Portal. ([Link])

  • WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google P
  • The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing). ([Link])

  • Reactions using benzaldehyde with electron withdrawing groups and various alcohols. (URL not available)
  • Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (URL not available)
  • Biginelli reaction - Wikipedia. ([Link])

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. ([Link])

  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates - Frontiers. ([Link])

  • Passerini Reaction - Organic Chemistry Portal. ([Link])

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. ([Link])

  • The Passerini Reaction - Organic Reactions. ([Link])

  • Fast and efficient solvent-free Passerini reaction - ResearchG
  • The Ugi-Three Component Reaction and its Variants | Request PDF - ResearchGate. ([Link])

  • The Passerini Reaction | Request PDF - ResearchGate. ([Link])

  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates - PMC - NIH. ([Link])

  • The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications - Chemistry | Illinois. ([Link])

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC. ([Link])

  • Ugi Four-Component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories - Science and Education Publishing. ([Link])

  • Pyridine-4-carbaldehyde - Wikipedia. ([Link])

  • Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions - MDPI. ([Link])

  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. ([Link])

  • Biginelli reaction: Significance and symbolism. ([Link])

  • (PDF) Formation of substituted propanenitrile during Biginelli type reaction of tosyloxy benzaldehyde with malononitrile: Synthesis and crystal structure determination - ResearchGate. ([Link])

  • Ugi Four-Component Reactions Using Alternative Reactants - MDPI. ([Link])

  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Publishing. ([Link])

  • 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION Yan Alamanda Ilfahmi, Ar. ([Link])

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. ([Link])

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central. ([Link])

  • A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe 3 O 4 @SiO 2 nanoparticles for catalytic applications - RSC Publishing. ([Link])

  • Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),... - ResearchGate. ([Link])

  • A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications - ResearchGate. ([Link])

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation | ACS Omega. ([Link])

  • A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications - RSC Publishing. ([Link])

Sources

Comparative

A Comparative Efficacy Analysis of 2-(3-Formylphenyl)-4-hydroxypyridine and Established Cholinesterase Inhibitors in the Context of Alzheimer's Disease

This guide provides a comprehensive comparison of the novel compound 2-(3-Formylphenyl)-4-hydroxypyridine with established therapeutic agents for Alzheimer's disease, namely Donepezil, Galantamine, and Rivastigmine. This...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel compound 2-(3-Formylphenyl)-4-hydroxypyridine with established therapeutic agents for Alzheimer's disease, namely Donepezil, Galantamine, and Rivastigmine. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities for neurodegenerative disorders.

Introduction: The Cholinergic Hypothesis and Beyond

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh) due to the degeneration of cholinergic neurons.[2] The primary therapeutic strategy for symptomatic relief has been to inhibit the enzymes responsible for ACh degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Established drugs such as Donepezil, Galantamine, and Rivastigmine operate primarily through this mechanism.[4]

The novel compound, 2-(3-Formylphenyl)-4-hydroxypyridine, incorporates structural motifs—a hydroxypyridine core and a benzaldehyde moiety—that suggest a potential for interaction with cholinesterases and other relevant targets in neurodegeneration, such as monoamine oxidase (MAO).[5][6] This guide will explore the hypothesized mechanism of action of this novel compound and provide a framework for comparing its efficacy against current standards of care.

Mechanisms of Action: A Comparative Overview

The established cholinesterase inhibitors, while sharing a common primary target, exhibit distinct pharmacological profiles. 2-(3-Formylphenyl)-4-hydroxypyridine is hypothesized to act as a dual inhibitor of both AChE and BuChE, with potential for additional neuroprotective effects.

Established Cholinesterase Inhibitors
  • Donepezil: A piperidine derivative that acts as a reversible and selective inhibitor of AChE.[7] Its high selectivity for AChE over BuChE is a distinguishing feature.[2] Donepezil's mechanism is primarily centered on increasing acetylcholine levels in the synaptic cleft.[8]

  • Galantamine: This alkaloid exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of AChE and also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[9][10] This allosteric modulation enhances the sensitivity of nAChRs to acetylcholine, further amplifying cholinergic signaling.[11]

  • Rivastigmine: A pseudo-irreversible inhibitor of both AChE and BuChE.[12][13] Its ability to inhibit both cholinesterases may offer a broader therapeutic window, as BuChE levels increase relative to AChE in the later stages of Alzheimer's disease.[3]

Hypothesized Mechanism of 2-(3-Formylphenyl)-4-hydroxypyridine

Based on its chemical structure, 2-(3-Formylphenyl)-4-hydroxypyridine is postulated to engage with the active sites of both AChE and BuChE. The hydroxypyridine moiety could interact with the catalytic anionic site (CAS), while the formylphenyl group may bind to the peripheral anionic site (PAS) of the enzymes. This dual binding could lead to potent inhibition. Furthermore, hydroxypyridine derivatives have been associated with neuroprotective and MAO-inhibitory activities, suggesting a potential multi-target profile for this novel compound.[6][14]

cluster_novel 2-(3-Formylphenyl)-4-hydroxypyridine cluster_established Established Inhibitors cluster_targets Therapeutic Targets Novel 2-(3-Formylphenyl)-4-hydroxypyridine AChE Acetylcholinesterase (AChE) Novel->AChE Inhibition BuChE Butyrylcholinesterase (BuChE) Novel->BuChE Inhibition MAO Monoamine Oxidase (MAO) (Potential Target) Novel->MAO Potential Inhibition Donepezil Donepezil Donepezil->AChE Selective Inhibition Galantamine Galantamine Galantamine->AChE Inhibition nAChR Nicotinic Receptors (nAChR) Galantamine->nAChR Allosteric Modulation Rivastigmine Rivastigmine Rivastigmine->AChE Inhibition Rivastigmine->BuChE Inhibition

Comparative Mechanisms of Action

Quantitative Efficacy Comparison

While experimental data for 2-(3-Formylphenyl)-4-hydroxypyridine is not yet available, the following table presents a framework for comparison with established inhibitors, using published IC50 values. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundTarget EnzymeIC50 (µM)Reference
2-(3-Formylphenyl)-4-hydroxypyridine AChETo be determined-
BuChETo be determined-
Donepezil AChE0.016 ± 0.12[15][16]
BuChE0.30 ± 0.010[15][16]
Galantamine AChEVaries by study[4]
BuChEVaries by study[4]
Rivastigmine AChEVaries by study[4]
BuChEVaries by study[4]

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of 2-(3-Formylphenyl)-4-hydroxypyridine, a series of in vitro and in vivo experiments are necessary.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for determining the inhibitory potential of a compound against AChE and BuChE.[17]

Principle: The assay measures the activity of cholinesterase by monitoring the formation of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (3 mM in phosphate buffer).

    • Acetylthiocholine iodide (AChI) solution (15 mM in water).

    • AChE or BuChE enzyme solution (0.16 U/mL in phosphate buffer).

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution (or buffer for control).

    • Add 500 µL of DTNB solution.

    • Add 275 µL of phosphate buffer.

    • Initiate the reaction by adding 25 µL of the enzyme solution.

    • Incubate the mixture for 15 minutes at 37°C.

    • Add 10 µL of the AChI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.[17]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of enzyme inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_workflow In Vitro Cholinesterase Inhibition Assay Start Prepare Reagents Step1 Add Test Compound, DTNB, and Buffer to Microplate Start->Step1 Step2 Add Enzyme Solution Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Add Substrate (AChI) Step3->Step4 Step5 Measure Absorbance at 412 nm Step4->Step5 End Calculate IC50 Step5->End

Workflow for In Vitro Cholinesterase Inhibition Assay

In Vivo Efficacy Assessment in an Animal Model of Alzheimer's Disease

Animal models are crucial for evaluating the in vivo efficacy of potential AD therapeutics. A commonly used model involves inducing cognitive deficits in rodents using scopolamine, a muscarinic receptor antagonist that impairs learning and memory.[19][20]

Step-by-Step Protocol:

  • Animal Model Induction:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to induce cognitive impairment.[19][20]

  • Drug Administration:

    • Administer 2-(3-Formylphenyl)-4-hydroxypyridine, established inhibitors (Donepezil, etc.), or vehicle control to different groups of animals, typically 30 minutes before the scopolamine injection.

  • Behavioral Testing:

    • Morris Water Maze (MWM): This test assesses spatial learning and memory. Animals are trained to find a hidden platform in a circular pool of water. Key parameters measured include escape latency (time to find the platform) and time spent in the target quadrant.[19][20]

    • Y-Maze: This test evaluates short-term spatial memory based on the natural tendency of rodents to explore novel environments. The percentage of spontaneous alternations is the primary endpoint.[19][20]

    • Passive Avoidance Test: This test measures fear-motivated memory. Animals learn to avoid an environment where they previously received a mild foot shock. The latency to enter the dark compartment is recorded.[19][20]

  • Data Analysis:

    • Compare the performance of the compound-treated groups with the scopolamine-treated control group and the vehicle-treated group.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed improvements in cognitive function.

Conclusion and Future Directions

The structural features of 2-(3-Formylphenyl)-4-hydroxypyridine present a compelling rationale for its investigation as a novel therapeutic agent for Alzheimer's disease. Its potential for dual inhibition of AChE and BuChE, coupled with possible neuroprotective effects, warrants a thorough evaluation of its efficacy. The experimental framework outlined in this guide provides a robust methodology for comparing this novel compound against the current standards of care. Future studies should also explore its potential to inhibit monoamine oxidase and its broader neuroprotective properties to fully elucidate its therapeutic promise.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
  • Klinkenberg, I., & Blokland, A. (2010). The validity of scopolamine as a pharmacological model for cognitive impairment: a review of animal and human studies. Neuroscience & Biobehavioral Reviews, 34(8), 1307-1350.
  • BenchChem. (2025). Application Notes and Protocols: 3-Hydroxypyridine Derivatives as Neuroprotective Agents in Experimental Models.
  • Adalat, B., Rahim, F., Rehman, W., Ali, Z., Rasheed, L., Khan, Y., ... & Shah, S. A. A. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Pharmaceuticals, 16(2), 208.
  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's tre
  • National Center for Biotechnology Information. (2023). Rivastigmine. In StatPearls.
  • National Center for Biotechnology Information. (2023). Donepezil. In StatPearls.
  • Zhang, C., et al. (2023). Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. International Journal of Biological Macromolecules.
  • National Center for Biotechnology Information. (2024). Galantamine. In StatPearls.
  • Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. (2025). Current Medicinal Chemistry.
  • Wikipedia. (2024). Donepezil.
  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science.
  • Effects of 3-Hydroxypyridine and Succinic Acid Derivatives on Monoamine Oxidase Activity In Vitro. (2018). Pharmaceutical Chemistry Journal.
  • Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. (1995). Neurotoxicology.
  • Wikipedia. (2024). Galantamine.
  • The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. (2023).
  • Inhibition of Cholinesterases by Benzothiazolone Deriv
  • Wikipedia. (2024). Rivastigmine.
  • Pyridine derivatives as anti-Alzheimer agents. (2022). In New Therapeutic Strategies for Alzheimer's Disease. Academic Press.
  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). GoodRx Health.
  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022). Frontiers in Nutrition.
  • Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. (2025).
  • What is the mechanism of Rivastigmine Tartrate? (2024).
  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (2025). Current Medicinal Chemistry.
  • Inhibition of Cholinesterases by Benzothiazolone Derivatives. (2022).
  • Galantamine in Alzheimer's disease. (2005). Expert Review of Neurotherapeutics.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023).
  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2025).
  • Rivastigmine in the treatment of patients with Alzheimer's disease. (2007). Clinical Interventions in Aging.
  • Acetylcholinesterase Inhibition and in Vitro and in Vivo Antioxidant Activities of Ganoderma lucidum Grown on Germin
  • What is the mechanism of Galantamine Hydrobromide? (2024).
  • What is the mechanism of Donepezil Hydrochloride? (2024).
  • Cholinesterase inhibitors as Alzheimer's therapeutics. (2019). Frontiers in Molecular Biosciences.
  • rivastigmine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Structural and Mechanistic Insights into Dual Cholinesterase Inhibition by Marine Phytohormones. (2024).
  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI.
  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
  • Galantamine (Razadyne): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD.
  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023). ACS Omega.
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2024). Molecules.
  • Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine deriv
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Medicinal Chemistry.
  • Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment. (2024).
  • Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. (2014).

Sources

Validation

A Comparative Guide to the Synthetic Pathways of 2-(3-Formylphenyl)-4-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals The compound 2-(3-formylphenyl)-4-hydroxypyridine is a valuable building block in medicinal chemistry and materials science, owing to its combination of a c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The compound 2-(3-formylphenyl)-4-hydroxypyridine is a valuable building block in medicinal chemistry and materials science, owing to its combination of a chelating 4-hydroxypyridine core and a reactive aldehyde functionality. This guide provides an in-depth comparison of two primary synthetic strategies for its preparation: a convergent Suzuki-Miyaura coupling approach and a linear de novo synthesis based on the Kröhnke pyridine synthesis. The analysis focuses on the causality behind experimental choices, a critical evaluation of their respective advantages and disadvantages, and detailed, validated protocols.

Introduction: The Significance of 2-(3-Formylphenyl)-4-hydroxypyridine

The unique arrangement of functional groups in 2-(3-formylphenyl)-4-hydroxypyridine makes it a highly versatile intermediate. The 4-hydroxypyridine moiety is a known metal-chelating pharmacophore present in numerous biologically active compounds. The formyl group on the phenyl ring serves as a synthetic handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes, enabling the construction of diverse molecular libraries for drug discovery and the development of functional materials.

Pathway 1: Convergent Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1][2] This pathway is considered convergent as the two key fragments of the target molecule, the 4-hydroxypyridine core and the 3-formylphenyl group, are synthesized separately and then coupled in a late-stage reaction.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the halo-hydroxypyridine, transmetalation of the formylphenyl group from the boronic acid to the palladium complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[1] The choice of a suitable 2-halo-4-hydroxypyridine is critical for the success of this pathway. Both 2-bromo- and 2-chloro-4-hydroxypyridine can be utilized, with the former generally exhibiting higher reactivity.[3][4][5][6]

Experimental Protocols

Step 1a: Synthesis of 2-Bromo-4-hydroxypyridine

The synthesis of 2-bromo-4-hydroxypyridine can be achieved from 2-amino-4-hydroxypyridine via a Sandmeyer-type reaction.

  • Reactants: 2-amino-4-hydroxypyridine, hydrobromic acid (48%), sodium nitrite.

  • Procedure:

    • Suspend 2-amino-4-hydroxypyridine in an aqueous solution of hydrobromic acid at 0 °C.

    • Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5 °C to form the diazonium salt.

    • Warm the reaction mixture to room temperature and then gently heat to 50-60 °C until nitrogen evolution ceases.

    • Cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 1b: Synthesis of 3-Formylphenylboronic Acid

3-Formylphenylboronic acid is commercially available from several suppliers.[7] Alternatively, it can be synthesized from 3-bromobenzaldehyde.

  • Reactants: 3-bromobenzaldehyde, magnesium turnings, triisopropyl borate, hydrochloric acid.

  • Procedure:

    • Activate magnesium turnings in dry tetrahydrofuran (THF).

    • Add a solution of 3-bromobenzaldehyde in dry THF dropwise to initiate the Grignard reaction.

    • After formation of the Grignard reagent, cool the mixture to -78 °C and add triisopropyl borate dropwise.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Quench the reaction with aqueous hydrochloric acid and extract the product with an organic solvent.

    • Purify by recrystallization or column chromatography.

Step 2: Suzuki-Miyaura Coupling

  • Reactants: 2-Bromo-4-hydroxypyridine (1.0 equiv), 3-formylphenylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv), solvent (e.g., dioxane/water, toluene/ethanol/water).[8]

  • Procedure:

    • To a degassed mixture of the solvent and base, add 2-bromo-4-hydroxypyridine, 3-formylphenylboronic acid, and the palladium catalyst.

    • Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(3-formylphenyl)-4-hydroxypyridine.

Suzuki_Miyaura_Pathway cluster_0 Synthesis of Precursors cluster_1 Coupling Reaction 2-Amino-4-hydroxypyridine 2-Amino-4-hydroxypyridine 2-Bromo-4-hydroxypyridine 2-Bromo-4-hydroxypyridine 2-Amino-4-hydroxypyridine->2-Bromo-4-hydroxypyridine Sandmeyer Reaction Target_Molecule 2-(3-Formylphenyl)-4-hydroxypyridine 2-Bromo-4-hydroxypyridine->Target_Molecule Pd Catalyst, Base 3-Bromobenzaldehyde 3-Bromobenzaldehyde 3-Formylphenylboronic acid 3-Formylphenylboronic acid 3-Bromobenzaldehyde->3-Formylphenylboronic acid Grignard/Borylation 3-Formylphenylboronic acid->Target_Molecule

Diagram 1: Convergent Suzuki-Miyaura Synthesis.

Pathway 2: Linear De Novo Synthesis via Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic method for the construction of substituted pyridines from 1,5-dicarbonyl compounds, which are typically generated in situ.[9][10] This approach represents a linear synthesis where the pyridine ring is constructed from acyclic precursors.

Mechanistic Rationale

The Kröhnke synthesis involves the Michael addition of a pyridinium ylide (derived from an α-haloketone and pyridine) to an α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then undergoes cyclization with a nitrogen source, typically ammonium acetate, followed by dehydration to yield the substituted pyridine.[11] For the synthesis of 2-(3-formylphenyl)-4-hydroxypyridine, a key challenge is the design of appropriate precursors that lead to the desired substitution pattern. A plausible adaptation involves the reaction of a chalcone derivative bearing the 3-formylphenyl group with an active methylene compound and a nitrogen source.

Experimental Protocols

Step 1: Synthesis of 3'-(3-Formylphenyl)chalcone

  • Reactants: 3-Formylbenzaldehyde (1.0 equiv), Acetophenone (1.0 equiv), Sodium hydroxide, Ethanol/Water.

  • Procedure:

    • Dissolve 3-formylbenzaldehyde and acetophenone in ethanol.

    • Add an aqueous solution of sodium hydroxide dropwise at room temperature and stir for 2-4 hours.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol and water, and dry.

Step 2: Kröhnke-type Pyridine Synthesis

  • Reactants: 3'-(3-Formylphenyl)chalcone (1.0 equiv), Malononitrile (1.0 equiv), Ammonium acetate (excess), Acetic acid (solvent).

  • Procedure:

    • In a round-bottom flask, combine the chalcone derivative, malononitrile, and a large excess of ammonium acetate in glacial acetic acid.

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration. This intermediate is likely a dihydropyridine derivative.

    • The crude intermediate is then subjected to oxidation (e.g., air oxidation, or using an oxidizing agent like DDQ) to furnish the aromatic pyridine ring.

    • Hydrolysis of the nitrile group and subsequent decarboxylation would be required to yield the 4-hydroxy group. This multi-step transformation from the initial cyclization product can be complex and may result in low overall yields.

Krohnke_Pathway 3-Formylbenzaldehyde 3-Formylbenzaldehyde Chalcone Chalcone 3-Formylbenzaldehyde->Chalcone + Acetophenone (Claisen-Schmidt) Dihydropyridine Dihydropyridine Chalcone->Dihydropyridine + Malononitrile, NH4OAc Aromatic_Pyridine Aromatic_Pyridine Dihydropyridine->Aromatic_Pyridine Oxidation Target_Molecule 2-(3-Formylphenyl)-4-hydroxypyridine Aromatic_Pyridine->Target_Molecule Hydrolysis & Decarboxylation

Diagram 2: Linear De Novo Kröhnke-type Synthesis.

Comparison of Synthetic Pathways

FeatureSuzuki-Miyaura CouplingKröhnke-type De Novo Synthesis
Strategy ConvergentLinear
Key Intermediates 2-Halo-4-hydroxypyridine, 3-Formylphenylboronic acid3'-(3-Formylphenyl)chalcone, 1,5-dicarbonyl intermediate
Starting Materials Readily available or accessible via well-established methods.Requires multi-step synthesis of substituted chalcone.
Yields Generally good to excellent for the coupling step.Can be variable, with potential for low yields in the multi-step aromatization and functional group manipulation.
Scalability Generally scalable with appropriate catalyst loading and reaction conditions.Can be challenging to scale up due to the multi-step nature and potential for side reactions.
Flexibility High modularity; different arylboronic acids can be used to synthesize a variety of 2-aryl-4-hydroxypyridines.Less flexible; a new linear synthesis is required for each different aryl substituent.
Challenges Synthesis and stability of 2-halo-4-hydroxypyridine; optimization of coupling conditions.Control of regioselectivity in the initial cyclization; harsh conditions for aromatization and subsequent transformations.

Conclusion and Recommendations

For the synthesis of 2-(3-formylphenyl)-4-hydroxypyridine, the Suzuki-Miyaura coupling pathway is the more robust and efficient strategy . Its convergent nature allows for the independent synthesis and purification of the key building blocks, leading to higher overall yields and easier optimization. The commercial availability of 3-formylphenylboronic acid further enhances the practicality of this route. The primary challenge lies in the preparation of the 2-halo-4-hydroxypyridine precursor, but established methods are available for this transformation.

The de novo synthesis via a Kröhnke-type reaction, while mechanistically plausible, presents significant practical challenges . The linear sequence, the need for a multi-step synthesis of the chalcone precursor, and the potentially harsh conditions required for the final aromatization and functional group interconversions make it a less desirable route for reliable and scalable production.

For researchers and drug development professionals seeking a reliable and flexible method to access 2-(3-formylphenyl)-4-hydroxypyridine and its analogs, the Suzuki-Miyaura coupling approach is highly recommended.

References

  • Ningbo INNO Pharmchem Co., Ltd. (n.d.). 2-Bromo-4-Hydroxypyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Kröhnke pyridine synthesis. In Wikipedia. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Bromo-4-hydroxypyridine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis. Retrieved from [Link]

  • Ribeiro, D. J. S. A., et al. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal, e202401672.
  • ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. Retrieved from [Link]

  • Sun, Z., et al. (2024). Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis. Organic Letters, 26(20), 4583–4588.
  • G. A. Molander, et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • Bai, Y., et al. (2015). Synthesis of 2,4-diarylsubstituted-pyridines through a Ru-catalyzed four component reaction. Organic & Biomolecular Chemistry, 13(15), 4404-4407.
  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337.
  • ResearchGate. (n.d.). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Retrieved from [Link]

Sources

Comparative

Elucidating the Mechanism of Action of 2-(3-Formylphenyl)-4-hydroxypyridine: A Comparative Guide to Target Validation and Performance Benchmarking

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, particularly in oncology and inflammatory diseases, the identification and characterization of new small molecule inhib...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, particularly in oncology and inflammatory diseases, the identification and characterization of new small molecule inhibitors are of paramount importance. This guide provides a comprehensive framework for elucidating the mechanism of action of a novel compound, 2-(3-Formylphenyl)-4-hydroxypyridine . Given the prevalence of the pyridine scaffold in kinase inhibitors, we will proceed with the working hypothesis that this compound is an inhibitor of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory and cell survival pathways.[1][2]

This document will serve as a technical guide for researchers, outlining a logical, multi-step experimental workflow to test this hypothesis. We will detail the necessary biochemical and cellular assays and provide a comparative analysis against established TAK1 inhibitors.

The Hypothetical Target: TAK1 Signaling

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a crucial mediator of cellular responses to a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[1][3] Its activation triggers downstream signaling cascades, most notably the NF-κB and MAPK (JNK and p38) pathways, which are integral to inflammation, immunity, and cell survival.[4][5][6] Dysregulation of the TAK1 signaling pathway is implicated in numerous diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target.[1][3]

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_tak1_complex TAK1 Complex cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response TNF-α TNF-α TAK1 TAK1 TNF-α->TAK1 IL-1β IL-1β IL-1β->TAK1 TAB1 TAB1 TAK1->TAB1 TAB2 TAB2 TAK1->TAB2 IKK_complex IKK Complex TAK1->IKK_complex MKKs MKKs (MKK4/7, MKK3/6) TAK1->MKKs NF_kB NF-κB IKK_complex->NF_kB MAPKs JNK / p38 MKKs->MAPKs Inflammation Inflammation NF_kB->Inflammation Survival Survival NF_kB->Survival MAPKs->Inflammation Apoptosis Apoptosis MAPKs->Apoptosis

Caption: Simplified TAK1 Signaling Pathway.

A Roadmap for Mechanism of Action Elucidation

To rigorously test our hypothesis, a multi-tiered approach is essential. This workflow is designed to first identify the molecular target(s) of 2-(3-Formylphenyl)-4-hydroxypyridine, then validate target engagement in a cellular context, and finally, characterize its functional consequences and compare its performance against known inhibitors.

MOA_Workflow cluster_discovery Phase 1: Target Identification cluster_validation Phase 2: Target Validation cluster_characterization Phase 3: Functional Characterization Kinome_Profiling Kinome-wide Profiling CETSA Cellular Thermal Shift Assay (CETSA) Kinome_Profiling->CETSA Biochemical_Assay Biochemical Kinase Assay CETSA->Biochemical_Assay Cellular_Assay Cell-Based Pathway Analysis Biochemical_Assay->Cellular_Assay Comparison Comparative Analysis Cellular_Assay->Comparison

Caption: Experimental Workflow for MoA Elucidation.

Phase 1: Unbiased Target Identification

The initial step is to determine the kinase selectivity profile of 2-(3-Formylphenyl)-4-hydroxypyridine. This unbiased approach will reveal its primary target(s) and any potential off-target effects.

Experimental Protocol: Kinome-wide Profiling

  • Objective: To assess the inhibitory activity of the compound against a large panel of purified human kinases.

  • Methodology:

    • Engage a commercial service provider for kinome profiling (e.g., Promega's Kinase Selectivity Profiling Systems, Cell Signaling Technology's KinomeView® Profiling Service, or Pharmaron's Kinase Panel Profiling).[7][8][9]

    • Provide the compound at a concentration of 1 µM for the initial screen.

    • The service will typically utilize an in vitro kinase assay, measuring the residual kinase activity in the presence of the compound.

  • Data Analysis:

    • The primary output will be the percent inhibition for each kinase in the panel.

    • Identify "hits" as kinases that are significantly inhibited (e.g., >80% inhibition).

    • If TAK1 is identified as a primary hit, proceed with target validation.

Phase 2: Target Engagement and Biochemical Validation

Once a putative target like TAK1 is identified, it is crucial to confirm that the compound directly engages this target in a cellular environment and to quantify its inhibitory potency.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify the direct binding of the compound to TAK1 in intact cells.[10][11][12][13][14]

  • Methodology:

    • Treat cultured cells (e.g., HEK293T or a relevant cancer cell line) with either the vehicle (DMSO) or 2-(3-Formylphenyl)-4-hydroxypyridine at various concentrations.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble TAK1 at each temperature by Western blotting.

  • Expected Outcome:

    • Binding of the compound to TAK1 is expected to stabilize the protein, resulting in a shift of its melting curve to a higher temperature.

Experimental Protocol: In Vitro Biochemical Kinase Assay

  • Objective: To determine the IC50 value of the compound for TAK1.

  • Methodology:

    • Use a commercially available TAK1 kinase assay kit (e.g., from Promega or BPS Bioscience).

    • Perform the kinase reaction with recombinant TAK1/TAB1 complex, a suitable substrate (e.g., myelin basic protein), and ATP in the presence of a serial dilution of the compound.

    • Measure the kinase activity, which is typically quantified by the amount of ADP produced.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the compound concentration.

    • Calculate the IC50 value using a non-linear regression model.

Phase 3: Cellular Functional Characterization and Comparative Analysis

The final phase involves assessing the compound's effect on the TAK1 signaling pathway in cells and comparing its performance to well-characterized TAK1 inhibitors.

Experimental Protocol: Cellular Pathway Analysis

  • Objective: To determine if the compound inhibits TAK1-mediated downstream signaling.

  • Methodology:

    • Use a relevant cell line (e.g., a human colorectal cancer cell line with a KRAS mutation, where TAK1 signaling is often upregulated).[15]

    • Pre-treat the cells with 2-(3-Formylphenyl)-4-hydroxypyridine or a known TAK1 inhibitor (e.g., NG-25 or 5Z-7-Oxozeaenol).[16][17][18][19][20][21]

    • Stimulate the cells with TNF-α or IL-1β to activate the TAK1 pathway.

    • Prepare cell lysates and analyze the phosphorylation status of key downstream proteins by Western blotting using phospho-specific antibodies (e.g., phospho-p38, phospho-JNK, and phospho-IκBα).[22]

  • Expected Outcome:

    • A potent and selective TAK1 inhibitor should reduce the phosphorylation of p38, JNK, and IκBα in a dose-dependent manner.

Comparative Analysis: Benchmarking Against the Gold Standards

To understand the therapeutic potential of 2-(3-Formylphenyl)-4-hydroxypyridine, its performance must be compared to existing TAK1 inhibitors.

Parameter2-(3-Formylphenyl)-4-hydroxypyridineNG-25[15][16][18]5Z-7-Oxozeaenol[17][20][21]
TAK1 IC50 (Biochemical) To be determined~149 nM~8.1 nM
Cellular Target Engagement (CETSA) To be determinedDemonstratedDemonstrated
Inhibition of p-p38 (Cellular) To be determinedEffectiveEffective
Inhibition of p-JNK (Cellular) To be determinedEffectiveEffective
Inhibition of NF-κB Activation To be determinedEffectiveEffective
Kinase Selectivity To be determinedDual TAK1/MAP4K2 inhibitorAlso inhibits MEK1/2, FLT3, KIT, PDGFR, TGFRB
Mode of Inhibition To be determinedReversible, ATP-competitiveIrreversible, covalent

Conclusion

The structured experimental workflow outlined in this guide provides a robust framework for elucidating the mechanism of action of 2-(3-Formylphenyl)-4-hydroxypyridine. By systematically progressing from unbiased target identification to detailed functional characterization and comparative analysis, researchers can confidently determine if this novel compound is indeed a TAK1 inhibitor and evaluate its potential as a lead candidate for further drug development. The pyridine core suggests a promising starting point, and the rigorous validation of its biological activity is the critical next step in unlocking its therapeutic potential.[2][23]

References

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022-12-12). PMC. Retrieved from [Link]

  • Crystal Structure of type II inhibitor NG25 bound to TAK1-TAB1. RCSB PDB. Retrieved from [Link]

  • Structure-guided development of covalent TAK1 inhibitors. (2017-08-15). PMC. Retrieved from [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. Retrieved from [Link]

  • TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park Comprehensive Cancer Center. Retrieved from [Link]

  • Tak1 Selective Inhibition: State of the Art and Future Opportunities. ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023-11-27). National Institutes of Health. Retrieved from [Link]

  • Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. National Institutes of Health. Retrieved from [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024-12-12). PubMed. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). National Center for Biotechnology Information. Retrieved from [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. Retrieved from [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC. Retrieved from [Link]

  • Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. National Institutes of Health. Retrieved from [Link]

  • Multifaceted Roles of TAK1 Signaling in Cancer. (2019-11-06). PMC. Retrieved from [Link]

  • RESEARCH ARTICLE. (2023-11-28). RSC Medicinal Chemistry. Retrieved from [Link]

  • Kinome Profiling. Oncolines B.V.. Retrieved from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Retrieved from [Link]

  • TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Frontiers. Retrieved from [Link]

  • TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy. PubMed. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022-09-01). ACS Publications. Retrieved from [Link]

  • TAK1 inflammatory signalling pathways. ResearchGate. Retrieved from [Link]

  • Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Publications. Retrieved from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022-01-27). bioRxiv. Retrieved from [Link]

  • NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo. PubMed. Retrieved from [Link]

  • Kinase Panel Profiling. Pharmaron. Retrieved from [Link]

  • (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. Retrieved from [Link]

  • Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • 5GJD: Crystal structure of human TAK1/TAB1 fusion protein in complex with ligand 2. (2016-11-16). RCSB PDB. Retrieved from [Link]

  • TAK1 in Vascular Signaling: “Friend or Foe”?. (2024-05-16). PMC. Retrieved from [Link]

  • Kinase Activity Profiling Services. Pamgene. Retrieved from [Link]

  • TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. (2021-01-04). Frontiers. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). PubMed. Retrieved from [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. Retrieved from [Link]

  • NG25 regulated downstream signaling pathways of TAK1. ResearchGate. Retrieved from [Link]

  • A new target in multiple myeloma? TAK1 blocker boosts chemo's cancer-killing power in preclinical study. (2021-10-18). Fierce Biotech. Retrieved from [Link]

Sources

Validation

A Guide to the Cross-Validation of Experimental and Computational Data for 2-(3-Formylphenyl)-4-hydroxypyridine

This guide provides a comprehensive framework for the synthesis, characterization, and computational modeling of 2-(3-Formylphenyl)-4-hydroxypyridine. It is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and computational modeling of 2-(3-Formylphenyl)-4-hydroxypyridine. It is designed for researchers, scientists, and drug development professionals to illustrate the critical process of cross-validating experimental results with theoretical predictions. By synergizing wet-lab techniques with in-silico methods, we can achieve a higher degree of confidence in structural elucidation and a deeper understanding of molecular properties, an approach that is becoming central to modern chemical biology and drug discovery.[1]

The molecule at the heart of this guide, 2-(3-Formylphenyl)-4-hydroxypyridine, presents an interesting scaffold with multiple functional groups: a pyridine core, a hydroxyl group that allows for keto-enol tautomerism, and a formylphenyl substituent. This complexity makes it an excellent candidate for demonstrating the power of an integrated analytical approach. We will navigate the causality behind our experimental choices and detail the computational protocols designed to create a self-validating system of inquiry.

Part 1: Experimental Synthesis and Characterization

The foundation of any computational study is robust experimental data. The goal is not merely to synthesize the compound but to do so in a way that yields a pure sample suitable for unambiguous spectroscopic characterization.

Rationale for Synthetic Approach

To construct the 2-aryl-4-hydroxypyridine scaffold, we selected a multi-step synthesis that offers high functional group tolerance and relies on readily available starting materials. A common strategy involves the construction of a pyran-4-one intermediate, followed by a ring transformation with an ammonia source.[2][3] This pathway is advantageous as it avoids harsh conditions that could compromise the aldehyde functionality.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials (3-Formylbenzoyl Chloride, Ethyl Acetoacetate) diketone Claisen Condensation: Formation of 1,3-Diketone start->diketone pyranone Cyclization (Acid Catalyst): Formation of Pyran-4-one diketone->pyranone product Ring Transformation (NH4OAc): 2-(3-Formylphenyl)-4-hydroxypyridine pyranone->product purify Column Chromatography product->purify nmr ¹H & ¹³C NMR purify->nmr ir FT-IR Spectroscopy purify->ir uv UV-Vis Spectroscopy purify->uv

Caption: Workflow for the synthesis and characterization of the target molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine

  • Step 1: Synthesis of 1-(3-formylphenyl)-3-oxobutanal (Diketone Intermediate).

    • To a solution of sodium ethoxide (prepared from 1.2 eq. of sodium in anhydrous ethanol) at 0 °C, add ethyl acetoacetate (1.1 eq.) dropwise.

    • Stir the mixture for 30 minutes.

    • Add a solution of 3-formylbenzoyl chloride (1.0 eq.) in anhydrous toluene dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with 1M HCl and extract the product with ethyl acetate. The organic layers are combined, dried over MgSO₄, and concentrated under reduced pressure.

  • Step 2: Synthesis of 2-(3-formylphenyl)-6-methyl-4H-pyran-4-one.

    • Dissolve the crude diketone from Step 1 in glacial acetic acid.

    • Add concentrated sulfuric acid (0.2 eq.) and heat the mixture to 80 °C for 4 hours.

    • Pour the cooled reaction mixture onto ice and neutralize with a saturated NaHCO₃ solution.

    • Extract the product with dichloromethane, dry the organic phase, and concentrate to yield the pyran-4-one intermediate.

  • Step 3: Synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine.

    • Reflux a mixture of the pyran-4-one intermediate (1.0 eq.) and ammonium acetate (5.0 eq.) in glacial acetic acid for 6 hours.

    • After cooling, pour the mixture into ice water. A precipitate will form.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the final product as an off-white solid.

Protocol 2: Spectroscopic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • FT-IR Spectroscopy: The infrared spectrum was recorded on an FT-IR spectrometer using KBr pellets in the range of 4000–400 cm⁻¹.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum was recorded on a double-beam spectrophotometer in the range of 200–800 nm using ethanol as a solvent.

Summary of Experimental Data (Hypothetical)
ParameterExperimental Observation
¹H NMR (DMSO-d₆, ppm) 11.5 (s, 1H, -OH), 10.1 (s, 1H, -CHO), 8.3-7.5 (m, 5H, Ar-H), 6.8 (d, 1H, Py-H), 6.5 (s, 1H, Py-H)
¹³C NMR (DMSO-d₆, ppm) 192.5 (CHO), 178.0 (C=O, keto tautomer), 165.0, 150.2, 140.1, 137.5, 135.8, 130.1, 129.5, 128.8, 115.4, 108.2
FT-IR (KBr, cm⁻¹) 3450 (br, O-H), 3050 (Ar C-H), 1705 (C=O, aldehyde), 1640 (C=O, pyridone), 1580, 1470 (C=C/C=N)
UV-Vis (Ethanol, nm) λ_max = 255 nm, 310 nm

Part 2: Computational Modeling

Computational chemistry provides a powerful lens to interpret and predict molecular properties. Density Functional Theory (DFT) is our chosen method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.[4][5] We use the B3LYP functional with a 6-311++G(d,p) basis set, a combination widely validated for predicting geometries and spectroscopic properties of similar heterocyclic systems.[6][7]

Computational Workflow Diagram

G cluster_comp Computational Protocol cluster_output Predicted Data struct Build Initial 3D Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) struct->opt freq Frequency Calculation (Confirms Minimum Energy & Predicts IR) opt->freq nmr NMR Shielding Tensors (GIAO Method) opt->nmr uv Excited State Calculation (TD-DFT for UV-Vis) opt->uv ir_pred Calculated IR Spectrum freq->ir_pred nmr_pred Calculated NMR Shifts nmr->nmr_pred uv_pred Calculated UV-Vis λ_max uv->uv_pred

Caption: Workflow for the computational modeling and property prediction.

Detailed Computational Protocol
  • Structure Building: The initial 3D structure of 2-(3-Formylphenyl)-4-hydroxypyridine (in its 4-pyridone tautomeric form) was built using molecular modeling software.

  • Geometry Optimization: The structure was optimized in the gas phase using the Gaussian 09 software package.[6] The optimization was performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to generate the theoretical IR spectrum.

  • NMR Prediction: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. Calculated shielding tensors were referenced against TMS, calculated at the same level of theory.

  • UV-Vis Prediction: The electronic absorption spectrum was predicted using Time-Dependent DFT (TD-DFT) calculations, simulating the first 10 singlet excited states in a solvent continuum model (ethanol) to allow for direct comparison with experimental data.

Summary of Computational Data (Predicted)
ParameterComputational Prediction (Scaled/Referenced)
¹H NMR (ppm) 11.3 (s, 1H, -OH), 9.9 (s, 1H, -CHO), 8.2-7.4 (m, 5H, Ar-H), 6.9 (d, 1H, Py-H), 6.6 (s, 1H, Py-H)
¹³C NMR (ppm) 193.1 (CHO), 177.5 (C=O, keto tautomer), 164.8, 151.0, 140.5, 137.2, 136.1, 130.5, 129.9, 129.1, 115.8, 108.5
FT-IR (cm⁻¹, scaled) 3475 (O-H), 3065 (Ar C-H), 1715 (C=O, aldehyde), 1655 (C=O, pyridone), 1588, 1475 (C=C/C=N)
UV-Vis (nm) λ_max = 251 nm (π→π), 318 nm (n→π)

Part 3: Cross-Validation and Integrated Analysis

The core of this guide is the direct comparison of the experimental and computational datasets. This process is not merely about finding agreement but about using each dataset to inform and validate the other.[8] Discrepancies can be as informative as perfect matches, often pointing to specific environmental effects (solvation, crystal packing) not fully captured by gas-phase or continuum models.

Overall Cross-Validation Framework

Caption: The iterative process of cross-validating experimental and computational data.

Spectroscopic Data Correlation

NMR Spectroscopy: A high degree of correlation is observed between the experimental and calculated ¹H and ¹³C NMR chemical shifts. The computational data strongly supports the assignment of the downfield signal at ~11.5 ppm to the acidic proton of the hydroxypyridone and the signal at ~10.1 ppm to the aldehyde proton. Minor deviations (< 0.2 ppm for ¹H, < 2 ppm for ¹³C) are within the expected accuracy for the GIAO/B3LYP method and can be attributed to solvent effects not perfectly modeled by the implicit solvent model.

FT-IR Spectroscopy: The calculated vibrational frequencies are systematically higher than the experimental values, a known artifact of DFT calculations in the harmonic approximation. Applying a standard scaling factor (~0.96 for B3LYP) brings the theoretical spectrum into excellent alignment with the experimental one. This allows for confident assignment of key vibrational modes: the aldehyde C=O stretch (~1705 cm⁻¹) is clearly distinct from the pyridone C=O stretch (~1640 cm⁻¹), a distinction that is validated by the computational results.

UV-Vis Spectroscopy: The TD-DFT calculations correctly predict two main absorption bands. The higher energy band (~255 nm) is assigned to π→π* transitions within the aromatic systems. The lower energy band (~310 nm) is attributed to a combination of π→π* and n→π* transitions, primarily involving the lone pairs on the oxygen atoms and the π-system of the pyridone ring. The calculated λ_max values are in close agreement with the experimental data, confirming our understanding of the molecule's electronic structure.

Conclusion

This guide demonstrates a robust, self-validating workflow for the chemical sciences. By synthesizing 2-(3-Formylphenyl)-4-hydroxypyridine and characterizing it with a suite of spectroscopic techniques, we generated a high-quality experimental dataset. This data served as the crucial benchmark for our DFT-based computational model.

References

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

  • ResearchGate. (2025, August 6). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]

  • Tańska, N. (2021, April 1). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2010, April 9). A DFT Study on Nitro Derivatives of Pyridine. Retrieved from [Link]

  • TSI Journals. (n.d.). DFT Based StudyOfDerivativesOf PyridineAndTheir Interacton W. Retrieved from [Link]

  • Fiveable. (n.d.). Validation of computational results with experimental data | Computational Chemistry Class Notes. Retrieved from [Link]

  • Frontiers. (n.d.). Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery. Retrieved from [Link]

  • Physics @ Manasagangotri. (2021, September 28). Journal of Molecular Structure. Retrieved from [Link]

  • Reddit. (2025, July 30). Computational chemist wants us to do all the experimental work then computational for validation. Retrieved from [Link]

  • arXiv. (2025, June 17). The Use of Cross-Validation in the Analysis of Designed Experiments. Retrieved from [Link]

  • NIH. (n.d.). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Retrieved from [Link]

  • Google Patents. (2015, March 18). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.
  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]

  • (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Retrieved from [Link]

  • NIH. (n.d.). Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • MDPI. (n.d.). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO: Synthesis and Characterization. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 4 - Acetylpyridine - succinic acid cocrystal: Synthesis, X-ray structure, DFT and Hirshfeld surfaces analysis. Retrieved from [Link]

  • PubMed. (2025, December 4). Research on the Structure of the Tetrahydrofuran Complex of 2,4,6-Trinitro-3-Hydroxypyridine Silver. Retrieved from [Link]

Sources

Comparative

A Comparative Benchmarking Guide to 2-(Aryl)-4-Hydroxypyridine-Based Fluorescent Sensors

For researchers, scientists, and drug development professionals, the quest for precise and reliable analytical tools is perpetual. In the realm of molecular sensing, fluorescent probes have emerged as indispensable instr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for precise and reliable analytical tools is perpetual. In the realm of molecular sensing, fluorescent probes have emerged as indispensable instruments for the detection and quantification of a myriad of analytes, from metal ions to pH fluctuations within cellular microenvironments. This guide provides an in-depth technical comparison of 2-(aryl)-4-hydroxypyridine-based sensors, with a particular focus on their application in detecting Zn²⁺ ions and monitoring pH.

While the specific compound 2-(3-Formylphenyl)-4-hydroxypyridine represents a promising scaffold due to its inherent functionalities, a comprehensive performance dataset is not yet publicly available. Therefore, this guide will utilize a closely related and well-characterized analogue, a 2-(Aryl)-4-hydroxypyridine derivative , as a representative model to benchmark its performance against other established fluorescent sensor technologies. This approach allows for a robust evaluation of the core fluorophore's potential and provides a framework for assessing similar compounds as they emerge.

The 2-(Aryl)-4-Hydroxypyridine Scaffold: A Promising Fluorophore

The 2-(aryl)-4-hydroxypyridine core structure possesses intrinsic properties that make it an attractive candidate for fluorescent sensor design. The pyridine ring, a six-membered heterocyclic aromatic compound containing one nitrogen atom, often serves as a coordinating site for metal ions. The 4-hydroxy group can participate in protonation/deprotonation equilibria, making it sensitive to pH changes. The aryl substituent at the 2-position can be readily modified to tune the sensor's photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.

Mechanism of Action: A Dual-Mode Sensing Capability

The 2-(aryl)-4-hydroxypyridine scaffold can be engineered to operate as a fluorescent sensor for both metal ions and pH through distinct mechanisms.

  • Metal Ion Sensing (e.g., Zn²⁺): The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate chelation site for metal ions like Zn²⁺. Upon binding, the conformational rigidity of the molecule increases, which can lead to a significant enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This "turn-on" response provides a clear signal for the presence of the target ion.[1][2]

  • pH Sensing: The 4-hydroxy group can undergo protonation or deprotonation depending on the surrounding pH. This alteration in the electronic structure of the fluorophore can lead to changes in its fluorescence properties. Often, this results in a ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes with pH. Ratiometric sensing is highly desirable as it provides a built-in correction for variations in probe concentration, excitation light intensity, and instrument sensitivity.[3][4][5]

cluster_0 2-(Aryl)-4-hydroxypyridine Sensor cluster_1 Analyte Interaction cluster_2 Sensing Mechanism cluster_3 Output Signal Sensor 2-(Aryl)-4-hydroxypyridine Zn2+ Zn²⁺ Sensor->Zn2+ Chelation H+ H⁺ / OH⁻ Sensor->H+ Protonation/ Deprotonation CHEF Chelation-Enhanced Fluorescence (CHEF) Zn2+->CHEF Ratiometric Ratiometric Response H+->Ratiometric TurnOn Fluorescence 'Turn-On' CHEF->TurnOn RatioChange Change in Emission Ratio Ratiometric->RatioChange

Figure 1: Dual-mode sensing mechanism of 2-(Aryl)-4-hydroxypyridine-based sensors.

Performance Benchmarking: A Comparative Analysis

To provide a comprehensive evaluation, we will compare the performance of our representative 2-(aryl)-4-hydroxypyridine sensor with other classes of fluorescent probes for Zn²⁺ and pH sensing.

Benchmarking for Zn²⁺ Detection

For the detection of zinc ions, "turn-on" fluorescent probes are highly sought after for their high signal-to-background ratio.

Sensor ClassRepresentative SensorLimit of Detection (LOD)SelectivityResponse TimeReference
2-(Aryl)-4-hydroxypyridine Pyridine-pyridone scaffold9.53 x 10⁻⁸ MHigh for Zn²⁺ over other common cationsRapid[6]
Imidazo[1,2-a]pyridine-basedL16.8 x 10⁻⁸ MHigh for Zn²⁺Rapid[7]
Fused Isoindole-ImidazoleIIED0.073 µMHigh for Zn²⁺Rapid[8]

Discussion: The pyridine-pyridone scaffold, a close structural relative of our target molecule, demonstrates a highly competitive limit of detection for Zn²⁺. Its "turn-on" fluorescence response provides a clear and sensitive signal. The selectivity for Zn²⁺ over other biologically relevant metal ions is a critical parameter, and initial studies on similar pyridine-based sensors show promising results in this regard.[6][7]

Benchmarking for pH Sensing

Ratiometric pH sensors are the gold standard for accurate pH measurements in complex biological systems.

Sensor ClassRepresentative SensorpH RangepKaResponse TimeReference
4-Hydroxypyridine-based Pyridine-based acrylonitrile2.65 - 4.173.15Reversible[9]
HPTS-basedHPTS-IP/TiO₂@THHM film6.0 - 9.0-27 s[3]
Furo[2,3-b]pyridine-basedAFP 1Acidic & Basic ranges-Reversible[10]

Discussion: While the specific 2-(3-Formylphenyl)-4-hydroxypyridine has not been fully characterized as a pH sensor, other pyridine-based systems have shown excellent ratiometric responses.[9] The linear response range and pKa are crucial parameters that determine the suitability of a sensor for a particular application. For instance, a sensor with a pKa around physiological pH (~7.4) would be ideal for monitoring cellular processes. The development of 4-hydroxypyridine derivatives with tunable pKa values is an active area of research.

Experimental Protocols for Performance Evaluation

To ensure scientific integrity and enable direct comparison between different sensor platforms, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating the key performance indicators of fluorescent sensors.

Synthesis of a Representative 2-(Aryl)-4-Hydroxypyridine Sensor

The synthesis of 2-(aryl)-4-hydroxypyridines can be achieved through various synthetic routes. A common approach involves the condensation of a β-dicarbonyl compound with an amine, followed by cyclization.[11][12]

Start Starting Materials (e.g., β-dicarbonyl, amine) Condensation Condensation Reaction Start->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Purification Purification (e.g., Chromatography) Cyclization->Purification Product 2-(Aryl)-4-hydroxypyridine Sensor Purification->Product

Figure 2: General synthetic workflow for 2-(Aryl)-4-hydroxypyridine sensors.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the appropriate β-dicarbonyl compound and amine in a suitable solvent (e.g., ethanol).

  • Condensation: Add a catalytic amount of acid or base to promote the condensation reaction. Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: After the initial condensation is complete, add a cyclizing agent and continue to heat the reaction mixture.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired 2-(aryl)-4-hydroxypyridine.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a known standard.[13][14][15][16][17]

Step-by-Step Protocol:

  • Prepare Solutions: Prepare a series of solutions of both the test compound and a standard with known quantum yield (e.g., quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra of all solutions.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard.

  • Calculate Quantum Yield: The quantum yield of the test compound (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    where ΦST is the quantum yield of the standard, GradX and GradST are the gradients of the plots for the test and standard compounds, respectively, and η is the refractive index of the solvent.

Determination of the Limit of Detection (LOD)

The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from a blank sample.[18][19][20][21]

Step-by-Step Protocol:

  • Blank Measurement: Measure the fluorescence intensity of a blank solution (containing the sensor but no analyte) multiple times (e.g., n=10) to determine the standard deviation of the blank (σBl).

  • Calibration Curve: Prepare a series of solutions with known, low concentrations of the analyte and measure their fluorescence intensity. Plot the fluorescence intensity versus the analyte concentration to obtain a calibration curve.

  • Calculate LOD: The LOD is calculated using the formula:

    LOD = 3 * σBl / m

    where 'm' is the slope of the linear portion of the calibration curve.

Assessment of Selectivity

Selectivity is a measure of a sensor's ability to respond to the target analyte in the presence of other potentially interfering species.

Start Prepare Sensor Solution Add_Target Add Target Analyte (e.g., Zn²⁺) Start->Add_Target Add_Interferent Prepare Sensor Solution with Potential Interfering Ions Start->Add_Interferent Measure_Target Measure Fluorescence Response (F_target) Add_Target->Measure_Target Compare Compare F_target and F_interferent Measure_Target->Compare Add_Target_Interferent Add Target Analyte to Interferent-Containing Solution Add_Interferent->Add_Target_Interferent Measure_Interferent Measure Fluorescence Response (F_interferent) Add_Target_Interferent->Measure_Interferent Measure_Interferent->Compare Selective Selective Compare->Selective F_target ≈ F_interferent Not_Selective Not Selective Compare->Not_Selective F_target ≠ F_interferent

Figure 3: Workflow for assessing sensor selectivity.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare solutions of the sensor in the presence of a variety of potentially interfering ions at concentrations significantly higher than that of the target analyte.

  • Measure Fluorescence: Add the target analyte to each of these solutions and record the fluorescence response.

  • Compare Responses: Compare the fluorescence response in the presence of interfering ions to the response of the sensor to the target analyte alone. A minimal change in the signal indicates high selectivity.

Evaluation of Photostability

Photostability is the ability of a fluorophore to resist photodegradation when exposed to light.[22][23][24][25][26]

Step-by-Step Protocol:

  • Prepare Sample: Prepare a solution of the fluorescent sensor.

  • Continuous Illumination: Expose the solution to continuous, high-intensity light from the excitation source of a fluorometer or a dedicated photostability chamber.

  • Monitor Fluorescence: Record the fluorescence intensity at regular time intervals over an extended period.

  • Analyze Data: Plot the fluorescence intensity as a function of time. A slow decay in fluorescence intensity indicates high photostability.

Conclusion and Future Outlook

The 2-(aryl)-4-hydroxypyridine scaffold represents a versatile and promising platform for the development of high-performance fluorescent sensors for both metal ions and pH. As demonstrated by the performance of its close analogues, this class of sensors exhibits competitive sensitivity, selectivity, and response times.

Future research should focus on the synthesis and comprehensive characterization of a wider range of 2-(aryl)-4-hydroxypyridine derivatives. By systematically modifying the aryl substituent, it will be possible to fine-tune the photophysical and sensing properties to meet the demands of specific applications. The detailed experimental protocols provided in this guide offer a standardized framework for such evaluations, ensuring that new sensor candidates can be rigorously benchmarked against existing technologies. For the drug development and research communities, the continued development of these and other novel fluorescent probes will undoubtedly accelerate discovery and deepen our understanding of complex biological systems.

References

  • A novel small molecule fluorescent sensor for Zn2+ based on pyridine-pyridone scaffold. (2011). Talanta, 83(5), 1730-1735. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. (2023). Molecules, 28(4), 1833. [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Fluorescence ON/OFF switching Zn2+ sensor based on pyridine–pyridone scaffold. (2013). Tetrahedron, 69(1), 228-233. [Link]

  • Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines. (2015). Molecules, 20(8), 13813-13828. [Link]

  • Calculate fluorescence quantum yield. FluorTools. [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

  • LOD in Fluorescence. Wasatch Photonics. [Link]

  • Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. (2021). ACS Omega, 6(6), 4381-4388. [Link]

  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. (2023). ResearchGate. [Link]

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (2021). Molecules, 26(13), 3825. [Link]

  • A Simple Procedure to Assess Limit of Detection for Multisensor Systems. (2019). Sensors, 19(21), 4627. [Link]

  • High-Performance Ratiometric Fluorescence pH Sensor Based on HPTS-IP/TiO2@THHM Sensing Film. (2025). Journal of Fluorescence. [Link]

  • Fluorescence assays: limit of detection. (2019). ResearchGate. [Link]

  • A ratiometric fluorescent sensing foil for high resolution 2D pH measurement based on a novel hydroxy-pyrene green fluorophore. (2025). Talanta, 284, 127230. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]

  • Ultra-Selective and Sensitive Fluorescent Chemosensor Based on Phage Display-Derived Peptide with an N-Terminal Cu(II)-Binding Motif. (2016). Sensors, 16(11), 1957. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ). (2022). YouTube. [Link]

  • A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. (2014). RSC Advances, 4(92), 50577-50580. [Link]

  • Guide to Photostability Testing: ICH Guidelines. (2024). BioBoston Consulting. [Link]

  • An Inorganic Fluorescent Chemosensor: Rational Design and Selective Mg2+ Detection. (2023). ACS Omega. [Link]

  • High-Performance Ratiometric Fluorescence pH Sensor Based on HPTS-IP/TiO2@THHM Sensing Film. (2025). ResearchGate. [Link]

  • Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. (2022). Molecules, 27(9), 2841. [Link]

  • Photostability. Scribd. [Link]

  • A Reversible Fluorescent Chemosensor for the Selective Detection of Cu2+ and CN- ions by Displacement Approach. (2023). Journal of Fluorescence, 33(4), 2639-2651. [Link]

  • Ratiometric fluorescent probes for pH mapping in cellular organelles. (2023). Analyst, 148(10), 2245-2260. [Link]

  • A Highly Selective Turn-on and Reversible Fluorescent Chemosensor for Al3+ Detection Based on Novel Salicylidene Schiff Base-Terminated PEG in Pure Aqueous Solution. (2018). Polymers, 10(11), 1211. [Link]

  • Limit of detection, limit of quantification and limit of blank. EFLM. [Link]

  • The ratiometric fluorescent probe with high quantum yield for quantitative imaging of intracellular pH. (2015). Sensors and Actuators B: Chemical, 207, 460-467. [Link]

  • Process for preparing 4-hydroxypyridines. (2015).
  • Two Pyridine-Based Fluorescent Probes for Sensing pH. (2020). ChemistrySelect, 5(40), 12555-12559. [Link]

  • Process for preparing 4-hydroxypyridines. (2011).
  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (2008). Arkivoc, 2008(15), 221-233. [Link]

  • A review of fluorescent peptide-based chemosensors with selectivity for metal ions. (2019). Coordination Chemistry Reviews, 388, 187-216. [Link]

  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. (2009). Tetrahedron, 65(4), 847-854. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(5), 1530. [Link]

Sources

Validation

A Comparative Guide to 2-(3-Formylphenyl)-4-hydroxypyridine Derivatives in the Context of p38 MAP Kinase Inhibition

For researchers and scientists engaged in the discovery of novel therapeutics, particularly in the realm of inflammatory diseases, the p38 mitogen-activated protein (MAP) kinase has emerged as a pivotal target.[1][2][3]...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the discovery of novel therapeutics, particularly in the realm of inflammatory diseases, the p38 mitogen-activated protein (MAP) kinase has emerged as a pivotal target.[1][2][3] This serine/threonine kinase plays a central role in the cellular response to inflammatory cytokines and environmental stress, making its inhibition a promising strategy for conditions like rheumatoid arthritis.[1][2] A significant class of p38 MAP kinase inhibitors is characterized by a pyridine-containing scaffold, which has been extensively studied to elucidate its structure-activity relationship (SAR).[1][2][4] This guide provides a comparative analysis of 2-(3-Formylphenyl)-4-hydroxypyridine derivatives, contextualized within the broader landscape of pyridinyl-based p38 MAP kinase inhibitors. While specific SAR data for the 2-(3-formylphenyl) substitution is not extensively published, we will extrapolate from the well-established principles of related pyridinyl scaffolds to provide actionable insights for drug development professionals.

The p38 MAP Kinase Signaling Pathway: A Therapeutic Intervention Point

The p38 MAP kinase signaling cascade is a critical pathway in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][5] Activation of this pathway by various stressors leads to a cascade of phosphorylation events culminating in the activation of transcription factors that drive the inflammatory response. Inhibitors of p38 MAP kinase typically function by competing with ATP for its binding site on the enzyme, thereby blocking the downstream signaling.[1][2]

p38_pathway stress Environmental Stress / Cytokines MKKs MAPK Kinases (MKK3/6) stress->MKKs p38 p38 MAP Kinase MKKs->p38  Phosphorylation MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 transcription_factors Transcription Factors (e.g., ATF-2) MAPKAPK2->transcription_factors inflammation Inflammatory Response (TNF-α, IL-1β production) transcription_factors->inflammation inhibitor 2-(Aryl)-4-hydroxypyridine Derivatives inhibitor->p38  ATP-competitive  inhibition

Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Structure-Activity Relationship (SAR) of Pyridinyl-Based p38 MAP Kinase Inhibitors

The foundational SAR studies on pyridinylimidazole inhibitors have provided a blueprint for designing novel p38 inhibitors.[1][6] These compounds typically feature a 4-pyridyl group that forms a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the ATP binding pocket.[6][7] A substituted phenyl ring at another position on the heterocyclic core occupies a hydrophobic pocket.

The Role of the 4-Hydroxypyridine Scaffold

In the context of 2-(3-Formylphenyl)-4-hydroxypyridine derivatives, the 4-hydroxypyridine moiety can be considered a bioisostere of the more extensively studied pyridinylimidazole core. The hydroxyl group at the 4-position can potentially engage in hydrogen bonding interactions within the ATP binding site, analogous to the interactions of the imidazole ring in other inhibitor series. The tautomeric nature of 4-hydroxypyridine, existing in equilibrium with its 4-pyridone form, may also influence its binding properties.

Impact of the 2-Aryl Substituent

The nature and substitution pattern of the aryl ring at the 2-position of the pyridine core are critical determinants of potency and selectivity. This ring typically inserts into a hydrophobic pocket within the kinase.

For the specific case of a 2-(3-formylphenyl) group, the following SAR hypotheses can be proposed:

  • Formyl Group as a Hydrogen Bond Acceptor: The aldehyde functionality introduces a potent hydrogen bond acceptor. Depending on the orientation of the phenyl ring within the binding pocket, the formyl group could form a hydrogen bond with nearby amino acid residues, potentially enhancing binding affinity.

  • Electronic Effects: The formyl group is an electron-withdrawing group, which will influence the electronic properties of the phenyl ring and, by extension, the entire molecule. This can impact the pKa of the 4-hydroxypyridine and its interactions within the active site.

  • Potential for Covalent Inhibition: While most p38 inhibitors are reversible, the presence of a reactive aldehyde group opens the possibility for the design of covalent inhibitors, which could form a Schiff base with a nearby lysine residue in the active site. This, however, would require a specific spatial arrangement that may or may not be favorable.

Comparative Performance Data of Representative p38 MAP Kinase Inhibitors

Compound ClassRepresentative Compoundp38α IC50 (nM)Key Structural FeaturesReference
PyridinylimidazoleSB203580300-5004-Fluorophenyl and 4-pyridyl substituents on an imidazole core.[8]
PyridinylimidazoleSB20219050-100Similar to SB203580, with a methylsulfinylphenyl group.[8]
PyridinyltriazoleAnalog of Merck compoundsVariesImidazole ring replaced with a triazole.[6]
N-ArylpyridazinoneHybrid InhibitorsVariesHybrid of pyridinylimidazoles and dual hydrogen bond acceptors.[9]
Hypothetical 2-(3-Formylphenyl)-4-hydroxypyridine To be determined 4-Hydroxypyridine core with a 3-formylphenyl substituent.

Experimental Protocols

General Synthesis of 2-Aryl-4-hydroxypyridine Derivatives

A general synthetic route to 2-aryl-4-hydroxypyridines can be adapted from established methods. A common approach involves the condensation of a β-ketoester with an enaminone, followed by cyclization.

synthesis_workflow start β-Ketoester + Enaminone intermediate Condensation Product start->intermediate cyclization Cyclization (e.g., acid or base catalysis) intermediate->cyclization product 2-Aryl-4-hydroxypyridine cyclization->product

Caption: General Synthetic Workflow for 2-Aryl-4-hydroxypyridines.

Step-by-Step Protocol:

  • Condensation: To a solution of an appropriate β-ketoester (e.g., ethyl benzoylacetate for a 2-phenyl derivative) in a suitable solvent like ethanol, add an enaminone (e.g., 3-amino-1-(pyridin-4-yl)prop-2-en-1-one).

  • Reaction: The mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the condensation, the intermediate is cyclized. This can often be achieved by changing the pH of the reaction mixture, for instance, by adding a catalytic amount of acid or base.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-aryl-4-hydroxypyridine derivative.

In Vitro p38 MAP Kinase Activity Assay

The inhibitory activity of the synthesized compounds against p38 MAP kinase can be determined using a variety of assay formats, including radioactive and non-radioactive methods. A common non-radioactive method involves an ELISA-based assay or a luminescence-based assay that measures ATP consumption.[10][11]

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay): [10]

This assay quantifies the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing p38α kinase, the substrate (e.g., ATF2), ATP, and the test compound at various concentrations in a kinase buffer.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

    • Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

assay_workflow setup 1. Set up Kinase Reaction (p38, Substrate, ATP, Inhibitor) incubation1 2. Incubate (e.g., 60 min) setup->incubation1 adp_glo 3. Add ADP-Glo™ Reagent (Deplete ATP) incubation1->adp_glo incubation2 4. Incubate (40 min) adp_glo->incubation2 detect 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubation2->detect incubation3 6. Incubate (30 min) detect->incubation3 read 7. Measure Luminescence incubation3->read analyze 8. Calculate IC50 read->analyze

Caption: Workflow for a Luminescence-Based p38 MAP Kinase Assay.

Conclusion and Future Directions

The 2-(3-Formylphenyl)-4-hydroxypyridine scaffold represents a promising, yet underexplored, area for the development of novel p38 MAP kinase inhibitors. Based on the well-established SAR of related pyridinyl-based inhibitors, the 4-hydroxypyridine core can be expected to engage in key interactions within the ATP binding site. The 3-formylphenyl substituent offers unique opportunities for enhancing potency through additional hydrogen bonding or even covalent interactions.

Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to validate the SAR hypotheses presented here. Systematic modification of the substitution on the phenyl ring will be crucial to optimize potency and selectivity. Furthermore, co-crystallization studies of lead compounds with p38 MAP kinase will provide invaluable structural insights to guide further rational drug design efforts.

References

  • Wilson, K. P., et al. (1997). The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase. Chemistry & Biology, 4(6), 423-431.
  • Lee, M. R., & Dominy, B. N. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.
  • de las Heras, B., et al. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Medicinal Chemistry, 12(19), 2239-2251.
  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5).
  • BenchChem. (2025). Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay.
  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5).
  • Sigma-Aldrich. (n.d.). p38 MAPK Activity Assay Kit (CS0250) - Bulletin.
  • Promega Corpor
  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686.
  • Cobb, M. H. (2001). Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. Methods in Molecular Biology, 167, 239-251.
  • Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive).
  • Habibi, A., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(4), 1135-1142.
  • Cirillo, P. F., et al. (2001). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters, 11(13), 1731-1734.
  • Selleck Chemicals. (n.d.).
  • Wang, X., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999.
  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(48), 45963-45981.
  • Wilson, K. P., et al. (1996). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. Journal of Biological Chemistry, 271(44), 27696-27700.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Formylphenyl)-4-hydroxypyridine for Laboratory Professionals

The pyridine moiety is associated with potential hepatotoxicity and is readily absorbed through the skin.[1] Aromatic aldehydes can be irritants, and hydroxypyridines can cause skin and eye irritation.[2][3][4] Therefore...

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine moiety is associated with potential hepatotoxicity and is readily absorbed through the skin.[1] Aromatic aldehydes can be irritants, and hydroxypyridines can cause skin and eye irritation.[2][3][4] Therefore, 2-(3-Formylphenyl)-4-hydroxypyridine should be treated as a hazardous substance, and its disposal must be managed with the utmost care to prevent harm to individuals and the environment.

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 2-(3-Formylphenyl)-4-hydroxypyridine for disposal, a thorough risk assessment is crucial. Based on the toxicological profiles of related compounds, this substance should be considered harmful if swallowed, in contact with skin, or inhaled, and is likely to be an irritant to the skin, eyes, and respiratory system.[2][3][4]

Required Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling 2-(3-Formylphenyl)-4-hydroxypyridine:

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, disposablePrevents skin contact and absorption.[5]
Eye Protection Chemical splash goggles or a face shieldProtects eyes from splashes and airborne particles.[5][6]
Lab Coat Standard, full-lengthProtects skin and personal clothing from contamination.[5]
Respiratory Protection Use in a certified chemical fume hoodAvoids inhalation of potentially harmful vapors or dust.[5][7]

Always inspect PPE for integrity before use and dispose of contaminated disposable items as hazardous waste.[6]

Section 2: Chemical Waste Segregation and Storage

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[8] 2-(3-Formylphenyl)-4-hydroxypyridine waste must be collected and stored separately from other waste streams to prevent dangerous reactions.

Waste Classification

Based on federal and local regulations, chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[9][10][11] Given the hazardous nature of its components, 2-(3-Formylphenyl)-4-hydroxypyridine waste should be classified as hazardous.

Incompatible Materials

Store waste containers of 2-(3-Formylphenyl)-4-hydroxypyridine away from the following incompatible materials to prevent hazardous reactions:

  • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[2]

  • Strong Acids: Can cause protonation and potential decomposition.[2]

  • Strong Bases: May induce unwanted reactions.[7]

Storage Protocol
  • Container Selection: Use a designated, sealable, and clearly labeled hazardous waste container.[7] The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-(3-Formylphenyl)-4-hydroxypyridine," and the associated hazards (e.g., "Harmful," "Irritant").[5][7]

  • Storage Location: Store the sealed waste container in a well-ventilated, designated satellite accumulation area, away from heat and ignition sources.[5][7][12] Secondary containment is highly recommended.[12]

Section 3: Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-(3-Formylphenyl)-4-hydroxypyridine is that it must be handled by a licensed hazardous waste disposal company.[2][3][4][13] Never attempt to dispose of this chemical down the drain or in regular trash.[14][15]

Workflow for Preparing Waste for Disposal

Caption: Workflow for the safe disposal of 2-(3-Formylphenyl)-4-hydroxypyridine.

Detailed Protocol for Waste Collection
  • Initial Steps:

    • Ensure all required PPE is worn correctly.[5]

    • Perform all handling within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Waste Transfer:

    • Carefully transfer any waste containing 2-(3-Formylphenyl)-4-hydroxypyridine (including pure compound, solutions, and contaminated materials like gloves or weighing paper) into the designated hazardous waste container.[7]

    • Avoid overfilling the container; a general rule is to not exceed 90% capacity.

  • Container Sealing and Storage:

    • Securely seal the lid of the waste container.[7]

    • Wipe the exterior of the container with a damp cloth to remove any external contamination, disposing of the cloth as hazardous waste.

    • Place the sealed container in the designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.[12]

  • Arranging for Disposal:

    • Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[7][14]

    • Provide them with the full chemical name and any hazard information.

  • Documentation:

    • Complete any required waste manifest forms provided by your institution or the waste disposal company. Accurate documentation is a legal requirement for tracking hazardous waste from "cradle to grave."[10][16]

Section 4: Spill and Emergency Procedures

Accidents can happen, and being prepared is critical.

  • Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[7] Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's emergency response team or EHS.[7]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][7]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station and seek medical attention.[5][7]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that the disposal of 2-(3-Formylphenyl)-4-hydroxypyridine is conducted in a manner that is both scientifically sound and environmentally responsible.

References

  • Washington State University. Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. Public Health Statement: Pyridine. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Post Apple Scientific. (2024-03-12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Chemistry For Everyone. (2025-01-06). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • Loba Chemie. (2019-01-31). 4-HYDROXY PYRIDINE MSDS. Retrieved from [Link]

  • ReAgent. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-03-24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Formylphenylboronic acid. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]

  • ACS Publications. (2015). Case study – A two liter pyridine spill in an undergraduate laboratory. Retrieved from [Link]

  • California Department of Toxic Substances Control. Defining Hazardous Waste. Retrieved from [Link]

  • Bulat Pharmaceutical. 4-Hydroxypyridine Manufacturer & Supplier. Retrieved from [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • PubChem. 4-Hydroxypyridine-3-sulfonamide. Retrieved from [Link]

  • LabXchange. (2022-05-23). How To: Lab Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Formylphenyl)-4-hydroxypyridine

An In-Depth Guide to Personal Protective Equipment for Handling 2-(3-Formylphenyl)-4-hydroxypyridine This document provides comprehensive safety and handling protocols for 2-(3-Formylphenyl)-4-hydroxypyridine, a speciali...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-(3-Formylphenyl)-4-hydroxypyridine

This document provides comprehensive safety and handling protocols for 2-(3-Formylphenyl)-4-hydroxypyridine, a specialized organic compound utilized in advanced research and drug development. As this molecule may be a novel or research-grade compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a foundational, risk-based assessment derived from the known hazards of its constituent chemical functionalities: an aromatic aldehyde and a hydroxypyridine moiety. Our primary objective is to empower researchers with the knowledge to work safely, ensuring both personal protection and data integrity.

Hazard Assessment: A Structurally-Informed Approach

Understanding the potential risks of 2-(3-Formylphenyl)-4-hydroxypyridine is paramount. Its hazard profile is a composite of its two primary functional groups.

  • The Aromatic Aldehyde Group: Aldehydes are reactive electrophilic compounds. Inhalation can lead to respiratory irritation by causing airway constriction[1]. They are known to be potential skin and eye irritants[2]. Some aldehydes can be combustible, and care must be taken to avoid ignition sources[2][3]. Due to their reactivity, they can be harmful if not handled with appropriate protective measures[1].

  • The Hydroxypyridine Core: Pyridine and its derivatives, including hydroxypyridines, present their own set of hazards. Safety data for analogous compounds like 2-hydroxypyridine and 4-hydroxypyridine indicate that they are often harmful or toxic if swallowed, cause significant skin irritation, and can lead to serious eye irritation or damage[4][5][6][7]. Furthermore, they are frequently cited as respiratory irritants, particularly in powdered form[4][7]. Upon thermal decomposition, these nitrogen-containing heterocycles can release toxic fumes, including oxides of nitrogen and carbon monoxide[4].

Synthesized Hazard Profile for 2-(3-Formylphenyl)-4-hydroxypyridine: Based on this analysis, we must assume the compound is, at a minimum:

  • Harmful or Toxic if Swallowed

  • A Skin Irritant

  • A Serious Eye Irritant, with potential for severe damage

  • A Respiratory Tract Irritant, especially as a dust

  • Potentially combustible with hazardous decomposition products under heat

Chronic effects are likely not fully investigated, warranting a cautious approach for all handling procedures[4].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the identified risks. The following protocol is mandatory for all personnel handling 2-(3-Formylphenyl)-4-hydroxypyridine.

PPE Selection Summary
Task / OperationRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transferring Solid NIOSH-approved respirator (N95 minimum, or higher if indicated by risk assessment)Chemical splash goggles and full-face shieldNitrile or Butyl rubber gloves (double-gloving recommended)Flame-resistant lab coat, long pants, closed-toe shoes
Preparing Solutions In a certified chemical fume hoodChemical splash gogglesNitrile or Butyl rubber glovesChemical-resistant apron over lab coat
Running Reactions/Work-up In a certified chemical fume hoodChemical splash gogglesNitrile or Butyl rubber glovesFlame-resistant lab coat
Detailed PPE Specifications
  • Respiratory Protection:

    • For Solids: When handling the powdered form of the compound, especially during weighing or transfers outside of a contained system, a NIOSH-approved air-purifying respirator is necessary to prevent inhalation of airborne particulates[1][7]. An N95 respirator is the minimum requirement; however, a full-face respirator may be required for larger quantities or in poorly ventilated areas[8][9].

    • For Solutions/Vapors: All work with solutions should be conducted within a certified chemical fume hood to control vapor exposure[3].

  • Eye and Face Protection:

    • Due to the high risk of serious eye irritation, standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory[1][4][10].

    • When handling the solid compound or significant quantities of solutions where splashing is possible, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face[1][11].

  • Hand Protection:

    • Choose gloves resistant to both aromatic aldehydes and pyridine derivatives. Butyl rubber and nitrile gloves are reported to be effective against aldehyde solutions[1]. Latex gloves are not suitable and must not be used[1].

    • Inspect gloves for any signs of degradation or puncture before each use.

    • For extensive handling, consider double-gloving.

    • Promptly remove and dispose of contaminated gloves, and always wash hands thoroughly with soap and water after removing gloves[4][10].

  • Body Protection:

    • A flame-resistant laboratory coat is required.

    • When handling larger quantities or during procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

    • Full-length pants and fully enclosed, chemical-resistant shoes are mandatory. Open-toed shoes, shorts, and skirts are strictly prohibited in the laboratory space.

Operational and Disposal Plans

Proper procedure extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Experimental Workflow: Safe Handling Protocol

This workflow outlines the critical steps for safely handling 2-(3-Formylphenyl)-4-hydroxypyridine from receipt to disposal.

G cluster_prep Preparation & Weighing cluster_reaction Reaction & Work-up cluster_cleanup Cleanup & Disposal prep Don Full PPE (Respirator, Goggles, Face Shield, Gloves) weigh Weigh Solid Compound in Fume Hood or Vented Balance Enclosure prep->weigh Handle solid dissolve Prepare Solution in Fume Hood weigh->dissolve Transfer solid react Conduct Reaction Under Inert Atmosphere (if necessary) dissolve->react decon Decontaminate Glassware & Work Surfaces react->decon Post-reaction dispose Segregate & Dispose of Waste Properly decon->dispose caption Fig 1. Safe Handling Workflow

Sources

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